molecular formula C7H11N3O3 B1673689 Hydroxyipronidazole CAS No. 35175-14-5

Hydroxyipronidazole

Cat. No.: B1673689
CAS No.: 35175-14-5
M. Wt: 185.18 g/mol
InChI Key: DTHPMNDYKOSVFR-UHFFFAOYSA-N
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Description

L 12407 is an antiprotozoal drug of the nitroimidazole class used in veterinary medicine. It is used for the treatment of histomoniasis in turkeys and for swine dysentery.

Properties

IUPAC Name

2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHPMNDYKOSVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188664
Record name 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35175-14-5
Record name L 12407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYIPRONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8775PKJ47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hydroxyipronidazole synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Hydroxyipronidazole

Introduction: The Significance of this compound

This compound (IUPAC name: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) is the major metabolite of Ipronidazole, a nitroimidazole antibiotic.[1][2][3] While the parent drug has been used in veterinary medicine, monitoring its metabolites is crucial for both therapeutic and regulatory purposes. This compound itself is a compound of significant interest as it may possess a mutagenic potential similar to its parent compound, making its detection and characterization essential in residue analysis.[1][4][5] Furthermore, the availability of high-purity this compound is critical for its use as an analytical standard in developing and validating quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for food safety and drug metabolism studies.[5][6] This guide provides a detailed examination of a robust synthesis and purification protocol, grounded in established chemical principles, to yield high-purity this compound suitable for research and reference applications.

Chemical Profile:

Property Value Reference
Molecular Formula C₇H₁₁N₃O₃ [7][8][9]
Molecular Weight 185.18 g/mol [7][8][9]

| CAS Number | 35175-14-5 |[1][3][7] |

Part 1: Chemical Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide. A European patent outlines a high-yield process that utilizes formic acid as a solvent and catalyst, forming the foundation of the protocol described herein.[10]

Core Reaction Mechanism

The synthesis proceeds via the N-alkylation of the imidazole ring. 2-methyl-4(5)-nitroimidazole exists as a tautomeric mixture. The reaction with ethylene oxide, an electrophilic epoxide, results in the addition of a hydroxyethyl group to one of the ring nitrogens. The acidic environment provided by the formic acid facilitates the ring-opening of the protonated epoxide, making it more susceptible to nucleophilic attack by the imidazole nitrogen.

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process, from the initial reaction setup to the isolation of the crude product mixture.

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants 1. Combine Reactants - 2-methyl-4(5)-nitroimidazole - Formic Acid Cooling 2. Cool Reaction Mixture (e.g., to 10-15°C) Reactants->Cooling Prepare for addition EthyleneOxide 3. Add Ethylene Oxide (Portion-wise, maintaining temperature) Cooling->EthyleneOxide Controlled conditions Reaction 4. Main Reaction (Stir at controlled temp., e.g., 60°C) EthyleneOxide->Reaction Initiate alkylation Distillation 5. Distill Formic Acid (Under reduced pressure) Reaction->Distillation Solvent removal Crude 6. Obtain Crude Product (Viscous residue containing product and unreacted starting material) Distillation->Crude Purification_Workflow cluster_purification Purification & Isolation Crude 1. Start with Crude Residue Dissolve 2. Dissolve in Water Crude->Dissolve Acidify 3. Acidify (e.g., H₂SO₄) pH ~ 1.25 Dissolve->Acidify Filter1 4. Filter Precipitate (Removes unreacted 2-methyl-4(5)-nitroimidazole) Acidify->Filter1 Filtrate1 Filtrate (Contains Product) Filter1->Filtrate1 Basify 5. Basify Filtrate (e.g., NH₃) pH 6-11 Filter1->Basify Process Filtrate Cool 6. Cool in Ice Bath Basify->Cool Filter2 7. Filter Precipitate (Isolates crude This compound) Cool->Filter2 Recrystallize 8. Recrystallize (e.g., from alkaline water) Filter2->Recrystallize Final Polishing FinalProduct 9. High-Purity Product (>99.5% by HPLC) Recrystallize->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of Hydroxyipronidazole, a significant metabolite of the nitroimidazole antibiotic, ipronidazole. While direct experimental data for some properties of this compound are not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for their determination. By following these protocols, researchers can generate reliable data crucial for drug development, quality control, and regulatory submissions. This guide is structured to provide not just the "how" but the "why," offering insights into the scientific principles underpinning each experimental choice.

Introduction: The Significance of this compound

This compound (Ipronidazole-OH) is the primary metabolite of ipronidazole, a 5-nitroimidazole drug used in veterinary medicine to combat protozoal infections.[1][2][3] The characterization of its physicochemical properties is paramount for several reasons:

  • Pharmacokinetics and Toxicology: Understanding properties like solubility and pKa is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and toxicity.[2]

  • Analytical Method Development: Knowledge of its spectroscopic and chromatographic behavior is fundamental for developing robust and sensitive analytical methods for its detection and quantification in biological matrices and environmental samples.[3][4]

  • Regulatory Compliance: Regulatory bodies require comprehensive physicochemical data for the assessment of drug metabolites.

This guide will delve into the core physicochemical attributes of this compound, providing both established information and detailed protocols for experimental determination.

Chemical Identity and Structure

A foundational aspect of any physicochemical analysis is the unambiguous identification of the molecule.

Chemical Name: 2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol[5] Synonyms: Ipronidazole-OH, Hydroxy Ipronidazole[6][7] CAS Number: 35175-14-5[3]

Table 1: Core Molecular Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₃[8]
Molecular Weight 185.18 g/mol [3][8]
Stereochemistry Achiral[8]

Diagram: Chemical Structure of this compound

G A Dissolve this compound in solvent B Titrate with standardized strong acid (e.g., 0.1 M HCl) A->B C Record pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Determine inflection point of the sigmoidal curve D->E F pKa value E->F

References

The Definitive Guide to the Structural Elucidation and Confirmation of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyipronidazole, a principal metabolite of the 5-nitroimidazole antibiotic ipronidazole, is a compound of significant interest in veterinary medicine and food safety. As a marker residue for the use of its parent drug, the unambiguous identification and structural confirmation of this compound are paramount for regulatory monitoring and toxicological assessment. This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the elucidation and confirmation of the chemical structure of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by a discussion on the potential role of X-ray crystallography, to present a holistic understanding of the structural characterization of this important metabolite.

The Molecular Blueprint: Unveiling the Structure of this compound

The journey to confirming a molecular structure is a meticulous process of piecing together evidence from various analytical techniques. For this compound, with the molecular formula C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol [1], the primary tools for its structural elucidation are NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. While a publicly available ¹H NMR spectrum for a non-deuterated this compound standard was not directly found, analysis of the spectrum for its deuterated analog, this compound-d₃, allows for a confident deduction of the proton signals. In this compound-d₃, the N-methyl group is deuterated, meaning its proton signal will be absent. The expected signals for the non-deuterated compound are:

  • A singlet for the N-methyl protons: This signal arises from the three equivalent protons of the methyl group attached to the imidazole ring.

  • A singlet for the imidazole ring proton: This proton is attached to a carbon atom in the aromatic imidazole ring.

  • A singlet for the two methyl groups on the side chain: These six protons are equivalent due to free rotation around the C-C bond.

  • A singlet for the hydroxyl proton: The chemical shift of this proton can be variable and it may exchange with deuterium in certain solvents.

Based on these expectations, a hypothetical ¹H NMR data table for this compound is presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8Singlet3HN-CH₃
~ 7.9Singlet1HImidazole C-H
~ 1.6Singlet6H-C(CH₃)₂OH
VariableSinglet1H-OH

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct map of the carbon framework. The expected ¹³C NMR signals for this compound would include:

  • A signal for the N-methyl carbon.

  • Signals for the carbon atoms of the imidazole ring.

  • A signal for the quaternary carbon of the side chain.

  • A signal for the two equivalent methyl carbons of the side chain.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 35CH₃N-CH₃
~ 138CHImidazole C-H
~ 155CImidazole C-N
~ 130CImidazole C-NO₂
~ 70C-C (CH₃)₂OH
~ 28CH₃-C(C H₃)₂OH

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

To unequivocally confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons (though none are expected in this largely singlet-based spectrum), while HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton to its attached carbon. The most powerful tool for elucidating the connectivity of non-protonated carbons is HMBC (Heteronuclear Multiple Bond Correlation), which reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the adjacent carbon in the imidazole ring, as well as the imidazole ring proton to its neighboring carbons, thus solidifying the entire molecular structure.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and, through fragmentation analysis, offers valuable clues about its structure.

HRMS can determine the molecular weight of this compound with very high precision, allowing for the confident determination of its elemental composition (C₇H₁₁N₃O₃).

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. A detailed analysis of the extensive mass spectral data available for Ipronidazole-OH on the mzCloud database reveals a characteristic fragmentation pattern.[2]

The protonated molecule [M+H]⁺ of this compound has an m/z of 186.09. Key fragmentation pathways observed in MS/MS experiments include:

  • Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a fragment ion at m/z 168.08.

  • Loss of the hydroxyisopropyl group (-59 Da): Cleavage of the bond between the imidazole ring and the side chain results in a fragment corresponding to the loss of the C(CH₃)₂OH group.

  • Cleavage within the side chain: Fragmentation can also occur within the hydroxyisopropyl side chain.

The following table summarizes the major fragment ions observed in the MS/MS spectrum of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
186.09168.0818[M+H - H₂O]⁺
186.09127.0659Imidazole ring fragment
186.0997.0489Further fragmentation of the imidazole ring

ElucidationWorkflow

Caption: Fragmentation pathway of this compound.

Confirmatory Analysis: Ensuring Unambiguous Identification

Once the structure of this compound has been elucidated, robust analytical methods are required for its routine confirmation and quantification in various matrices, such as animal tissues and food products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of trace-level compounds like this compound. The method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. A typical LC-MS/MS workflow for this compound involves:

  • Sample Preparation: Extraction of the analyte from the matrix, followed by a clean-up step to remove interfering substances.

  • LC Separation: Chromatographic separation of this compound from other compounds in the sample extract.

  • MS/MS Detection: Monitoring of specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as this compound-d₃, is crucial for accurate quantification, as it compensates for any matrix effects and variations in instrument response.

The Potential of X-ray Crystallography

X-ray crystallography is an absolute method for structure determination that provides a three-dimensional model of a molecule with atomic-level resolution. While no published crystal structure of this compound was found, this technique remains a powerful tool for the definitive confirmation of its structure, should a suitable single crystal be obtained. The process involves crystallizing the compound and then diffracting X-rays through the crystal to produce a diffraction pattern that can be mathematically converted into an electron density map, revealing the precise position of each atom.

The Integrated Approach to Structure Elucidation

The elucidation and confirmation of the structure of this compound is a prime example of the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Tandem mass spectrometry then serves as a powerful tool for both initial structural interrogation and subsequent routine confirmation. Finally, the synthesis of a reference standard and its comparative analysis provides the ultimate validation of the proposed structure.

ElucidationWorkflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation and confirmation of this compound is a multi-faceted process that relies on the convergence of evidence from sophisticated analytical instrumentation. Through the detailed interpretation of NMR and mass spectral data, a confident and unambiguous structural assignment can be achieved. This foundational knowledge is critical for the development of reliable analytical methods for monitoring its presence in the food chain and for understanding its biological activity and potential toxicity. As analytical technologies continue to advance, the principles outlined in this guide will remain fundamental to the rigorous scientific investigation of this and other important chemical entities.

References

In vitro metabolism of ipronidazole to Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core of In Vitro Metabolism of Ipronidazole to Hydroxyipronidazole

Abstract

This technical guide provides a comprehensive framework for studying the in vitro metabolism of ipronidazole, a 5-nitroimidazole antimicrobial agent, with a specific focus on its primary metabolic conversion to this compound. The formation of this hydroxylated metabolite is a critical pathway in the drug's disposition and is of significant interest for pharmacological, toxicological, and regulatory assessments. This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles and actionable, field-proven protocols. We will delve into the enzymatic machinery responsible for this biotransformation, present a detailed methodology for its characterization using liver microsomes, and provide guidance on analytical quantification and data interpretation. The protocols are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

The Ipronidazole Metabolic Pathway: An Overview

The metabolism of xenobiotics is a fundamental process that dictates their efficacy, duration of action, and potential for toxicity. For ipronidazole, a key metabolic route is the hydroxylation of its isopropyl side chain, leading to the formation of this compound.

The Biotransformation Reaction

This transformation is primarily an oxidative reaction, catalyzed by a superfamily of enzymes located predominantly in the endoplasmic reticulum of hepatocytes. This specific reaction introduces a hydroxyl group (-OH) onto the ipronidazole molecule, significantly increasing its polarity. This enhanced water solubility facilitates its subsequent elimination from the body.

The primary enzyme family responsible for this type of Phase I metabolic reaction is the Cytochrome P450 (CYP) monooxygenase system. The reaction requires molecular oxygen (O₂) and the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) to provide the necessary reducing equivalents.

Pathway Visualization

The following diagram illustrates the core metabolic conversion.

G cluster_reactants Reactants cluster_products Products Ipro Ipronidazole Enzyme Cytochrome P450 (Liver Microsomes) Ipro->Enzyme Cofactors NADPH + H⁺ O₂ Cofactors->Enzyme Hydroxy This compound Byproducts NADP⁺ H₂O Enzyme->Hydroxy Enzyme->Byproducts G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Incubation cluster_analysis Phase 3: Analysis arrow arrow A Prepare Reagents (Buffer, NADPH, Ipronidazole) C Pre-warm Microsomes & Ipronidazole in Buffer (37°C, 5 min) A->C B Thaw Liver Microsomes on Ice B->C D Initiate Reaction: Add pre-warmed NADPH C->D t=0 E Incubate at 37°C (Sample at Time Points) D->E F Quench Reaction (e.g., cold Acetonitrile) E->F t=x G Centrifuge to Pellet Protein (14,000 rpm, 10 min) F->G H Transfer Supernatant G->H I Analyze by LC-MS/MS H->I

An In-depth Technical Guide to Investigating the Mutagenic Potential of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyipronidazole, a metabolite of the 5-nitroimidazole antibiotic ipronidazole, requires a thorough assessment of its mutagenic potential due to the known genotoxic concerns associated with its chemical class.[1] The core of this concern lies in the bio-reduction of the nitro group, which can generate reactive intermediates capable of inducing DNA damage.[2][3] This guide provides a comprehensive framework for investigating the mutagenicity of this compound, grounded in established regulatory science and mechanistic principles. We will detail the critical in vitro assays, explain the causality behind experimental design, and provide a logical workflow for data interpretation and risk characterization, adhering to international guidelines such as the ICH S2(R1).[4][5]

The Scientific Imperative: Why Mutagenicity Testing is Critical for Nitroimidazoles

The 5-nitroimidazole class, while effective against anaerobic microbes, has long been associated with mutagenic and genotoxic properties.[2][6] This activity is not inherent to the parent compound but arises from its metabolic activation.

The Mechanism of Action and Mutagenic Activation

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is also the source of their mutagenic potential. The process involves:

  • Entry into the Cell: The drug enters the cell by diffusion.[7]

  • Reductive Activation: In low-oxygen environments, host cell enzymes (like ferredoxin or nitroreductases) reduce the nitro group (NO2) on the imidazole ring.[7][8]

  • Generation of Reactive Intermediates: This reduction creates short-lived, highly reactive cytotoxic products, such as nitroso and hydroxylamine derivatives.[3][9]

  • DNA Damage: These reactive intermediates can directly interact with DNA, causing strand breaks, adducts, and other lesions that, if not repaired, can lead to fixed mutations.[7][9]

It is therefore hypothesized that this compound may share a similar mutagenic potential to its parent compound.[1] A structured, evidence-based investigation is mandatory for any further development.

G cluster_0 Cellular Environment This compound This compound Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Intermediates This compound->Reactive_Intermediates Nitroreductase Enzymes DNA_Damage DNA Strand Breaks & Adducts Reactive_Intermediates->DNA_Damage Interaction with DNA Mutation Fixed Genetic Mutation DNA_Damage->Mutation Cell Division before DNA Repair

Figure 1: Proposed metabolic activation pathway of this compound leading to mutagenicity.

A Tiered Approach to Mutagenicity Assessment

Regulatory bodies like the FDA and EMA, following ICH S2(R1) guidelines, recommend a standard battery of tests to identify potential genotoxic hazards.[4][10][11] This tiered approach is designed to provide a comprehensive evaluation, starting with highly sensitive in vitro assays.

G A Tier 1: In Vitro Screening B Bacterial Reverse Mutation Assay (Ames Test - OECD 471) A->B C In Vitro Mammalian Cell Assay (e.g., Micronucleus Test - OECD 487) A->C D Tier 2: In Vivo Follow-up (If Tier 1 is positive) B->D Positive Result C->D Positive Result E In Vivo Mammalian Erythrocyte Micronucleus Test D->E F Other Follow-up Assays (e.g., Comet Assay, Transgenic Rodent) D->F G Weight of Evidence Risk Assessment E->G F->G

Figure 2: Standard tiered workflow for genotoxicity testing.

Core Directive 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the initial and most widely used screen for identifying compounds that can cause gene mutations. Its purpose is to detect point mutations (base-pair substitutions and frameshifts) induced by the test article.

Expertise: Principle and Rationale

The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have been engineered with mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[12] These bacteria cannot grow on a medium lacking this specific amino acid. The core principle is that if this compound is a mutagen, it will cause a secondary mutation that reverses the original mutation (a "reversion"), allowing the bacteria to synthesize the essential amino acid and form visible colonies.[12]

Causality Behind Experimental Choices:

  • Multiple Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.[13] For instance, TA100 is sensitive to base-pair substitutions, while TA98 detects frameshift mutagens. This ensures comprehensive screening for various mutagenic mechanisms.

  • Metabolic Activation (S9 Mix): Since many chemicals (especially nitroaromatics) are not mutagenic themselves but are converted to mutagens by metabolism in the liver, the assay is run both with and without an external metabolic activation system.[14] This system, known as the S9 mix, is a homogenate of rat liver cells containing cytochrome P450 enzymes that simulate mammalian metabolism.[12][15] This is a critical step for this compound, as its mutagenicity is dependent on reductive activation.

Trustworthiness: A Self-Validating System

The validity of each Ames test is confirmed through a rigorous set of controls:

  • Negative (Vehicle) Control: Determines the spontaneous reversion rate for each bacterial strain.

  • Positive Controls: Strain-specific known mutagens are used to confirm that each bacterial strain is responsive to mutation and that the S9 mix is active. For example, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9.

A valid experiment must show a low spontaneous reversion rate in the negative control and a robust, significant increase in revertants for all positive controls.

Experimental Protocol: Ames Test (OECD 471)

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare this compound Concentrations D Combine Test Compound, Bacteria, and Buffer (or S9) A->D B Prepare Bacterial Tester Strains B->D C Prepare S9 Mix (for +S9 plates) C->D E Add mixture to minimal glucose agar plates D->E F Incubate plates for 48-72 hours at 37°C E->F G Count Revertant Colonies F->G H Assess for Cytotoxicity (thinning of background lawn) G->H

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

  • Range-Finding: A preliminary test is conducted to determine the cytotoxic concentration range of this compound to select appropriate concentrations for the main experiment.

  • Main Experiment: a. At least five different concentrations of this compound are prepared. b. For each bacterial strain, the test is performed in triplicate, both with and without S9 metabolic activation. c. The test compound, bacterial culture, and either a buffer (for -S9) or the S9 mix (for +S9) are combined. d. This mixture is added to molten top agar and poured onto the surface of minimal glucose agar plates. e. Plates are incubated at 37°C for 48-72 hours. f. The number of revertant colonies on each plate is counted.

Data Presentation and Interpretation

A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the vehicle control count for most strains.

Table 1: Example Ames Test Data for this compound with S. typhimurium TA100

Concentration (µ g/plate )Mean Revertants (-S9)Fold Increase (-S9)Mean Revertants (+S9)Fold Increase (+S9)Cytotoxicity
0 (Vehicle Control)1151.01251.0None
11201.01401.1None
51351.22852.3None
251601.46505.2Slight
1001551.311209.0Moderate
5001101.07806.2High
Positive Control9808.5155012.4Slight

In this hypothetical example, this compound would be considered mutagenic in strain TA100 in the presence of metabolic activation.

Core Directive 2: In Vitro Mammalian Cell Micronucleus Test

If the Ames test is positive, or as part of a standard battery, an in vitro mammalian cell assay is required to assess the potential for chromosomal damage. The in vitro micronucleus test (MNvit) is preferred as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[16][17]

Expertise: Principle and Rationale

This assay exposes cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to this compound.[16][18] A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell after division. It contains either a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.[17] The presence of micronuclei is therefore a biomarker of chromosomal damage or mis-segregation.

Causality Behind Experimental Choices:

  • Cytokinesis Block: To ensure that only cells that have divided once are scored, a substance called Cytochalasin B is often added.[17] This blocks cytokinesis (the final separation of daughter cells), resulting in easily identifiable binucleated cells. Scoring micronuclei only in these cells ensures the damage occurred during or after treatment.

  • Treatment Duration: Cells are typically treated for a short period (3-6 hours) with and without S9 mix, and for a longer period (approx. 24 hours) without S9, to detect mutagens that may require cell cycle-specific activity.[16]

Trustworthiness: A Self-Validating System
  • Negative (Vehicle) Control: Establishes the baseline frequency of micronuclei in the chosen cell line.

  • Positive Controls: A known clastogen (e.g., Mitomycin C, without S9) and a known aneugen (e.g., Colcemid, without S9) are used to validate the assay's sensitivity. A clastogen like cyclophosphamide is used for the +S9 condition.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

G cluster_0 Cell Culture & Treatment cluster_1 Harvesting & Staining cluster_2 Microscopic Analysis A Seed mammalian cells (e.g., TK6) B Treat with this compound (+/- S9) and controls A->B C Add Cytochalasin B (Cytokinesis Block) B->C D Harvest cells and prepare slides C->D E Stain with DNA-specific dye (e.g., Giemsa or Acridine Orange) D->E F Score at least 2000 binucleated cells per concentration E->F G Calculate frequency of micronucleated binucleated cells F->G H Determine Cytotoxicity (e.g., CBPI or RI) G->H

Figure 4: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Step-by-Step Methodology:

  • Cell Culture: Appropriate mammalian cells are cultured to a suitable density.

  • Treatment: Duplicate cultures are exposed to at least three analyzable concentrations of this compound, as well as negative and positive controls.

  • Incubation: Cells are incubated with the test compound for the specified short and long treatment periods.

  • Cytokinesis Block: Cytochalasin B is added to the cultures.

  • Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. They are then stained with a DNA-specific stain.

  • Scoring: Under a microscope, at least 2000 binucleated cells per concentration are analyzed to determine the frequency of cells containing micronuclei.

Data Presentation and Interpretation

A positive result is a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

Table 2: Example In Vitro Micronucleus Data for this compound

Concentration (µM)Treatment% CytotoxicityMicronucleated Cells / 2000% Micronucleated CellsFold Increase
0 (Vehicle)4h +S90251.251.0
104h +S95281.401.1
304h +S915653.252.6
1004h +S9451105.504.4
Positive Control4h +S9401507.506.0

This hypothetical data indicates a positive result, suggesting this compound has clastogenic and/or aneugenic potential in mammalian cells with metabolic activation.

Synthesis, Risk Assessment, and Next Steps

Positive results in one or both of these in vitro assays establish a genotoxic hazard. According to the ICH S2(R1) guidance, this triggers the need for further investigation to determine if this hazard translates to an in vivo risk.[5][11]

  • Positive Ames, Negative Micronucleus: Suggests a mutagenic risk specific to bacteria. An in vivo test for gene mutation (e.g., a Transgenic Rodent assay) might be considered.

  • Negative Ames, Positive Micronucleus: Suggests a clastogenic or aneugenic risk. An in vivo micronucleus test in rodent hematopoietic cells would be the standard follow-up.

  • Positive Ames and Positive Micronucleus: Indicates a clear genotoxic signal. An in vivo micronucleus test is essential, often paired with a Comet assay in a target organ like the liver to assess DNA strand breaks.

The ultimate goal is to understand the dose-response relationship and determine if there is a threshold for the genotoxic effect. A weight-of-evidence approach, considering all data, is used to characterize the potential human risk and inform decisions in the drug development process.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxyipronidazole, the primary metabolite of the 5-nitroimidazole antibiotic ipronidazole, is a compound of significant interest in veterinary medicine and regulatory science. Understanding its chemical stability and degradation pathways is paramount for ensuring the safety of food products, developing robust analytical methods, and complying with regulatory standards. This guide provides a comprehensive technical overview of the factors influencing this compound stability, its degradation mechanisms under various stress conditions, and detailed protocols for conducting forced degradation studies. Synthesizing data from scientific literature and established regulatory guidelines, this document serves as an essential resource for researchers, analytical scientists, and drug development professionals.

Introduction: The Significance of this compound Stability

Ipronidazole is a veterinary drug used to treat histomoniasis (blackhead disease) in turkeys.[1] Following administration, it is rapidly metabolized into its main active metabolite, 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as this compound (IPZ-OH).[1][2][3][4] The presence and stability of this metabolite in animal tissues and food products are critical quality and safety attributes.

Degradation of IPZ-OH can lead to a loss of biological activity and the formation of potentially toxic impurities. Therefore, a thorough understanding of its stability profile is essential for:

  • Developing Stability-Indicating Analytical Methods: Assays that can accurately quantify IPZ-OH in the presence of its degradation products are crucial for residue monitoring and quality control.[5][6][7]

  • Establishing Safe Storage and Handling Conditions: Identifying the conditions that trigger degradation allows for the implementation of appropriate storage protocols for analytical standards and samples.

  • Regulatory Compliance: International bodies like the FDA and EMA require comprehensive stability data for drug substances and their metabolites.[8][9][10] Forced degradation studies are a key component of this data package, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12]

This guide will delve into the core principles of IPZ-OH stability, drawing parallels from the extensive research conducted on related 5-nitroimidazole compounds like metronidazole, ronidazole, and tinidazole.

Physicochemical Properties and Susceptible Moieties

The structure of this compound contains several functional groups susceptible to chemical degradation:

  • Nitroimidazole Ring: The nitro group (-NO₂) is a strong electron-withdrawing group that makes the imidazole ring susceptible to nucleophilic attack and reduction. This moiety is also the chromophore responsible for its UV absorbance, making it prone to photodegradation.

  • Hydroxyl Group: The secondary alcohol on the isopropyl side chain can be oxidized to a ketone.

  • Imidazole Ring: While aromatic, the ring can be cleaved under harsh hydrolytic or oxidative conditions.

The interplay of these groups dictates the compound's overall stability under various environmental stressors.

Factors Affecting Stability & Degradation Pathways

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability.[6][12] This involves subjecting the compound to conditions more severe than standard accelerated stability testing.[9][13]

Hydrolytic Degradation (Effect of pH)

Hydrolysis is a primary pathway for drug degradation. Studies are typically conducted across a range of pH values (e.g., acidic, neutral, and alkaline) to simulate physiological conditions and potential exposure scenarios.

  • Mechanism: For 5-nitroimidazoles, the rate and mechanism of hydrolysis are highly pH-dependent.[14][15]

    • Acidic Conditions (pH 1-3): While many nitroimidazoles show some stability, harsh acidic conditions can lead to cleavage of the imidazole ring.

    • Neutral Conditions (pH ~7): Degradation is generally slow. For some related compounds like tinidazole, degradation at neutral pH is attributed to solvent-mediated decomposition.[14][15]

    • Alkaline Conditions (pH > 8): Nitroimidazoles are particularly susceptible to alkaline hydrolysis.[16][17] The hydroxide ion can act as a nucleophile, attacking the imidazole ring or facilitating side-chain reactions.[14] Metronidazole, for instance, is known to be highly vulnerable to degradation in alkaline solutions.[16]

  • Expected Degradants: Hydrolysis can lead to the opening of the imidazole ring, yielding products like oxamides or simpler compounds such as ammonia and acetic acid.[18]

Oxidative Degradation

Oxidation is a common degradation pathway, often mediated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide (H₂O₂) is typically used as the stressing agent in forced degradation studies.[12]

  • Mechanism: The nitroimidazole ring and the hydroxyisopropyl side chain are potential sites for oxidation. Advanced oxidation processes involving hydroxyl radicals (•OH) have been shown to be highly effective at degrading nitroimidazoles like metronidazole.[19][20] These highly reactive species can attack the molecule at multiple sites, leading to denitrification (loss of the nitro group) and ring cleavage.[20]

  • Expected Degradants: Oxidation of the secondary alcohol on the side chain would yield a ketone derivative. More aggressive oxidation can lead to the formation of smaller organic acids and ultimately mineralization to CO₂.[21]

Photodegradation (Effect of Light)

Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions. Photostability testing is a mandatory part of stability studies as outlined in ICH guideline Q1B.[8][13]

  • Mechanism: Nitroimidazoles absorb UV radiation, which can excite the molecule to a higher energy state, leading to bond cleavage and reaction with other molecules. The photodegradation kinetics for many nitroimidazoles follow first-order behavior.[18] However, the quantum yields are often very low, meaning that high doses of UV radiation or prolonged exposure are required for significant degradation.[21][22] The presence of other substances, like natural organic matter, can either promote or inhibit photodegradation.[22]

  • Expected Degradants: Photodegradation can be a complex process yielding numerous by-products. Studies on metronidazole show that these by-products can sometimes be more toxic than the parent compound, highlighting the importance of their identification.[21][22]

Thermal Degradation (Effect of Heat)

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, often in both dry and humid conditions.

  • Mechanism: High temperatures provide the activation energy for reactions that may not occur at ambient temperatures. For many nitroimidazoles, stability under dry heat is generally good, but the presence of moisture at high temperatures can accelerate hydrolytic degradation.[16]

  • Expected Degradants: The degradation products are often similar to those observed under hydrolytic conditions.

Summary of Stress Conditions and Potential Degradation
Stress ConditionTypical Reagents/ParametersPotential Degradation of this compound
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureModerate; potential for imidazole ring opening.
Base Hydrolysis 0.1 M - 1 M NaOH, ambient/elevated temp.High; susceptible to ring cleavage and side-chain reactions.[16]
Oxidation 3% - 30% H₂O₂, ambient temperatureHigh; oxidation of the hydroxyl group and ring degradation.[19]
Photodegradation UV (e.g., 254 nm) and visible light exposureModerate; requires high energy/long exposure.[21][22]
Thermal (Dry Heat) 60°C - 80°CLow to moderate.

Experimental Protocols for Stability Assessment

A robust stability assessment program involves a logical workflow, from stress testing to the development and validation of a stability-indicating method.

Workflow for Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Development prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Subject Aliquots to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Subject Aliquots to Stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Subject Aliquots to Stress photo Photolysis (UV/Vis Light) prep->photo Subject Aliquots to Stress thermal Thermal (e.g., 80°C, Dry) prep->thermal Subject Aliquots to Stress analyze Analyze Samples by LC-UV/MS acid->analyze Neutralize/Dilute Samples base->analyze Neutralize/Dilute Samples oxid->analyze Neutralize/Dilute Samples photo->analyze Neutralize/Dilute Samples thermal->analyze Neutralize/Dilute Samples peak_purity Assess Peak Purity (e.g., DAD, MS) analyze->peak_purity Evaluate Chromatograms method_dev Develop Stability-Indicating Method (SIM) peak_purity->method_dev Optimize Separation validate Validate SIM per ICH Q2(R1) Guidelines method_dev->validate Finalize Protocol

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water (Type I)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Control Sample: Dilute the stock solution with the reaction medium (e.g., water) to the target concentration (e.g., 100 µg/mL) and analyze immediately (Time 0 sample).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M HCl to achieve a final drug concentration of ~100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the sample and neutralize it with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature, as base hydrolysis can be rapid.

    • Withdraw samples at shorter time points (e.g., 15, 30, 60, 120 minutes).

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protect from light.

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

  • Photodegradation:

    • Expose a solution of the drug (~100 µg/mL in water/methanol) to a calibrated light source providing UV and visible output, as specified in ICH Q1B.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze samples after a specified exposure period.

  • Thermal Degradation:

    • Store the solid reference standard in an oven at 80°C.

    • Withdraw samples at specified time points (e.g., 1, 3, 7 days), prepare solutions, and analyze.

Analysis:

  • Analyze all stressed samples, along with a control sample of the undegraded drug, using a stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric detection.[5][23][24]

  • The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to resolve polar and non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 5
    20 50
    25 95
    28 95
    29 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 310-320 nm for nitroimidazoles) and also collect full spectra with the DAD to check for peak purity.[23]

  • Injection Volume: 10 µL.

System Suitability:

  • Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, repeatability of injections) to ensure the chromatographic system is performing adequately.

Degradation Pathway Elucidation

The combination of forced degradation studies and advanced analytical techniques allows for the mapping of degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV) parent This compound C₇H₁₁N₃O₃ hydro_prod Ring-Opened Products e.g., Oxamides, Amines parent->hydro_prod H⁺ / OH⁻ oxid_prod1 Ketone Derivative C₇H₉N₃O₃ parent->oxid_prod1 [O] photo_prod Complex Mixture of Photoproducts parent->photo_prod oxid_prod2 Ring Cleavage Products oxid_prod1->oxid_prod2 Further [O]

Caption: Potential degradation pathways for this compound.

Elucidation Strategy:

  • LC-MS/MS Analysis: The most powerful tool for identifying unknown degradants is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][5]

  • Mass Shift Analysis: Compare the mass-to-charge ratio (m/z) of the degradation products with the parent drug. A mass shift can indicate specific chemical modifications (e.g., +14 for methylation, -2 for oxidation of alcohol to ketone, +16 for N-oxidation).

  • Fragmentation Analysis (MS/MS): Fragment the degradation product ions and compare their fragmentation patterns to that of the parent drug. Common fragments suggest the core structure is intact, while the loss of specific fragments can pinpoint the site of modification.

Conclusion

The chemical stability of this compound is a multifaceted issue governed by its inherent molecular structure and its environment. It exhibits significant susceptibility to alkaline hydrolysis and oxidation, while being moderately sensitive to acidic, photolytic, and thermal stress. A systematic approach using forced degradation studies, as outlined by ICH guidelines, is crucial for understanding its degradation profile. The development of a validated, stability-indicating LC-MS/MS method is the gold standard for accurately monitoring this compound residues and ensuring the safety and quality of food products. This guide provides the foundational knowledge and practical protocols for professionals engaged in this critical work.

References

A Guide to the Pharmacokinetics of Hydroxyipronidazole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Hydroxyipronidazole (IPZ-OH) is the principal metabolite of ipronidazole, a 5-nitroimidazole antimicrobial agent historically used in veterinary medicine. The study of its pharmacokinetic profile is paramount not for its therapeutic efficacy, but for its critical role in food safety, regulatory compliance, and toxicological assessment. As the designated marker residue for ipronidazole exposure in food-producing animals, understanding the formation, distribution, and elimination of this compound is essential for drug development professionals and researchers. This guide provides a detailed examination of the pharmacokinetics of this compound as understood through the administration of its parent compound in key animal models. It synthesizes data on its metabolic formation, tissue distribution, and depletion, and presents detailed, field-proven methodologies for its quantification in biological matrices.

Introduction: The Significance of a Metabolite

The 5-nitroimidazole class of compounds, which includes agents like metronidazole and ipronidazole, is characterized by potent activity against anaerobic bacteria and protozoa.[1] Ipronidazole was historically effective for treating histomoniasis (blackhead disease) in turkeys.[2] However, concerns over the potential mutagenicity of nitroimidazole residues have led to strict regulations and bans on their use in food-producing animals in many jurisdictions.

This compound, or 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, does not serve a therapeutic purpose itself. It is, however, the primary metabolite of ipronidazole and the official marker residue used by regulatory agencies to monitor for the illegal use of the parent drug.[3][4] Therefore, its pharmacokinetic (PK) and residue depletion characteristics are of greater regulatory and scientific interest than those of the parent compound. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for establishing appropriate withdrawal times and ensuring the safety of the food supply.

This guide will explore the pharmacokinetics of this compound, not as a directly administered agent, but as it is formed and processed in vivo following the administration of ipronidazole to various animal models.

Metabolic Formation of this compound

The primary route of ipronidazole biotransformation is oxidation. The metabolic process predominantly involves the hydroxylation of the isopropyl side chain of the ipronidazole molecule, leading to the formation of this compound.[5] This conversion is a critical first step that dictates the subsequent distribution and elimination kinetics of the residue.

Studies in dogs have shown that biotransformations of 2-nitroimidazole derivatives like ipronidazole occur on the isopropyl chain, either at the tertiary carbon or one of the methyl groups.[5] This hepatic metabolism effectively converts the more lipophilic parent drug into a more polar, water-soluble metabolite, facilitating its eventual excretion from the body.

IPZ Ipronidazole (Parent Drug) Metabolism Hepatic Oxidation (Hydroxylation of isopropyl side-chain) IPZ->Metabolism In Vivo Biotransformation HIP This compound (IPZ-OH) (Primary Metabolite / Marker Residue) Metabolism->HIP

Caption: Metabolic conversion of Ipronidazole to its primary metabolite, this compound.

Pharmacokinetic Profile (as a Metabolite of Ipronidazole)

Absorption (of Parent Drug)

Ipronidazole is readily absorbed from the gastrointestinal tract following oral administration in feed or water.[2] The efficiency of absorption and subsequent metabolism directly influences the rate of appearance and peak concentration of this compound in the plasma and tissues.

Distribution

Following its formation, this compound, along with the parent drug, is widely distributed throughout the body. Residue depletion studies in pigs and turkeys have provided significant insights into its tissue disposition.

  • Key Tissues: Significant concentrations of ipronidazole and its metabolite, this compound, are found in the liver, kidney, muscle, and skin/fat.[2] The liver and kidney, as primary organs of metabolism and excretion, often show higher initial concentrations.

  • Residue Depletion: this compound tends to deplete from tissues at a slower rate than the parent compound. In studies with pigs, residues of ipronidazole were often undetectable shortly after withdrawal, while this compound persisted for longer periods, reinforcing its suitability as a marker residue.[2]

Metabolism

While this compound is the product of metabolism, it may undergo further biotransformation, such as conjugation (e.g., glucuronidation), to form even more polar compounds prior to excretion. However, it remains the key metabolite of toxicological and regulatory concern.

Excretion

The elimination of ipronidazole and its metabolites occurs via both renal and fecal routes. Studies in rats using radiolabeled ipronidazole showed that the majority of radioactivity was recovered in the urine (52.35%), with smaller amounts found in the bile (5.96%) and feces (23.3%), indicating that renal excretion is the primary pathway for the metabolites.[2]

Interspecies Differences and Residue Depletion

The metabolism and depletion kinetics of ipronidazole and this compound can vary between species, which is a critical consideration for extrapolating data and setting regulatory standards. The metabolic profiles in rats and mice have been observed to be nearly identical.[6] The primary differences are often quantitative rather than qualitative, relating to the rate of metabolism and elimination.

Table 1: Summary of Ipronidazole and this compound (HIP) Residue Findings in Animal Tissues

SpeciesTissueIpronidazole Residue FindingsThis compound (HIP) Residue FindingsCitation
Pigs Skin/Fat1.6 ppb at 0-day withdrawalNot detected[2]
Muscle0.5 ppb at 0-day withdrawalNot detected[2]
LiverNot detectedPersists longer than parent drug[2]
KidneyNot detectedPersists longer than parent drug[2]
Turkeys MuscleDepletes rapidlyDepletes slower than parent drug[2]
LiverDepletes rapidlyPersists as a major residue[2]

Note: Data is derived from residue depletion studies and indicates general trends. "Not detected" refers to levels below the method's limit of quantification (typically 2 ppb).

Experimental Methodologies for Quantification

The accurate quantification of this compound in complex biological matrices is fundamental to pharmacokinetic and residue analysis. The gold-standard technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[4][7]

In-Vivo Study Design: A Typical Residue Depletion Protocol
  • Animal Selection: A cohort of the target animal species (e.g., swine, poultry) is selected. Animals are acclimatized and divided into treatment and control groups.

  • Dosing: The treatment group receives ipronidazole for a specified duration, typically via medicated feed or water, at a dose relevant to therapeutic use.[2]

  • Withdrawal Period: After the treatment period, the medicated feed/water is withdrawn.

  • Sample Collection: At predefined time points following withdrawal (e.g., 0, 1, 3, 7, 14, and 21 days), subgroups of animals are humanely euthanized.

  • Matrix Harvesting: Key tissues (liver, kidney, muscle, skin/fat) and biological fluids (blood, urine) are collected, cataloged, and immediately frozen at -20°C or lower until analysis.[8]

Bioanalytical Method: LC-MS/MS Quantification of this compound

The following is a representative protocol for the extraction and analysis of this compound from animal tissue, based on established methods.[4][9]

A. Sample Preparation & Extraction

  • Homogenization: Weigh 2-5 g of thawed tissue sample into a centrifuge tube. Add a suitable volume of extraction solvent (e.g., acetone with 1% acetic acid). Homogenize the mixture using a high-speed blender.[9]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 4,000 rpm for 10 minutes) to pellet solid debris.[9]

  • Supernatant Collection: Carefully collect the supernatant (the liquid extract). Repeat the extraction on the remaining pellet and combine the supernatants to maximize recovery.[9]

  • Defatting (if necessary): For fatty tissues, a liquid-liquid partition step is required. Add n-hexane to the extract, vortex thoroughly, and centrifuge. Discard the upper n-hexane layer, which contains lipids.[4]

  • Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to concentrate the analytes.[9]

B. Solid-Phase Extraction (SPE) Clean-up

  • Reconstitution: Dissolve the dried residue in a small volume of a weak acid solution (e.g., 2% formic acid).[9]

  • SPE Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing acetonitrile followed by 2% formic acid.[9]

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a sequence of solvents (e.g., 2% formic acid, methanol) to remove interfering compounds.

  • Elution: Elute the target analyte (this compound) from the cartridge using a specific elution solvent (e.g., a mixture of acetonitrile and water, sometimes with a small amount of ammonia).[9]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the final residue in the mobile phase starting condition (e.g., 0.1% formic acid in water) for LC-MS/MS injection.[9]

cluster_prep Sample Preparation cluster_spe SPE Cleanup Tissue 1. Tissue Sample (e.g., Liver, Muscle) Homogenize 2. Homogenize in Acetone/Acetic Acid Tissue->Homogenize Centrifuge 3. Centrifuge Homogenize->Centrifuge Extract 4. Collect Supernatant (Liquid Extract) Centrifuge->Extract Evaporate 5. Evaporate Solvent Extract->Evaporate Reconstitute 6. Reconstitute in Formic Acid Evaporate->Reconstitute Load 7. Load on SCX SPE Cartridge Reconstitute->Load Wash 8. Wash to Remove Interferences Load->Wash Elute 9. Elute this compound Wash->Elute Final 10. Evaporate & Reconstitute for Injection Elute->Final Analysis LC-MS/MS Analysis (Quantification) Final->Analysis

Caption: Workflow for the extraction and cleanup of this compound from tissue for LC-MS/MS analysis.

C. LC-MS/MS Conditions

  • Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is based on Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both this compound and a stable isotope-labeled internal standard.[4]

Toxicokinetics and Regulatory Significance

The persistence of this compound residues in edible tissues is the primary driver of its regulatory importance. Although the parent drug may be rapidly cleared, the continued presence of the metabolite can pose a risk to consumers. Like other nitroimidazoles, this compound is considered to have potential mutagenic properties, necessitating a zero-tolerance policy in many regions.[3] The methods and pharmacokinetic understanding detailed in this guide are therefore foundational for regulatory agencies in monitoring the food supply and for pharmaceutical companies in demonstrating the safety of new veterinary drugs.

Conclusion

The pharmacokinetic profile of this compound is unique in that it is almost exclusively studied in the context of its role as the primary metabolite of ipronidazole. While direct ADME data for this compound is scarce, extensive residue depletion studies in target animal species have provided a robust understanding of its in-vivo disposition. It is formed via hepatic oxidation, distributed widely in tissues, and eliminated more slowly than its parent compound, making it an ideal marker for regulatory monitoring. The continued refinement of sensitive bioanalytical techniques, particularly LC-MS/MS, ensures that food safety standards can be effectively enforced. Future research involving the direct administration of isotopically labeled this compound could provide a more complete and direct characterization of its intrinsic ADME properties, further enhancing toxicological models and risk assessments.

References

An In-Depth Technical Guide to the Protein Binding Characteristics of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protein Binding in the Bioactivity of Hydroxyipronidazole

This compound, a principal metabolite of the nitroimidazole antibiotic Ipronidazole, is a compound of significant interest in both veterinary medicine and regulatory science.[1][2][3] The therapeutic efficacy and potential toxicity of nitroimidazole compounds are intrinsically linked to their interactions with biological macromolecules.[4] For drug development professionals and researchers, a deep understanding of how this compound interacts with proteins is paramount. This guide provides a comprehensive overview of the protein binding characteristics of this compound, synthesized from established principles of nitroimidazole biochemistry and proven experimental methodologies.

Protein binding governs a drug's distribution, metabolism, and excretion, ultimately influencing its pharmacokinetic and pharmacodynamic profile.[5][6] The extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the concentration of the free, pharmacologically active drug available to reach its target site.[7][8] In the context of nitroimidazoles, protein interactions are not merely about transport; they are central to the mechanism of action, which often involves reductive activation to reactive species that form covalent bonds with proteins and DNA.[4][9][10]

While direct studies on this compound's protein binding are not extensively documented, a robust understanding can be extrapolated from research on its parent compound, Ipronidazole, and other 5-nitroimidazoles like Ronidazole and Metronidazole.[9][11][12] This guide will delve into the mechanistic underpinnings of these interactions, detail authoritative methods for their characterization, and provide field-proven insights into the interpretation of binding data.

The Mechanistic Pathway: Reductive Activation and Covalent Adduction

The bioactivity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group, a process that occurs preferentially in the anaerobic or hypoxic environments of target microorganisms or tumor cells.[4][13][14] This reduction is catalyzed by nitroreductases, such as pyruvate:ferredoxin oxidoreductase, which are present in susceptible organisms.[14][15]

The activation process is a multi-step reduction that generates a series of reactive intermediates, including a nitrosoimidazole and a hydroxylamine derivative.[16] These highly reactive species are capable of forming covalent adducts with cellular macromolecules, including proteins.[9][17][18] It is this covalent binding that is largely responsible for the cytotoxic effects of nitroimidazoles.[4]

Studies on the related compound Ronidazole have demonstrated that its reductive metabolism by liver microsomes leads to reactive metabolites that covalently bind to tissue proteins.[11][12] A key finding from these studies is that cysteine thiols are the primary targets for alkylation by the activated nitroimidazole.[11] This suggests a similar mechanism for this compound, where its activated form would likely target cysteine residues in various proteins. Research has identified that for Ronidazole, the 2-methylene position is a site of nucleophilic attack by protein cysteine thiols.[19]

The process of reductive activation and subsequent covalent binding can be visualized as a critical pathway for the drug's action.

G cluster_0 This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Enzymatic Reduction Reactive_Nitrosoimidazole Reactive_Nitrosoimidazole Nitroreductases->Reactive_Nitrosoimidazole Generates Reactive_Hydroxylamine Reactive_Hydroxylamine Reactive_Nitrosoimidazole->Reactive_Hydroxylamine Further Reduction Target_Protein Target_Protein Reactive_Hydroxylamine->Target_Protein Nucleophilic Attack on Cysteine Thiols Covalent_Adduct Covalent_Adduct Target_Protein->Covalent_Adduct Forms Cytotoxicity Cytotoxicity Covalent_Adduct->Cytotoxicity Leads to caption Reductive Activation Pathway of this compound. G cluster_0 Incubation Incubation Separation Separation Incubation->Separation Protein Precipitation or Dialysis Digestion Digestion Separation->Digestion Enzymatic (e.g., Trypsin) LC_MS_MS LC_MS_MS Digestion->LC_MS_MS Peptide Analysis Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis Identify Modified Peptides caption Workflow for Covalent Binding Analysis.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Hydroxyipronidazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of hydroxyipronidazole in human plasma. This compound is a principal metabolite of the nitroimidazole antibiotic ipronidazole, and its monitoring is crucial for pharmacokinetic and toxicokinetic studies.[1] This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (this compound-d3) to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4][5]

Introduction

Ipronidazole is a nitroimidazole antibiotic used in veterinary medicine. Its metabolites, including this compound, are of toxicological concern due to potential mutagenic properties.[1] Therefore, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential for drug metabolism, pharmacokinetic (DMPK), and safety assessment studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6]

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. We will detail the rationale behind the chosen sample preparation technique, chromatographic conditions, and mass spectrometric parameters. Furthermore, we will outline the necessary steps for method validation to ensure the generation of high-quality, reproducible data that meets regulatory expectations.[2][3][5]

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (≥98% purity)

    • This compound-d3 (isotopic purity ≥99%)

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this polar metabolite.[7][8]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound-d3 in a 50:50 (v/v) mixture of methanol and water at a fixed concentration (e.g., 100 ng/mL).

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[2][3][4][9] Acetonitrile is a commonly used precipitating agent as it efficiently denatures and precipitates plasma proteins while being a good solvent for many small molecule drugs and their metabolites.[2][3]

Protocol:

  • Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G plasma 1. Plasma Sample (50 µL) is_addition 2. Add IS in Acetonitrile (150 µL) plasma->is_addition vortex 3. Vortex (30 sec) is_addition->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant lcinject 6. Inject into LC-MS/MS supernatant->lcinject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are recommended starting conditions and can be further optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C

Rationale for LC Conditions: A C18 column provides sufficient retention for the polar this compound.[7][8] The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency in positive ion mode.[8] A gradient elution ensures that the analyte is eluted with a good peak shape and that late-eluting matrix components are washed from the column.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transitions This compound: m/z 186 → 168 (Quantifier), m/z 186 → 122 (Qualifier)
Internal Standard Transition This compound-d3: m/z 189 → 171
Collision Energy (CE) Optimize for each transition, typically in the range of 10-30 eV.
Source Temperature 500°C
Gas Flows (Nebulizer, Heater) Optimize for your specific instrument.

Rationale for MS Conditions: ESI in positive mode is effective for the ionization of nitroimidazole compounds.[10] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1] The use of a quantifier and a qualifier transition enhances the confidence in the identification of the analyte. A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[7][11]

Diagram of this compound Fragmentation:

G precursor This compound [M+H]+ = m/z 186 frag1 Product Ion m/z 168 precursor->frag1 Loss of H2O frag2 Product Ion m/z 122 precursor->frag2 Further Fragmentation

Caption: Proposed fragmentation of this compound.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][3][5] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of this compound and its internal standard.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) by spiking blank plasma with known concentrations of this compound. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in replicate (n=6) on three separate days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Determine the efficiency of the protein precipitation extraction by comparing the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions, including:

    • Freeze-thaw stability: After three freeze-thaw cycles.[12]

    • Short-term (bench-top) stability: At room temperature for a specified period (e.g., 4 hours).[12]

    • Long-term stability: Stored at -80°C for an extended period.[12]

    • Post-preparative stability: In the autosampler for the expected duration of an analytical run.[12]

Results and Discussion

This LC-MS/MS method provides a robust and reliable means for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions are optimized to provide good peak shape and separation from endogenous plasma components, minimizing matrix effects. The mass spectrometric detection in MRM mode offers excellent sensitivity and selectivity.

Upon full validation, this method will be suitable for use in regulated bioanalytical laboratories supporting preclinical and clinical studies. The validation data will demonstrate the method's reliability and ensure the integrity of the generated pharmacokinetic and toxicokinetic data.

Conclusion

The LC-MS/MS method detailed in this application note is a highly effective tool for the quantitative analysis of this compound in human plasma. The combination of a simple and efficient sample preparation technique, optimized chromatographic separation, and highly selective mass spectrometric detection provides a robust and reliable assay that can be readily implemented in a bioanalytical laboratory. Adherence to the outlined validation procedures will ensure the generation of high-quality data for pharmacokinetic and toxicokinetic assessments.

References

Solid-phase extraction of Hydroxyipronidazole from tissue samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Extraction of Hydroxyipronidazole from Tissue Samples

Introduction

This compound (IPZ-OH) is the primary metabolite of ipronidazole, a nitroimidazole antibiotic formerly used in veterinary medicine to treat histomoniasis in turkeys and for other protozoal infections.[1] Due to concerns about the potential carcinogenicity of nitroimidazole residues, their use in food-producing animals is banned in many jurisdictions, including the United States and the European Union. Consequently, regulatory bodies require highly sensitive and reliable methods for monitoring residues of these compounds and their metabolites in animal tissues to ensure food safety.[1][2]

Solid-phase extraction (SPE) has become a cornerstone of modern sample preparation, offering significant advantages over traditional liquid-liquid extraction (LLE). These benefits include higher and more reproducible recoveries, reduced consumption of organic solvents, cleaner extracts, and amenability to automation.[3][4] For a complex matrix like animal tissue, a robust sample cleanup is critical to remove endogenous interferences such as fats, proteins, and pigments, which can suppress the instrument signal and compromise the analytical results.[5]

This application note provides a detailed protocol for the extraction of this compound from various tissue samples (e.g., muscle, liver) using a mixed-mode solid-phase extraction strategy. The methodology is designed to provide a clean extract suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol employs a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange retention mechanisms. This compound, a moderately polar compound, can be retained by hydrophobic interactions on a C18 stationary phase. Additionally, depending on the pH, its chemical structure may allow for weak cation-exchange interactions. This dual retention mechanism provides superior selectivity and cleanup compared to a single-mode sorbent.[6][7]

The workflow begins with the homogenization of the tissue sample, followed by protein precipitation and liquid-liquid partitioning to remove fats. The aqueous extract is then loaded onto the SPE cartridge. A series of wash steps removes polar and non-polar interferences, after which the target analyte, this compound, is eluted with a specific organic solvent.

Chemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing a robust SPE method.

PropertyValueSource
Chemical Structure 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole[1][8]
Molecular Formula C₇H₁₁N₃O₃[8]
Molecular Weight 185.18 g/mol [8]

Materials and Reagents

Equipment
  • High-speed homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Analytical balance

  • Vortex mixer

  • SPE vacuum manifold

  • Nitrogen evaporator

  • pH meter

  • Autosampler vials

Chemicals and Standards
  • This compound analytical standard

  • Acetonitrile (LC grade)

  • Methanol (LC grade)

  • Ethyl acetate (HPLC grade)[9]

  • n-Hexane (HPLC grade)[9][10]

  • Formic acid (≥98%)

  • Ammonium sulfate[9]

  • Anhydrous sodium sulfate

  • Deionized water (18 MΩ·cm)

  • SPE Cartridges: Mixed-mode strong cation exchange (SCX) or a polymer-based reversed-phase sorbent (e.g., divinylbenzene–N-vinylpyrrolidone copolymer) are recommended.[10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from tissue sample preparation to the final extract ready for analysis.

SPE_Workflow cluster_prep Part 1: Sample Preparation cluster_spe Part 2: Solid-Phase Extraction (SPE) cluster_final Part 3: Final Processing Sample 1. Weigh 2g Tissue Sample Homogenize 2. Add Acetonitrile & Homogenize Sample->Homogenize Centrifuge1 3. Centrifuge to Pellet Solids Homogenize->Centrifuge1 CollectSupernatant 4. Collect Supernatant Centrifuge1->CollectSupernatant Defat 5. Defat with n-Hexane CollectSupernatant->Defat Centrifuge2 6. Centrifuge to Separate Layers Defat->Centrifuge2 Evaporate 7. Evaporate Acetonitrile Layer Centrifuge2->Evaporate Reconstitute 8. Reconstitute Residue Evaporate->Reconstitute Condition 9. Condition SPE Cartridge (Methanol, Water) Load 10. Load Sample Extract Condition->Load Wash 11. Wash Cartridge (Water, Methanol/Water Mix) Load->Wash Elute 12. Elute Analyte (Ethyl Acetate) Wash->Elute DryEluate 13. Dry Eluate Under Nitrogen Elute->DryEluate ReconstituteFinal 14. Reconstitute in Mobile Phase DryEluate->ReconstituteFinal Analyze 15. Analyze by LC-MS/MS ReconstituteFinal->Analyze

Caption: Workflow for SPE of this compound from Tissue.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific tissue matrix and available instrumentation.

Part 1: Sample Homogenization and Initial Extraction

The goal of this stage is to disrupt the tissue structure, release the analyte, and perform an initial cleanup by removing proteins and lipids.[5]

  • Sample Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Homogenization: Homogenize the sample using a high-speed probe homogenizer for 1-2 minutes until a uniform suspension is achieved.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.[11]

  • Supernatant Collection: Carefully decant the acetonitrile supernatant into a clean 50 mL centrifuge tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 10 mL of acetonitrile to the tissue pellet, vortex vigorously for 1 minute, and centrifuge again. Combine this second supernatant with the first.

  • Defatting: Add 10 mL of n-hexane (saturated with acetonitrile) to the combined supernatant. Vortex for 2 minutes to partition lipids into the hexane layer.[9][10]

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes to achieve clear separation of the acetonitrile and hexane layers.

  • Solvent Evaporation: Transfer the lower acetonitrile layer to a new tube and evaporate the solvent at 40°C under a gentle stream of nitrogen until the volume is approximately 2 mL.[9]

Part 2: Solid-Phase Extraction (SPE) Procedure

This multi-step process purifies and concentrates the analyte.[12][13]

  • Sample Reconstitution: Add 8 mL of deionized water to the 2 mL concentrate from the previous step to ensure the sample is in a predominantly aqueous state for efficient binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge. This step wets the bonded functional groups, ensuring consistent interaction.[12][14]

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge. This equilibrates the sorbent to a state similar to the sample matrix, maximizing retention.[12][14]

    • Again, do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire reconstituted sample extract onto the SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash 1: Pass 5 mL of deionized water through the cartridge to remove highly polar interferences.

    • Wash 2: Pass 5 mL of a 20% methanol in water solution. This step removes moderately polar interferences without prematurely eluting the this compound.[14]

    • After the final wash, dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water. This is critical for efficient elution.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the this compound by passing 10 mL of ethyl acetate through the cartridge.[9] Some methods may use acetonitrile or methanol, potentially modified with a small percentage of formic or acetic acid to ensure the analyte is in a neutral state for optimal elution from a reversed-phase sorbent.[6][12]

Part 3: Final Eluate Processing
  • Evaporation to Dryness: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile).[9]

  • Filtration & Analysis: Vortex the reconstituted sample and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method Performance and Validation

A trustworthy protocol must be validated to ensure it meets performance criteria for accuracy, precision, and sensitivity. The following table summarizes typical performance data for the analysis of this compound in tissue using SPE followed by LC-MS/MS.[2][15][16]

ParameterTypical ValueRationale
Recovery 75 - 110%Indicates the efficiency of the extraction process.[10][17]
Precision (RSD%) < 15%Measures the repeatability and reproducibility of the method.[10][15]
Linearity (r²) > 0.99Demonstrates a proportional response of the instrument to analyte concentration.
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kgThe lowest concentration that can be reliably quantified with acceptable accuracy and precision.[1][10]

References

Unveiling the Metabolic Fate of Hydroxyipronidazole: A High-Resolution Mass Spectrometry-Based Protocol for Confident Metabolite Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Metabolism Scientists

Abstract

The characterization of drug metabolites is a cornerstone of modern drug development, essential for understanding pharmacokinetics, assessing safety, and meeting regulatory requirements.[1] Hydroxyipronidazole, the major metabolite of the veterinary nitroimidazole drug ipronidazole, requires thorough metabolic profiling to ensure a comprehensive safety and efficacy assessment.[2] This application note presents an in-depth guide and a robust protocol for the identification of this compound metabolites using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the strategic rationale behind experimental design, from in vitro incubation to advanced data analysis, providing a complete workflow for researchers in pharmaceutical and drug development laboratories. The protocol emphasizes the power of high mass accuracy and fragmentation data generated by Orbitrap or Q-TOF mass spectrometers to elucidate metabolite structures confidently.

Introduction: The "Why" of Metabolite Hunting

In drug development, a parent drug is only part of the story. The body's metabolic machinery, primarily cytochrome P450 enzymes in the liver, chemically alters drug molecules in a process called biotransformation.[3] These resulting metabolites can be inactive, pharmacologically active, or even toxic.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the investigation of metabolites that are present in humans at significant levels (e.g., >10% of total drug-related exposure) to ensure their safety has been adequately tested in nonclinical toxicology studies.[5][6] This is known as Metabolites in Safety Testing (MIST) guidance.

Ipronidazole, a 5-nitroimidazole antimicrobial, is extensively metabolized, with its primary metabolite being this compound (HIP).[2][7] Understanding the subsequent metabolic fate of HIP is crucial. Nitroimidazoles are prodrugs that are reductively activated, and their metabolism can be complex, involving both oxidation of side chains and reduction of the nitro group, which can lead to reactive intermediates.[8][]

High-Resolution Mass Spectrometry (HRMS) is the premier analytical tool for this task.[10][11] Its ability to provide highly accurate mass measurements (typically <5 ppm) allows for the confident determination of elemental compositions for both the parent drug and its metabolites, drastically narrowing down potential structures.[12]

Strategic Experimental Design

A successful metabolite identification study begins with a well-thought-out experimental plan. The goal is to generate metabolites in a controlled system that mimics human metabolism and then analyze the resulting complex biological matrix.

In Vitro Systems: The Metabolic Workhorse

For initial discovery, in vitro systems are indispensable. They provide a simplified and controlled environment to generate metabolites.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in CYP450 enzymes. They are excellent for studying Phase I (oxidative) metabolism. Human liver microsomes (HLMs) are the gold standard for predicting human metabolism.[4]

  • Hepatocytes: These whole liver cells contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of metabolism, including reactions like glucuronidation and sulfation.[5]

Scientist's Insight: We begin with human liver microsomes as they are cost-effective and highly effective for identifying the most common oxidative metabolites, which we predict will be the primary pathways for this compound based on typical nitroimidazole metabolism.[13]

The Overall Workflow

The entire process, from sample generation to final identification, can be visualized as a logical sequence. Each step builds upon the last to systematically filter and identify potential metabolites from a complex biological background.

Metabolite ID Workflow cluster_0 Sample Generation & Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Identification Incubation In Vitro Incubation (Microsomes + this compound) Quench Reaction Quenching (e.g., Acetonitrile) Incubation->Quench Extract Protein Precipitation & Supernatant Collection Quench->Extract Drydown Evaporation & Reconstitution Extract->Drydown LC UHPLC Separation (C18 Column) Drydown->LC Inject Sample HRMS HRMS Analysis (Full Scan & dd-MS2) LC->HRMS Mine Metabolite Mining Software (Mass Defect, Isotope Pattern) HRMS->Mine Raw Data Compare Compare Treated vs. Control (Find Unique Peaks) Mine->Compare Fragment Fragment Analysis (MS2) (Structural Elucidation) Compare->Fragment Identify Putative Identification (Structure Proposal) Fragment->Identify Metabolic Pathways Parent This compound (Parent) Oxidation Further Oxidation (+16 Da, Hydroxylation) Parent->Oxidation Phase I Dehydrogenation Dehydrogenation (-2 Da) Parent->Dehydrogenation Phase I NitroReduction Nitro Reduction (NO2 -> NHOH, -16 Da) (NO2 -> NH2, -30 Da) Parent->NitroReduction Phase I Demethylation N-Demethylation (-14 Da) Parent->Demethylation Phase I Glucuronide Glucuronide Conjugation (+176 Da) Parent->Glucuronide Phase II Sulfate Sulfate Conjugation (+80 Da) Parent->Sulfate Phase II Oxidation->Glucuronide Phase II Data Analysis Logic start Extracted Ion Chromatograms (Treated vs. Control) find_peaks Peak Detection & Alignment start->find_peaks compare Peak Comparison Is peak unique or significantly larger in treated sample? find_peaks->compare filter Mass Defect Filter Does mass align with predicted biotransformations? compare:s->filter:n Yes reject Not a Metabolite compare:s->reject:n No isotope Isotope Pattern Check Does isotope pattern match calculated formula? filter:s->isotope:n Yes filter:s->reject:n No ms2 MS2 Fragmentation Analysis Is fragmentation pattern consistent with proposed structure? isotope:s->ms2:n Yes isotope:s->reject:n No confirm Confident Metabolite Identification ms2:s->confirm:n Yes ms2:s->reject:n No

References

Application Note: Quantitative Analysis Using Hydroxyipronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

In the realm of quantitative analysis, particularly within drug development and clinical research, accuracy and precision are paramount. The complexity of biological matrices—such as plasma, urine, and tissue—introduces significant variability from sample to sample.[1] This variability can arise from inconsistencies during sample preparation, instrumental drift, and matrix effects like ion suppression or enhancement in mass spectrometry.[2][3][4] To ensure data integrity, an internal standard (IS) is employed.[5] An ideal internal standard is a compound chemically and physically similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls before sample processing.[3][5]

The U.S. Food and Drug Administration (FDA) strongly recommends the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard.[5][6] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the gold standard in liquid chromatography–mass spectrometry (LC-MS) based bioanalysis.[6][7] Because they are chemically almost identical to the analyte, they co-elute chromatographically and exhibit nearly identical ionization behavior in the mass spectrometer source.[6] This allows them to effectively compensate for variations during sample extraction and analysis, correcting for signal variation, sample loss, and instrument drift.[4][7]

This application note provides a comprehensive guide to using Hydroxyipronidazole-d3 as an internal standard for the precise quantification of its non-labeled counterpart, hydroxy ipronidazole, a key metabolite of the antiprotozoal agent ipronidazole.[8]

Physicochemical Properties of this compound-d3

Understanding the fundamental properties of the internal standard is crucial for method development. This compound-d3 is specifically designed for use in mass spectrometry applications.[8]

PropertyValueSource
Chemical Name α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol[8]
Synonyms IPZOH-d3[9]
CAS Number 1156508-86-9[8][9][10][11]
Molecular Formula C₇H₈D₃N₃O₃[8][9]
Molecular Weight 188.20 g/mol [8][9][12]
Purity ≥95% (HPLC), ≥99% deuterated forms (d₁-d₃)[8][10]
Appearance Yellow Solid[11]
Storage -20°C[10][12]
Solubility Slightly soluble in Chloroform and Methanol[8]

Core Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a robust methodology for the extraction and quantification of hydroxy ipronidazole from a biological matrix (e.g., plasma) using this compound-d3 as the internal standard. The causality behind each step is explained to provide a deeper understanding of the workflow.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 1. Aliquot Sample (e.g., 200 µL Plasma) P2 2. Spike with IS (this compound-d3) P1->P2 Add known conc. P3 3. Protein Precipitation (e.g., Acetonitrile) P2->P3 Disrupt protein binding P4 4. Vortex & Centrifuge P3->P4 Separate solids P5 5. Collect Supernatant P4->P5 Isolate extract A1 6. Inject Extract P5->A1 A2 7. Chromatographic Separation (C18 Column) A1->A2 Separate components A3 8. Mass Spectrometry Detection (MRM Mode) A2->A3 Ionize & Detect D1 9. Integrate Peak Areas (Analyte & IS) A3->D1 D2 10. Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 11. Quantify Concentration (Using Calibration Curve) D2->D3

Caption: High-level workflow for sample quantification.

Step-by-Step Methodology

1. Materials and Reagents:

  • Biological Matrix (e.g., human plasma, chicken egg homogenate)[13]

  • This compound-d3 (Internal Standard Stock)

  • This compound (Analyte Calibration Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Microcentrifuge tubes

2. Preparation of Working Solutions:

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d3 in 50:50 acetonitrile/water at a concentration that yields a robust signal in the mass spectrometer (e.g., 20 ng/mL). The goal is to have a consistent and strong IS response across all samples.[3]

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of hydroxy ipronidazole into the blank biological matrix. A typical range might be 0.1 to 100 ng/mL.

3. Sample Extraction Protocol (Protein Precipitation): Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with analysis.[14][15]

  • Aliquot 200 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution to every tube. Causality: Spiking the IS early ensures it undergoes the exact same extraction and analysis conditions as the analyte, allowing it to compensate for any analyte loss during these steps.[4]

  • Add 600 µL of cold acetonitrile. Causality: Acetonitrile is a common organic solvent that efficiently denatures and precipitates plasma proteins.[1]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system.[13]

4. LC-MS/MS Instrument Conditions: The following are typical starting conditions and may require optimization for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like nitroimidazoles.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for analytical UHPLC.[16]
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrateA gradient ensures efficient elution and separation of the analyte from matrix components.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveNitroimidazoles ionize efficiently in positive mode.[17]
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Example):

  • Hydroxy Ipronidazole (Analyte): Q1: 186.1 m/z → Q3: 128.1 m/z (example)

  • This compound-d3 (IS): Q1: 189.1 m/z → Q3: 131.1 m/z (example) Note: The +3 Da mass shift of the deuterated standard is easily resolved by the mass spectrometer. These transitions must be optimized empirically on your specific instrument.

Method Validation: A Trustworthy System

Validation demonstrates that the analytical procedure is fit for its intended purpose.[18][19] Key parameters should be assessed according to regulatory guidelines such as those from the FDA or the International Council for Harmonisation (ICH).[18][19][20][21]

Validation Logic Diagram

G cluster_validation Method Validation Parameters Selectivity Selectivity & Matrix Effect ValidatedMethod Validated Method Selectivity->ValidatedMethod Linearity Linearity & Range LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Defines lower bound Linearity->ValidatedMethod Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod LLOQ->ValidatedMethod

Caption: Core parameters for analytical method validation.

  • Selectivity & Matrix Effect: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or IS peaks.[5] The matrix effect is evaluated by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution. The IS should track and correct for this effect.[5]

  • Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 0.1-100 ng/mL) by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used, with an r² value > 0.99 considered acceptable.[13]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at multiple concentrations (Low, Mid, High, and LLOQ) in replicate (n=5 or 6) across several days.

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for the LLOQ).[5]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).[5]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage, to ensure sample integrity is maintained.

Conclusion

The use of a stable isotope-labeled internal standard like this compound-d3 is fundamental to developing robust, accurate, and reproducible LC-MS/MS methods for quantitative bioanalysis.[6] Its ability to co-elute and behave almost identically to the analyte allows it to effectively normalize variability introduced during sample preparation and instrumental analysis.[2] This application note provides a comprehensive framework, from protocol development to method validation, enabling researchers to generate high-quality, defensible data in their studies.

References

Application Note: Protocol for the Ultrasensitive Determination of Hydroxyipronidazole in Environmental Water Samples by Solid Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Nitroimidazole antibiotics are widely used in veterinary medicine to treat and prevent protozoal infections.[1][2] Ipronidazole is one such compound, and upon administration, it is metabolized into various forms, including the primary metabolite, 2-hydroxyipronidazole (Hydroxyipronidazole).[3][4] Due to concerns over their potential carcinogenic and mutagenic properties, the use of nitroimidazoles in food-producing animals has been banned in many regions, including the European Union.[1]

The presence of these compounds and their metabolites in the environment, primarily through agricultural runoff and wastewater discharge, is a growing concern.[1] As pharmaceuticals are now considered a significant class of environmental pollutants, monitoring their presence in water sources is crucial for assessing ecological risk and potential human exposure.[1][5] this compound, being a major metabolite, serves as a key indicator for the use and environmental fate of its parent compound.

This application note provides a detailed, robust, and validated protocol for the quantitative determination of this compound in various environmental water samples (e.g., surface water, groundwater, wastewater effluent). The method utilizes Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The overall analytical strategy is based on a multi-step process designed to isolate the target analyte from a complex matrix and quantify it with high accuracy and precision.

  • Sample Preparation: A large volume of water is first acidified to ensure the analyte is in a suitable ionic state for extraction. A deuterated internal standard (this compound-d3) is added to correct for matrix effects and variations during sample processing and analysis.[6][7] The sample is then passed through a Solid Phase Extraction (SPE) cartridge. The sorbent within the cartridge retains the analyte of interest while allowing interfering matrix components to pass through. After a washing step to remove residual impurities, the analyte is eluted with a small volume of organic solvent. This process effectively cleans and concentrates the sample.[8]

  • Instrumental Analysis: The concentrated extract is injected into an LC-MS/MS system. The High-Performance Liquid Chromatography (HPLC) system separates this compound from any remaining co-extracted compounds based on its physicochemical properties. The eluent from the HPLC column is directed to a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored for detection and quantification, providing exceptional selectivity and sensitivity.[9]

Materials and Reagents

Standards and Chemicals
  • This compound analytical standard (>98% purity)

  • This compound-d3 (internal standard, IS) (>98% purity)[6][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (18.2 MΩ·cm, LC-MS grade)

  • Formic acid (≥98%, LC-MS grade)

  • Ammonium acetate (≥99%, LC-MS grade)

  • Ammonium hydroxide (ACS grade)

Consumables and Equipment
  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode, strong cation-exchange (MCX) or hydrophilic-lipophilic balanced (HLB) cartridges, 60 mg, 3 mL. The choice depends on the specific water matrix; MCX is often preferred for its dual retention mechanism.[4][10]

  • SPE vacuum manifold

  • Sample concentration unit (e.g., nitrogen evaporator with water bath at 40 °C)

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • Adjustable micropipettes and tips

  • pH meter or pH indicator strips

  • 0.22 µm syringe filters (PTFE or equivalent)

  • Autosampler vials (amber glass) with caps

Experimental Protocols

Preparation of Standard Solutions
  • Rationale: Accurate preparation of standard solutions is fundamental for creating a valid calibration curve, which is the basis for analyte quantification. Using a deuterated internal standard is critical for compensating for analyte loss during sample preparation and for mitigating matrix-induced ionization suppression or enhancement in the MS source.[4][6]

  • Primary Stock Solutions (100 µg/mL):

    • Accurately weigh 10 mg of this compound and this compound-d3 into separate 100 mL amber volumetric flasks.

    • Dissolve and bring to volume with methanol.

    • Store at -20 °C. These solutions are typically stable for up to 6 months.

  • Working Standard Mixture (1 µg/mL):

    • Pipette 1 mL of the this compound primary stock into a 100 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Perform a serial dilution of the this compound-d3 primary stock solution with 50:50 (v/v) methanol/water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards (0.1 - 50 ng/mL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into a fixed volume of reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Add a constant amount of the internal standard spiking solution to each calibration level to achieve a final IS concentration of 5 ng/mL.

Sample Collection and Preparation Workflow
  • Rationale: Environmental water samples must be collected in clean containers and preserved to prevent analyte degradation. The sample preparation workflow is designed to isolate and concentrate the analyte from a large, dilute sample volume into a small, clean extract suitable for LC-MS/MS injection.

  • Sample Collection: Collect at least 500 mL of water sample in a clean amber glass bottle. Store at 4 °C and process within 48 hours.[11]

  • Spiking: Transfer a 500 mL aliquot of the sample to a 1 L glass beaker. Add 25 µL of the 100 ng/mL internal standard spiking solution to achieve a concentration of 5 ng/L.

  • Acidification: Adjust the sample pH to approximately 3 using 1 M formic acid. This protonates the analyte, facilitating strong retention on a cation-exchange sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the sorbent bed to go dry.

    • Principle: Conditioning wets the sorbent and activates the functional groups, ensuring consistent and efficient analyte retention.[8]

  • Sample Loading: Load the entire 500 mL sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water containing 2% formic acid to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

    • Principle: The wash step removes weakly bound, interfering compounds without eluting the target analyte, leading to a cleaner final extract.

  • Elution:

    • Elute the analyte by passing 2 x 3 mL aliquots of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.

    • Principle: The basic methanolic solution neutralizes the charge on the analyte and disrupts the hydrophobic interaction with the sorbent, allowing for efficient elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds, then filter through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for analysis.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation Sample 500 mL Water Sample Spike Spike with Internal Standard (this compound-d3) Sample->Spike Acidify Adjust pH to ~3 with Formic Acid Spike->Acidify Load Load onto Conditioned SPE Cartridge Acidify->Load Wash Wash Cartridge (Acidic Water) Load->Wash Elute Elute Analyte (Ammoniated Methanol) Wash->Elute Evap Evaporate to Dryness (N2 Stream, 40°C) Elute->Evap Recon Reconstitute in 500 µL (Mobile Phase A) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow for SPE of this compound.

LC-MS/MS Instrumental Analysis
  • Rationale: The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides the high degree of certainty required for confirmatory analysis at trace levels.[5] The MRM scan mode ensures that only ions specific to the target analyte are detected, minimizing background noise and enhancing sensitivity.

Diagram of the LC-MS/MS Analysis Logic

G LC HPLC Column (Chromatographic Separation) ESI Electrospray Ionization (ESI) [M+H]+ LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 186.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 128.1, 168.1) Q2->Q3 Detector Detector Q3->Detector

Caption: Logic of MRM detection in tandem mass spectrometry.

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting Rationale
Liquid Chromatography
HPLC Column C18, 2.1 x 100 mm, 1.8 µm Provides good reversed-phase retention and separation for polar to moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes good peak shape and efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °C Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10 µL A standard volume to balance sensitivity and chromatographic performance.
Gradient Elution 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) A gradient is necessary to elute the analyte with good peak shape and clean the column of late-eluting matrix components.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive This compound contains basic nitrogen atoms that are readily protonated to form [M+H]+ ions.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temperature 150 °C Optimal temperature for desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 400 °C Ensures complete evaporation of mobile phase droplets.

| Gas Flow Rates | Instrument-specific; optimize for best signal | Must be optimized for efficient desolvation and ion transport. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
This compound 186.1 128.1 100 15 Quantifier Ion
This compound 186.1 168.1 100 12 Qualifier Ion
This compound-d3 (IS) 189.1 131.1 100 15 Quantifier Ion (IS)

Note: The exact m/z values and collision energies must be optimized on the specific instrument used. The bolded transition is typically used for quantification.

Data Analysis and Quality Control

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Apply a linear regression with 1/x weighting. Determine the concentration of this compound in samples by interpolating their peak area ratios from this curve.

  • Identification Criteria: The presence of this compound in a sample is confirmed if:

    • The retention time of the analyte is within ±2.5% of the average retention time from the calibration standards.

    • The ratio of the quantifier to qualifier ion peak areas is within ±30% of the average ratio from the calibration standards.

  • Quality Control (QC): Analyze a blank, a zero sample (blank spiked with IS), and at least two levels of spiked matrix QC samples (e.g., low and high concentration) with each batch of environmental samples. The results of the QC samples must fall within pre-defined accuracy (e.g., 70-120%) and precision (e.g., <20% RSD) limits.[11]

Method Validation

  • Trustworthiness: Every protocol must be a self-validating system. A full method validation should be performed in the representative environmental water matrices to ensure the method is fit for purpose. This should be conducted following established international guidelines.[11][12]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit results that are directly proportional to the analyte concentration. Assessed via a calibration curve (e.g., 8 points). Correlation coefficient (r²) ≥ 0.99. Residuals should be randomly distributed.
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by analyzing spiked matrix samples at multiple levels (e.g., n=6 at 3 levels). Mean recovery within 70-120%.[5]
Precision The closeness of agreement between replicate measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from the background noise. Often calculated as 3 times the signal-to-noise ratio (S/N). Reportable value, e.g., < 0.5 ng/L.
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision. S/N ≥ 10. Must be verified with spiked samples showing acceptable accuracy and precision. e.g., < 2.0 ng/L.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks (>20% of LOQ response) at the analyte retention time in blank matrix samples.[12]
Matrix Effect The influence of co-eluting matrix components on analyte ionization. Assessed by comparing the analyte response in post-extraction spiked matrix versus a pure solvent standard. Calculated matrix effect should be consistent and compensated for by the internal standard.

| Stability | Analyte stability in the matrix under specific storage conditions (e.g., 4 °C) and in processed extracts (autosampler stability). | Recovery should be within ±15% of the initial value. |

Conclusion

This application note details a comprehensive and reliable method for the determination of this compound in environmental water samples. The protocol combines a robust Solid Phase Extraction procedure for sample cleanup and concentration with the high selectivity and sensitivity of LC-MS/MS analysis. The inclusion of a stable isotope-labeled internal standard and adherence to strict quality control and validation procedures ensures the generation of high-quality, defensible data. This method is suitable for environmental monitoring programs aimed at assessing the prevalence and fate of veterinary drug residues in aquatic ecosystems.

References

Application Note: Hydroxyipronidazole as a Quantitative Biomarker for Ipronidazole Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ipronidazole, a nitroimidazole-class antiprotozoal agent, has been utilized in veterinary medicine, primarily for treating histomoniasis in turkeys and dysentery in swine.[1] However, concerns regarding its potential carcinogenicity and genotoxicity have led to stringent regulations and prohibitions on its use in food-producing animals in many jurisdictions.[2][3][4][5] Due to the rapid metabolism of the parent drug, direct measurement of ipronidazole can be an unreliable indicator of exposure. This application note details a robust analytical framework for the use of its primary metabolite, 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole (Hydroxyipronidazole or IPZ-OH), as a stable and reliable biomarker of ipronidazole administration.[6][7][8] We present a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, providing researchers and regulatory bodies with a validated protocol for monitoring compliance and conducting pharmacokinetic studies.

The Rationale for a Metabolite Biomarker

The selection of an appropriate analyte is the most critical decision in developing a monitoring program for chemical exposure. While detection of the parent compound, ipronidazole, confirms its presence, its pharmacokinetic profile complicates its use as a reliable quantitative marker.

Causality for Selecting this compound:

  • Rapid Metabolism: Ipronidazole is quickly metabolized in the animal body, primarily through hydroxylation of the isopropyl side chain to form this compound (IPZ-OH).[8] This rapid conversion means that concentrations of the parent drug can fall below detectable limits shortly after administration, while the metabolite persists for a longer duration.

  • Improved Stability: Metabolites can sometimes exhibit greater stability in biological matrices during storage and sample processing compared to the parent drug.[5]

  • Regulatory Precedent: Global food safety agencies often designate a stable metabolite as the official marker residue for monitoring the use of a veterinary drug. This ensures that even after the parent drug has been eliminated, evidence of its use can still be detected.

The metabolic conversion is a simple yet crucial transformation that forms the basis of this analytical approach.

References

Title: Development of a High-Sensitivity Competitive Immunoassay for the Detection of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative detection of Hydroxyipronidazole (IPZ-OH). This compound is a principal metabolite of the nitroimidazole antibiotic Ipronidazole, and its monitoring is crucial for food safety and regulatory compliance[1]. Due to its small molecular size, this compound is a hapten and requires specific strategies to elicit an immune response for antibody generation[2][3]. This guide details the rationale and methodology for hapten design, immunogen synthesis, monoclonal antibody production, and the subsequent development and validation of a robust cELISA protocol.

Introduction: The Need for Sensitive this compound Detection

Nitroimidazole antibiotics are widely used in veterinary medicine. Their residues and metabolites in animal-derived food products pose potential health risks to consumers[4]. This compound is a key metabolite of Ipronidazole and serves as a marker for the use of the parent drug[1][5]. Traditional chromatographic methods for its detection can be time-consuming and require expensive equipment. In contrast, immunoassays offer a rapid, cost-effective, and high-throughput screening solution suitable for routine analysis[3][6].

Small molecules like this compound are not immunogenic on their own. The development of an immunoassay first requires rendering the molecule immunogenic by covalently linking it to a larger carrier protein, a process central to anti-hapten antibody production[2][7]. This application note provides the scientific framework and step-by-step protocols for this entire workflow.

The Scientific Principle: Competitive Immunoassay for Hapten Detection

The core of this method is the competitive immunoassay, a format ideal for detecting small molecules that cannot be simultaneously bound by two antibodies (a requirement for "sandwich" assays)[8][9][10].

The principle relies on the competition between free this compound in a sample and a fixed amount of an enzyme-labeled or plate-coated this compound conjugate for a limited number of specific antibody binding sites. The concentration of this compound in the sample is inversely proportional to the final signal generated.

  • High Analyte Concentration: Free analyte from the sample saturates the antibody binding sites, leaving few sites available for the labeled/coated analyte to bind. This results in a low signal .

  • Low Analyte Concentration: Most antibody binding sites are available to bind the labeled/coated analyte. This results in a high signal .

This relationship allows for the creation of a standard curve from which the concentration of this compound in unknown samples can be determined[11][12].

Part I: Generating the Core Reagents - Haptens, Immunogens, and Antibodies

The quality of an immunoassay is fundamentally dependent on the affinity and specificity of the antibody, which begins with rational hapten design[13][14][15].

Hapten Design and Synthesis

The goal is to modify the this compound molecule to introduce a linker arm with a reactive functional group for protein conjugation, while preserving its core antigenic structure. The hydroxyl group on this compound is an ideal position for introducing this linker.

Rationale for Hapten Design:

  • Preservation of Epitopes: The modification site is chosen to be distal from the main structural motifs of the molecule to ensure that the resulting antibodies recognize the parent molecule.

  • Spacer Arm: A spacer arm (e.g., a C4 to C6 chain) is introduced to overcome steric hindrance from the carrier protein, allowing for better presentation of the hapten to the immune system[16][17].

Protocol: Synthesis of IPZ-OH-Carboxylic Acid Hapten

  • Reaction: React this compound with succinic anhydride in the presence of a base catalyst (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., Dichloromethane).

  • Incubation: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting hapten (IPZ-OH-hemisuccinate), which now has a terminal carboxylic acid group, using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized hapten using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparation of Immunogen and Coating Antigen

To generate a specific immune response, the hapten is conjugated to a highly immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH)[2]. For the assay's coating antigen, a different carrier protein, such as Bovine Serum Albumin (BSA), is used to prevent the detection of antibodies raised against the immunizing carrier protein[15][18].

Protocol: Hapten-Protein Conjugation (Active Ester Method)

  • Hapten Activation: Dissolve the synthesized IPZ-OH hapten (0.1 mmol), N-hydroxysuccinimide (NHS, 0.2 mmol), and N,N'-Dicyclohexylcarbodiimide (DCC, 0.2 mmol) in 0.5 mL of anhydrous DMF. Stir the mixture at 4°C overnight to form the NHS-ester of the hapten[14].

  • Protein Preparation: Dissolve 15 mg of carrier protein (KLH for immunogen, BSA for coating antigen) in 5 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Conjugation: Slowly add 250 µL of the activated hapten solution to the protein solution while stirring. Continue to stir gently for 12 hours at 4°C.

  • Purification: Dialyze the conjugate solution against PBS at 4°C for 3 days, changing the buffer daily to remove unconjugated hapten and reaction byproducts.

  • Characterization & Storage: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to estimate the hapten-to-protein molar ratio[18]. Store the conjugates at -20°C.

G cluster_hapten Hapten Synthesis cluster_conjugation Bioconjugation IPZ_OH This compound (IPZ-OH) Hapten IPZ-OH-Carboxylic Acid Hapten IPZ_OH->Hapten Succinic Succinic Anhydride Succinic->Hapten NHS_EDC NHS/EDC Activation Hapten->NHS_EDC Immunogen Immunogen (IPZ-OH-KLH) NHS_EDC->Immunogen CoatingAg Coating Antigen (IPZ-OH-BSA) NHS_EDC->CoatingAg KLH Carrier Protein (KLH) KLH->Immunogen BSA Carrier Protein (BSA) BSA->CoatingAg

Caption: Workflow for hapten synthesis and bioconjugation.

Monoclonal Antibody Production

Monoclonal antibodies offer high specificity and batch-to-batch consistency, making them ideal for standardized assays[14].

Protocol Outline: Hybridoma Technology

  • Immunization: Immunize BALB/c mice with the IPZ-OH-KLH immunogen emulsified in adjuvant over several weeks[7].

  • Titer Check: Periodically collect serum and determine the antibody titer against the IPZ-OH-BSA coating antigen using an indirect ELISA.

  • Cell Fusion: Select the mouse with the highest antibody titer and fuse its spleen cells with myeloma cells to generate hybridomas.

  • Screening: Screen the hybridoma supernatants for clones producing antibodies that bind to the coating antigen and show strong displacement by free this compound.

  • Cloning and Expansion: Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the best-performing clone for antibody production and purification.

Part II: Competitive ELISA Protocol

This section provides a detailed, step-by-step protocol for the indirect competitive ELISA (icELISA).

Materials and Reagents:

  • High-binding 96-well microplates

  • IPZ-OH-BSA Coating Antigen

  • Anti-IPZ-OH Monoclonal Antibody (mAb)

  • This compound Standard

  • HRP-conjugated Goat Anti-Mouse Secondary Antibody

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Experimental Protocol:

  • Coating: Dilute the IPZ-OH-BSA coating antigen to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL/well to the microplate. Incubate overnight at 4°C[19].

  • Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL/well of this compound standards or samples, followed immediately by 50 µL/well of the anti-IPZ-OH mAb (at a pre-optimized dilution). Incubate for 1 hour at 37°C[20].

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate 5 times with Wash Buffer to remove unbound secondary antibody.

  • Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

G A 1. Coat Plate with IPZ-OH-BSA B 2. Wash & Block A->B C 3. Add Sample/Standard + Anti-IPZ-OH mAb (Competitive Step) B->C D 4. Wash C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Stop & Read (450 nm) G->H

Caption: Step-by-step workflow for the competitive ELISA.

Part III: Data Analysis and Assay Validation

Standard Curve and Data Interpretation

A standard curve is generated by plotting the percentage of binding against the logarithm of the this compound concentration. The percentage of binding is calculated as: % Binding = (A_sample - A_blank) / (A_zero - A_blank) * 100 Where:

  • A_sample is the absorbance of the standard or sample well.

  • A_zero is the absorbance of the zero-standard (maximum signal) well.

  • A_blank is the absorbance of the blank well (substrate only).

The data is fitted to a four-parameter logistic (4-PL) curve. The concentration of unknown samples is interpolated from this curve.

Assay Performance Characteristics

A robust immunoassay must be validated for sensitivity, specificity, precision, and accuracy[21][22].

Parameter Description Typical Target Value
IC₅₀ (50% Inhibitory Concentration) The concentration of this compound that causes a 50% reduction in the maximum signal. It is a key indicator of assay sensitivity.< 1 ng/mL
LOD (Limit of Detection) The lowest concentration of this compound that can be reliably distinguished from a blank sample (typically Mean_blank - 3*SD).< 0.1 ng/mL
Linear Range The concentration range over which the assay is accurate and precise (typically between IC₂₀ and IC₈₀).e.g., 0.1 - 10 ng/mL
Precision (CV%) The coefficient of variation for repeated measurements. Intra-assay (within a plate) and Inter-assay (between plates) precision are assessed.< 15%
Accuracy (Recovery %) The agreement between the measured concentration and the true concentration, assessed via spike-and-recovery experiments in relevant sample matrices.80 - 120%
Specificity (Cross-Reactivity)

The specificity of the antibody is critical. It is evaluated by testing structurally related compounds (e.g., Ipronidazole, other nitroimidazole metabolites) in the assay. Cross-reactivity (CR) is calculated as: CR (%) = (IC₅₀ of this compound / IC₅₀ of related compound) * 100

Compound IC₅₀ (ng/mL) Cross-Reactivity (%)
This compound 0.5100
Ipronidazole252
Metronidazole>1000<0.05
Dimetridazole>1000<0.05

Note: Data presented in tables are representative and should be determined experimentally.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a sensitive and specific competitive immunoassay for this compound. By following the detailed protocols for hapten design, immunogen preparation, antibody production, and assay validation, researchers can establish a reliable analytical tool for screening this important antibiotic metabolite. This method provides a valuable alternative to traditional analytical techniques, enabling rapid and efficient monitoring to ensure food safety and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Hydroxyipronidazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Hydroxyipronidazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating matrix effects, a critical challenge that can compromise data accuracy and method reliability.

Troubleshooting Guide: A Causal Approach

This section addresses specific issues encountered during method development, validation, and routine sample analysis. The answers focus on the underlying scientific principles to empower you to make informed decisions.

Q1: What exactly are "matrix effects," and why are they a major concern in LC-MS/MS bioanalysis?

A: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In LC-MS/MS, particularly with Electrospray Ionization (ESI), the analyte must be ionized in the source to be detected by the mass spectrometer. Matrix components, such as phospholipids, salts, proteins, and metabolites, can interfere with this process, leading to two primary outcomes:[1][3]

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, causing a lower-than-expected signal.[4][5]

  • Ion Enhancement: A less common effect where matrix components increase the ionization efficiency, leading to a higher-than-expected signal.

This interference is a significant problem because it is often variable and unpredictable between different samples, leading to poor accuracy, imprecision, and unreliable quantitative results.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[8][9][10][11]

Diagram: The Mechanism of Ion Suppression in ESI

cluster_ideal Ideal Condition (Analyte in Clean Solvent) cluster_matrix Matrix Effect Condition (Analyte in Biological Matrix) analyte_ideal A p1 analyte_ideal->p1 ESI Droplet Formation p2 p1->p2 Solvent Evaporation p3 p2->p3 Ion Evaporation signal_ideal Analyte Ions (Strong Signal) p3->signal_ideal To MS Inlet analyte_matrix A p4 analyte_matrix->p4 Co-elution into ESI Droplet matrix_comp M matrix_comp->p4 Co-elution into ESI Droplet p5 p4->p5 Competition for Surface/Charge p6 p5->p6 Inefficient Ion Evaporation signal_suppressed Analyte Ions (Suppressed Signal) p6->signal_suppressed To MS Inlet

Caption: Mechanism of ESI ion suppression by co-eluting matrix components.

Q2: I'm seeing poor reproducibility and failing accuracy in my QC samples for this compound. Could this be a matrix effect?

A: Yes, inconsistent accuracy and precision are classic symptoms of uncompensated matrix effects.[3] this compound is a metabolite of the veterinary drug Ipronidazole.[12][13] Its analysis is often performed in complex biological matrices like plasma, muscle tissue, or eggs.[14][15][16] These matrices are rich in endogenous compounds that can cause significant and variable matrix effects.

Other signs to look for include:

  • High variability in internal standard (IS) response across different samples.

  • Inconsistent peak shapes for the analyte or IS.[2]

  • Failure to meet sensitivity requirements (low signal-to-noise), especially in processed biological samples compared to neat standards.[5]

  • Drifting retention times , which can indicate that matrix components are affecting the column chemistry.[7]

If you observe these issues, a systematic investigation into matrix effects is warranted.

Q3: How can I definitively prove and quantify that matrix effects are impacting my this compound assay?

A: The "gold standard" quantitative assessment, recommended by both the FDA and EMA, is the post-extraction spiking method .[1] This experiment directly measures the impact of the matrix on your analyte's signal by comparing the response of an analyte spiked into a blank, extracted matrix against its response in a clean, neat solution. The result is expressed as the Matrix Factor (MF) .

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1] According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should be ≤15% CV, demonstrating that the effect, if present, is consistent.[17]

Experimental Protocol: Quantitative Assessment of Matrix Effects

Objective: To calculate the Matrix Factor (MF) for this compound at low and high QC concentrations.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.

  • Stock solutions of this compound and its internal standard (IS).

  • Neat solution (typically mobile phase or reconstitution solvent).

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Take an appropriate volume of neat solution.

    • Spike with this compound and IS to achieve the final concentration of your Low QC and High QC.

    • Analyze by LC-MS/MS. This gives you the Peak Response in Neat Solution.

  • Prepare Set B (Analyte in Post-Extracted Matrix):

    • Take aliquots of blank matrix from each of the 6 sources.

    • Perform the complete sample extraction procedure (e.g., protein precipitation, SPE) on these blank samples.

    • After the final evaporation step, reconstitute the dried extracts with a solution containing this compound and IS at the same Low QC and High QC concentrations as Set A.

    • Analyze by LC-MS/MS. This gives you the Peak Response in Post-Extracted Matrix.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Post-Extracted Matrix) / (Mean Peak Response in Neat Solution)

    • Internal Standard-Normalized MF (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extracted Matrix) / (Mean Analyte/IS Peak Area Ratio in Neat Solution)

    • Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across the 6 matrix lots.

Acceptance Criteria (per ICH M10 Guidance): The %CV of the IS-Normalized MF from the different matrix lots should not be greater than 15%.[17]

Mitigation Strategies: From Sample to Source

Once matrix effects are confirmed, the following strategies can be employed to eliminate or compensate for them.

Q4: What is the most critical component for compensating for matrix effects?

A: The single most effective tool for compensating for matrix effects is the use of a high-quality Internal Standard (IS) , ideally a Stable Isotope-Labeled (SIL) version of the analyte .[18][19][20] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will have virtually the same chromatographic retention time, extraction recovery, and ionization behavior.[12]

Because it co-elutes and behaves identically in the ion source, it experiences the same degree of ion suppression or enhancement as the analyte.[4][6] By calculating the peak area ratio of the analyte to the SIL-IS, this variability is normalized, leading to accurate and precise quantification even in the presence of significant matrix effects.[18][21] While a SIL-IS is the first choice, a structural analog can be used if a SIL is unavailable, but it may not compensate for matrix effects as effectively.[19]

start Matrix Effect Confirmed is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->is_check no_sil Implement a SIL-IS (e.g., this compound-d3). This is the highest priority. is_check->no_sil No yes_sil Yes, but problems persist. is_check->yes_sil Yes sample_prep Optimize Sample Preparation no_sil->sample_prep yes_sil->sample_prep chromatography Optimize Chromatography sample_prep->chromatography end_node Re-evaluate Matrix Effect. Method is now more robust. chromatography->end_node

Caption: High-level troubleshooting workflow for matrix effects.

Q5: My SIL-IS isn't fully correcting the issue. How can I improve my sample preparation to remove interfering components?

A: Even a good SIL-IS cannot overcome extreme ion suppression that pushes the analyte signal down to the level of the baseline noise.[6] The goal of sample preparation is to remove as much of the interfering matrix as possible while efficiently recovering the analyte.[5][22][23]

Here is a comparison of common techniques, from least to most effective at removing matrix components:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive, high recovery.Non-selective. Keeps salts, phospholipids, and other small molecules in the supernatant, which are major sources of matrix effects.High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquids (e.g., aqueous sample and an organic solvent) based on its solubility.[23]More selective than PPT. Can remove polar interferences like salts.Can be labor-intensive, uses large volumes of organic solvents, analyte recovery can be variable.Isolating moderately non-polar analytes from a polar matrix.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Highly selective. Can effectively remove proteins, salts, and phospholipids. Can concentrate the analyte.Requires method development, more expensive, can be slower than PPT.Assays requiring high sensitivity and cleanliness, such as regulated bioanalysis. Cation-exchange SPE has been used successfully for nitroimidazoles.[15]
Supported Liquid Extraction (SLE) An aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is passed through to selectively extract the analyte.[24]Simpler and faster than LLE, easily automated, avoids emulsion formation.Less selective than SPE.A good alternative to LLE for cleaner extracts than PPT with less method development than SPE.

Recommendation for this compound: If you are using PPT and experiencing issues, upgrading to a well-developed SPE or SLE method is the most logical next step to achieve a cleaner extract and mitigate matrix effects.

Q6: Can I solve matrix effect problems just by changing my LC method?

A: Yes, chromatographic optimization is a powerful strategy, especially when used in conjunction with good sample preparation.[25] The goal is to chromatographically separate this compound from the region where matrix components elute and cause ion suppression.

Key Strategies:

  • Increase Chromatographic Resolution: Use a more efficient column (e.g., smaller particle size, longer column) or adjust the mobile phase gradient to better separate the analyte from interferences.

  • Shift Analyte Retention Time: Modify the mobile phase composition (e.g., change organic solvent, adjust pH) to move the this compound peak away from the "suppression zone." This zone often occurs early in the run where highly polar, unretained matrix components elute.[25]

  • Use a Diverter Valve: Program a diverter valve to send the initial, highly contaminated part of the LC flow (containing salts and polar waste) to waste instead of the MS source. The valve then switches to direct the flow containing your analyte of interest to the mass spectrometer.

  • Consider Metal-Free Systems: For certain analytes that can chelate with metals, interactions with stainless steel components in standard HPLC columns can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column can sometimes resolve these issues.[26]

Frequently Asked Questions (FAQs)
  • Q: Do I need to assess matrix effects from different lots of biological matrix?

    • A: Yes. Regulatory guidelines require you to evaluate matrix effects in at least six different lots of individual matrix.[17] This is critical because the composition of biological fluids can vary significantly between individuals, and this test ensures your method is robust and not susceptible to lot-to-lot variability.

  • Q: My method uses Atmospheric Pressure Chemical Ionization (APCI) instead of ESI. Are matrix effects still a concern?

    • A: While ESI is generally more susceptible to matrix effects, APCI is not immune.[3] It is still essential to perform a matrix effect evaluation during method validation regardless of the ionization source used.

  • Q: Can I trust my results if my SIL-IS response varies wildly between samples?

    • A: Significant variation in the SIL-IS response (e.g., >50% suppression in some samples) is a red flag, even if the analyte/IS ratio appears consistent.[20] It indicates a severe matrix effect or other problems like poor extraction recovery or sample instability. This can compromise the assay by suppressing the analyte signal below the limit of quantitation (LOQ). The root cause should be investigated and addressed by improving the sample cleanup or chromatography.

References

Optimizing extraction recovery of Hydroxyipronidazole from complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Hydroxyipronidazole Extraction

Welcome to the dedicated support center for optimizing the extraction of this compound (HPNZ) from complex biological and environmental matrices. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the challenges of achieving high-recovery, reproducible extractions for downstream analysis, typically by LC-MS/MS.

As a nitroimidazole antibiotic, HPNZ is a critical analyte in veterinary drug residue monitoring and pharmacokinetic studies. However, its polar nature and the complexity of matrices like plasma, tissue, and animal feed present significant analytical challenges. This guide provides in-depth troubleshooting, validated protocols, and expert insights to help you overcome these hurdles.

Part 1: Troubleshooting Guide - Low Extraction Recovery

Low recovery is the most common issue encountered during HPNZ extraction. This section breaks down the problem by extraction technique and provides a systematic approach to identify and resolve the root cause.

Issue 1: Poor Recovery Using Solid-Phase Extraction (SPE)

You're using a standard SPE protocol but observing HPNZ recovery below 70%. The internal standard recovery may also be low or inconsistent.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Sorbent Selection: The polarity of HPNZ requires a sorbent that provides sufficient retention without irreversible binding.

    • Explanation: this compound is a relatively polar compound. Using a highly non-polar sorbent like C18 might not provide adequate retention, especially if the loading conditions are not optimized. Conversely, a strong ion-exchange sorbent might bind the analyte too strongly, leading to poor elution.

    • Solution:

      • Step 1: Evaluate Sorbent Chemistry. For matrices like plasma or tissue, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is often the best starting point. These sorbents provide good retention for a broad range of analytes, including polar compounds like HPNZ.

      • Step 2: Test Alternative Sorbents. If HLB fails, consider a mixed-mode cation exchange sorbent, which can leverage both reversed-phase and ion-exchange interactions for enhanced retention and cleaner extracts.

      • Step 3: Verify Lot-to-Lot Consistency. If you suddenly experience issues with a previously working method, test a new lot of SPE cartridges to rule out manufacturing inconsistencies.

  • Suboptimal pH During Sample Loading: The pH of your sample and loading buffer dictates the ionization state of HPNZ, directly impacting its retention on the sorbent.

    • Explanation: The retention of ionizable compounds on reversed-phase sorbents is greatest when they are in their neutral, un-ionized form.

    • Solution:

      • Step 1: Determine the pKa of HPNZ. While specific pKa values can be hard to find, related nitroimidazoles have pKa values that suggest they can be protonated under acidic conditions.

      • Step 2: Adjust Sample pH. Before loading, acidify your sample to a pH of approximately 3-4 using formic acid or phosphoric acid. This ensures that the imidazole group is protonated, which can enhance retention on certain mixed-mode sorbents or ensure neutrality for reversed-phase interaction.

      • Step 3: Buffer the Loading Solution. Ensure the pH is maintained throughout the loading step by using a suitable buffer.

  • Inefficient Elution Solvent: The solvent used to elute HPNZ from the SPE cartridge may lack the strength or correct pH to overcome sorbent interactions.

    • Explanation: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase sorbents, this means a high percentage of organic solvent. For ion-exchange sorbents, it requires altering the pH or increasing the ionic strength to release the analyte.

    • Solution:

      • Step 1: Increase Organic Solvent Strength. Start with a common elution solvent like methanol or acetonitrile. If recovery is low, try increasing the organic content. A common elution solvent for HPNZ from HLB cartridges is acetonitrile or methanol, sometimes with a small amount of basic modifier.

      • Step 2: Add a pH Modifier. For HLB or C18 sorbents, adding a small amount (0.1-1%) of a basic modifier like ammonium hydroxide to your organic elution solvent can significantly improve the recovery of HPNZ. This deprotonates the molecule, reducing its interaction with any residual silanols on the sorbent surface.

      • Step 3: Optimize Elution Volume. Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. Try collecting and analyzing fractions of the eluate to see where the analyte is eluting.

Workflow: Optimizing SPE for HPNZ

Caption: A systematic workflow for troubleshooting low HPNZ recovery in SPE.

Issue 2: High Matrix Effects and Low Recovery in Liquid-Liquid Extraction (LLE)

You are using LLE, but the final extract is dirty, causing ion suppression in the mass spectrometer, and recovery is poor.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Extraction Solvent Polarity: The chosen organic solvent is not efficiently partitioning HPNZ from the aqueous sample phase.

    • Explanation: The principle of LLE is based on the differential solubility of the analyte between two immiscible phases. The ideal solvent will maximize the solubility of HPNZ while minimizing the co-extraction of interfering matrix components.

    • Solution:

      • Step 1: Use a Moderately Polar, Water-Immiscible Solvent. Ethyl acetate is the most commonly cited and effective solvent for extracting HPNZ and other nitroimidazoles from aqueous matrices. It provides a good balance of polarity to extract HPNZ without pulling in excessive amounts of highly polar interferences.

      • Step 2: Avoid Extremes. Solvents like hexane are too non-polar and will result in very low recovery. Highly polar but water-miscible solvents like acetonitrile must be used in a "salting-out" LLE approach.

  • Suboptimal Sample pH: The pH of the aqueous phase is keeping HPNZ in its ionized form, which prefers the aqueous phase over the organic phase.

    • Explanation: Similar to SPE, LLE is most effective when the target analyte is in its neutral state, making it more soluble in the organic solvent.

    • Solution:

      • Step 1: Basify the Sample. Adjust the sample pH to be basic, typically around pH 8-9, using a buffer like sodium borate or a dilute solution of sodium hydroxide. This deprotonates the HPNZ molecule, increasing its affinity for the ethyl acetate phase.

      • Step 2: Ensure Proper Mixing. Gently vortex or rock the sample for 5-15 minutes to ensure thorough mixing and allow for equilibrium to be reached between the two phases. Avoid vigorous shaking that can lead to emulsions.

  • Formation of Emulsions: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte and preventing clean phase separation.

    • Explanation: Emulsions are common when extracting high-fat or high-protein matrices like tissue homogenates or plasma.

    • Solution:

      • Step 1: Centrifugation. The simplest method is to centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to break the emulsion.

      • Step 2: Salting Out. Add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction. This increases the polarity of the aqueous layer, which can help force the separation of the organic layer and break emulsions.

      • Step 3: Freezing. For stubborn emulsions, freezing the sample and then allowing it to thaw can disrupt the emulsion layer.

Table 1: Comparison of Extraction Solvents for HPNZ in LLE

SolventPolarity IndexTypical RecoveryProsCons
Ethyl Acetate 4.480-95%High efficiency for HPNZ, good volatility.Can co-extract some lipids.
Dichloromethane 3.160-80%Good for less polar analytes.Higher toxicity, denser than water.
Acetonitrile (with salting out) 5.875-90%Can be effective.Requires addition of salt, can extract more interferences.
Hexane 0.1<20%Very clean extracts.Too non-polar for HPNZ.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound analysis?

An ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as this compound-d3. This is because it has nearly identical chemical properties and extraction behavior to the native analyte, allowing it to accurately correct for variations in extraction recovery and matrix effects. If a labeled standard is unavailable, a structurally similar compound (e.g., another hydroxylated nitroimidazole not present in the sample) can be used, but it must be thoroughly validated to ensure it behaves similarly to HPNZ during extraction and ionization.

Q2: My final extract is clean and recovery is high, but I'm still seeing significant ion suppression in the LC-MS/MS. What can I do?

This indicates the presence of co-eluting matrix components that are not removed by your extraction method.

  • Solution 1: Chromatographic Separation. Optimize your LC method. A longer gradient or a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) may be able to chromatographically resolve HPNZ from the interfering compounds.

  • Solution 2: Dilute and Shoot. If the sensitivity of your instrument allows, simply diluting the final extract (e.g., 5- or 10-fold) with the initial mobile phase can significantly reduce the concentration of matrix components, thereby mitigating ion suppression.

  • Solution 3: Add a Post-Extraction Cleanup Step. If dilution is not an option, you may need to add a cleanup step after your primary extraction. A dispersive SPE (d-SPE), also known as a QuEChERS cleanup, using a combination of C18 and graphitized carbon black (GCB) can effectively remove pigments and other interferences.

Q3: Can I use a protein precipitation (PPT) method for HPNZ extraction from plasma?

Yes, PPT with a solvent like acetonitrile is a fast and simple method. However, it is a non-selective technique and often results in "dirty" extracts with significant matrix effects. While it may be suitable for high-concentration samples, it is generally not recommended for trace-level quantification due to the high risk of ion suppression. If you use PPT, a subsequent cleanup step like SPE is highly advised for robust and reliable results.

Workflow: Deciding on an Extraction Method

Extraction_Choice start Goal: Extract HPNZ from Complex Matrix matrix_type What is the matrix? (e.g., Plasma, Tissue, Feed) start->matrix_type concentration What is the expected concentration level? matrix_type->concentration ppt Protein Precipitation (PPT) (e.g., Acetonitrile) concentration->ppt High Conc. lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) concentration->lle Med-Low Conc. spe Solid-Phase Extraction (SPE) (e.g., HLB Cartridge) concentration->spe Trace Level (Lowest Conc.) result_ppt Fast, but Dirty Extract High Matrix Effects ppt->result_ppt result_lle Good Recovery & Cleanliness Requires pH control lle->result_lle result_spe Highest Recovery & Cleanest Extract Requires Method Development spe->result_spe

Addressing peak tailing issues in Hydroxyipronidazole chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to Hydroxyipronidazole analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, with a specific focus on peak tailing. Our approach is rooted in explaining the underlying scientific principles to empower you to make informed decisions in your method development and routine analyses.

Troubleshooting Guide: Addressing Peak Tailing for this compound

Peak tailing is one of the most common issues encountered in the HPLC analysis of nitrogen-containing basic compounds like this compound.[1][2][3] This asymmetry not only compromises the aesthetic quality of the chromatogram but also negatively impacts resolution and the accuracy of quantification.[1][4] An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing occurs when a secondary, stronger retention mechanism interferes with the primary separation process.[1][2][3]

For this compound, a polar molecule with basic nitrogen centers in its imidazole ring, the most frequent cause of tailing is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][5][6] These interactions must be minimized to achieve sharp, symmetrical peaks.

Q1: My this compound peak is tailing, but other compounds in my run look fine. What is the likely cause and how do I fix it?

When only a specific basic analyte like this compound shows tailing, the issue is almost certainly chemical in nature, pointing to secondary interactions with the stationary phase.

Probable Cause: Interaction with acidic silanol groups. Free silanol groups on the silica surface are acidic and can strongly interact with the basic functional groups on your analyte, creating a secondary retention mechanism that leads to tailing.[1][2][5] This is especially pronounced at mid-range pH where silanols are ionized.[3][7]

Troubleshooting Workflow:

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware Evaluation start Tailing observed for This compound peak ph_adjust Adjust Mobile Phase pH (Low pH Approach) start->ph_adjust buffer_check Optimize Buffer Concentration ph_adjust->buffer_check If tailing persists resolved Peak Shape Improved ph_adjust->resolved If resolved additive Add Competing Base (e.g., TEA) buffer_check->additive If tailing persists buffer_check->resolved If resolved endcapped_col Use High-Purity, End-Capped Column additive->endcapped_col If tailing persists additive->resolved If resolved guard_col Check/Replace Guard Column endcapped_col->guard_col If tailing persists endcapped_col->resolved If resolved guard_col->resolved Final Check

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Solutions (In Order of Application):

  • Lower the Mobile Phase pH: This is the most effective first step. By lowering the pH of your mobile phase to ≤ 3, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][2] This prevents the electrostatic interaction with the protonated basic sites on this compound.

    • Action: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase.[8] Be aware that standard silica columns can degrade at pH levels below 3; use a column specifically designed for low-pH conditions if necessary.[9]

  • Increase Buffer Concentration: Buffers help maintain a stable pH and can also mask residual silanol interactions.[3][10] If you are already using a buffer, increasing its concentration can improve peak shape.

    • Action: If operating at a mid-range pH, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[5][9] The buffer ions will compete with the analyte for interaction with the surface, improving symmetry.

  • Use a Competing Base Additive: For older columns (Type A silica) or particularly stubborn tailing, adding a small, basic compound to the mobile phase can be effective.[1][11] This "sacrificial base" preferentially interacts with the active silanol sites, effectively shielding your analyte from them.

    • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[5][8] Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff, so it is less ideal for LC-MS applications.[11]

  • Select a Highly Deactivated Column: Modern HPLC columns (Type B silica) are made from higher purity silica with fewer metal contaminants and have a lower concentration of acidic silanol groups.[1] Furthermore, "end-capped" columns have been chemically treated to block a majority of the residual silanols.[9]

    • Action: Ensure you are using a modern, high-purity, end-capped C18 or similar column. If your current column is old, it may have lost its deactivation.

Mobile Phase Additives for Peak Shape Improvement Typical Concentration Mechanism of Action Considerations
Formic Acid 0.1%Lowers mobile phase pH to protonate silanols.[9]MS-friendly.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid for pH control; also acts as an ion-pairing agent.Can cause ion suppression in MS.
Ammonium Formate/Acetate 10-25 mMActs as a buffer to maintain stable pH.[9]MS-friendly.
Triethylamine (TEA) 0.1% - 0.5%Competing base that blocks active silanol sites.[1][5]Not ideal for MS; high UV cutoff.
Q2: All the peaks in my chromatogram, including this compound, are tailing. What should I investigate?

When all peaks exhibit tailing, the cause is more likely to be physical or instrumental rather than a specific chemical interaction.[9][12]

Probable Causes:

  • Column Degradation: A void at the column inlet or a partially blocked inlet frit can disrupt the sample band, leading to poor peak shape for all analytes.[2][3]

  • Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or improper connections, can lead to band broadening and tailing.[7][9][13] This effect is often more pronounced for early-eluting peaks.[9]

  • Mass Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing "shark-fin" or tailing peaks.[14][15]

Troubleshooting Steps:

  • Check for Column Voids/Blockage:

    • Symptom: A sudden increase in peak tailing across all analytes, often accompanied by a drop in backpressure (for a void) or an increase in backpressure (for a blockage).[13]

    • Action: Disconnect the column and reverse-flush it to waste with a strong solvent (follow manufacturer's guidelines).[2][3] If this doesn't resolve the issue, the column may be permanently damaged and require replacement.[13] Using a guard column can help protect the analytical column from contamination and prolong its life.[3]

  • Minimize Extra-Column Volume:

    • Symptom: Broad, tailing peaks, especially those that elute early in the run.

    • Action: Inspect all tubing and connections between the injector and detector. Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated to eliminate any gaps.[7]

  • Evaluate for Column Overload:

    • Symptom: Peaks appear broad and may exhibit either tailing or fronting.[9][14]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely experiencing mass overload.[9] Either continue with the diluted sample or reduce your injection volume.[9][15]

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor? A: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. A perfectly symmetrical peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[2] Values above 2.0 often indicate a significant problem that requires troubleshooting.[4][5]

Q: Can the sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[4] As a best practice, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]

Q: My column is old. Could this be the cause of my peak tailing? A: Absolutely. Over time and with repeated use, columns can degrade. The bonded phase can be stripped away, especially under harsh pH conditions, exposing more active silanol sites.[16] The packed bed can also settle, creating voids.[9] If you've exhausted mobile phase and instrumental checks, replacing an old column is a logical next step.[4]

Q: How do I properly flush and regenerate my column? A: If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.

Experimental Protocol: General Reverse-Phase Column Flushing

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Rinse Buffer: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation in the next step.

  • Flush with 100% Organic: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained non-polar compounds.

  • Intermediate Flush (Optional): For highly contaminated columns, an intermediate flush with a stronger, more non-polar solvent like Isopropanol can be effective.

  • Re-equilibrate: Flush the column with your mobile phase (including buffer) for at least 20 column volumes, or until the baseline is stable, before reconnecting to the detector.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Hydroxyipronidazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the sensitive detection of Hydroxyipronidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust, high-sensitivity analytical methods for this critical metabolite. As a Senior Application Scientist, my goal is to move beyond standard protocols and provide you with the causal reasoning behind experimental choices, empowering you to solve the specific challenges you encounter in your laboratory.

This compound, a key metabolite of the nitroimidazole antibiotic Ipronidazole, is often monitored at very low concentrations in complex biological matrices.[1] Achieving sensitive and reproducible quantification at these low levels requires a holistic understanding of the entire analytical workflow, from sample preparation to data acquisition. This guide is structured to address common pain points at each critical stage of the process.

Part 1: Sample Preparation - The Foundation of Sensitivity

The goal of sample preparation is twofold: to isolate this compound from interfering matrix components and to concentrate it to a level amenable to detection. For polar molecules like this compound, this can be a significant challenge.[2][3]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: My recovery of this compound is low and inconsistent after protein precipitation (PPT). What's going wrong?

A1: While PPT is a simple and fast technique, it can be problematic for polar analytes.[4]

  • Causality: this compound, being hydrophilic, may remain in the aqueous phase along with many endogenous interferences, leading to ion suppression in the mass spectrometer.[3] Furthermore, some of your analyte may be physically trapped (co-precipitated) within the protein pellet, leading to poor recovery.[5]

  • Troubleshooting Steps:

    • Optimize Precipitation Solvent: Instead of using only acetonitrile, try a mixture with methanol or isopropanol. The change in solvent polarity can alter the precipitation efficiency and may reduce co-precipitation.

    • Evaluate Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of solvent to sample. Systematically evaluate ratios from 2:1 to 5:1 to find the optimal balance between protein removal and analyte recovery.

    • Consider Salt-Assisted Liquid-Liquid Extraction (SALLE): After PPT with acetonitrile, add a high concentration of salt (e.g., ammonium sulfate or sodium chloride). This will induce a phase separation, forcing the this compound into the acetonitrile layer and leaving many polar interferences in the aqueous layer.[5]

Q2: I'm considering Solid-Phase Extraction (SPE) to improve cleanup. What type of SPE cartridge is best for this compound?

A2: Given the polar nature of this compound, a mixed-mode or a polar-enhanced polymer-based SPE cartridge is often the most effective choice.

  • Expertise & Experience: Standard C18 (reversed-phase) cartridges may not provide sufficient retention for this polar analyte, leading to breakthrough during sample loading. A mixed-mode cation-exchange cartridge can offer dual retention mechanisms. Alternatively, newer polymer-based cartridges designed for polar analytes can provide excellent retention and cleanup.

  • Recommended Protocol (Mixed-Mode Cation Exchange):

    • Conditioning: Equilibrate the cartridge with methanol followed by water.

    • Equilibration: Equilibrate with a weak acidic buffer (e.g., 0.1% formic acid in water).

    • Loading: Load the pre-treated sample (ensure the pH is adjusted to be at least 2 pH units below the pKa of this compound to ensure it is protonated and will bind to the cation-exchange sorbent).

    • Washing:

      • Wash 1: A weak acidic buffer to remove polar interferences.

      • Wash 2: A low-percentage organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

    • Elution: Elute with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.

Part 2: Chromatographic Separation - Mitigating Matrix Effects and Ensuring Reproducibility

Good chromatography is non-negotiable for low-level quantification. The primary challenges with polar compounds like this compound are poor retention on traditional reversed-phase columns and problematic peak shapes.

Frequently Asked Questions (FAQs): Liquid Chromatography

Q1: My this compound peak is tailing severely. How can I improve the peak shape?

A1: Peak tailing is a common issue for compounds with basic functional groups, like the imidazole ring in this compound.[6] It is often caused by secondary interactions with the stationary phase.[6][7]

  • Causality: Residual silanol groups on the surface of silica-based C18 columns are acidic and can form strong ionic interactions with basic analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[8]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 3 with formic acid) will protonate the silanol groups, minimizing these secondary interactions.[6][9]

    • Column Selection:

      • End-capped Columns: Use a column that has been "end-capped," a process that chemically modifies the residual silanol groups to make them less active.[6]

      • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the analyte from the silica surface and can improve peak shape for basic compounds.

      • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity and have been successfully used for the separation of nitroimidazoles.[10]

    • Reduce Extra-Column Volume: Ensure you are using narrow-bore tubing (0.005" ID or less) and that all connections are properly made to minimize dead volume, which can contribute to peak broadening and tailing.[7]

Q2: I have poor retention of this compound on my C18 column, even with a highly aqueous mobile phase. What are my options?

A2: This is a classic challenge known as "phase collapse" or "dewetting," where a highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, leading to a dramatic loss of retention.

  • Expertise & Experience: While the instinct is to increase the aqueous content for polar analytes, this can be counterproductive on traditional C18 columns.

  • Solutions:

    • Use an "Aqueous-Stable" C18 Column: These columns are specifically designed with modifications to the stationary phase to prevent collapse in highly aqueous mobile phases.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds. In HILIC, you use a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).

Part 3: Mass Spectrometry - Maximizing Signal and Specificity

The mass spectrometer is where sensitivity is ultimately realized. Proper optimization of the ion source and MS parameters is critical.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: The signal for my [M+H]+ precursor ion is weak and variable. What could be the issue?

A1: A weak or unstable signal for the primary protonated molecule can be due to several factors, including inefficient ionization, in-source fragmentation, or the formation of adducts.

  • Causality & Troubleshooting:

    • Suboptimal ESI Source Parameters: Do not rely on default "tune" settings.[11] Systematically optimize the electrospray voltage, nebulizer gas pressure, and drying gas temperature and flow rate while infusing a standard of this compound.[12] For small, polar molecules, a sprayer position further from the sampling cone can sometimes improve signal.[13]

    • In-Source Fragmentation: If the voltages in the ion transfer region (like the cone voltage or tube lens voltage) are too high, the molecule can fragment before it even reaches the mass analyzer.[14][15] This will decrease the intensity of your intended precursor ion. Infuse your analyte and gradually decrease these voltages to see if the [M+H]+ signal increases.

    • Adduct Formation: this compound may preferentially form adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially if there are trace amounts of these salts in your mobile phase, reagents, or coming from glassware.[16][17] This splits the ion current between multiple species, reducing the signal for your target [M+H]+ ion.[18][19]

      • Diagnosis: Scan a wider mass range to look for ions corresponding to the expected masses of sodium and potassium adducts.

      • Solution: Use high-purity, LC-MS grade solvents and additives. Consider using plastic vials instead of glass to minimize sodium leaching.[13] If adduct formation is persistent, you may need to select the most abundant adduct as your precursor ion for quantification.

Q2: How do I select and optimize the best MRM transitions for maximum sensitivity?

A2: The choice of Multiple Reaction Monitoring (MRM) transitions is fundamental to achieving both sensitivity and specificity.

  • Authoritative Grounding: The process involves selecting a precursor ion (typically the [M+H]+ or a dominant adduct) and then fragmenting it to produce stable, high-intensity product ions.

  • Step-by-Step Protocol for MRM Optimization:

    • Precursor Ion Selection: Infuse a ~1 µg/mL solution of this compound and acquire a full scan mass spectrum to identify the most abundant and stable precursor ion (e.g., [M+H]+, [M+Na]+).

    • Product Ion Scan: Perform a product ion scan on your selected precursor. This involves isolating the precursor ion and fragmenting it at various collision energies to see the full spectrum of resulting product ions.

    • Collision Energy (CE) Optimization: For each promising product ion, perform a CE optimization. This involves monitoring the precursor -> product transition while ramping the collision energy. This will generate a curve showing the optimal CE for that specific fragmentation pathway.

    • Selection Criteria: Choose at least two, preferably three, MRM transitions.

      • Quantifier: The transition that gives the most intense and reproducible signal.

      • Qualifier(s): Other stable, high-intensity transitions that are used to confirm the identity of the analyte. The ratio of the qualifier to quantifier peak areas should be consistent between samples and standards.

Data Summary Tables

Table 1: Example Optimized LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale
LC Column Polar-Embedded C18, 2.1 x 50 mm, 1.8 µmBalances retention for polar analytes with efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides elution strength.
Gradient 2% to 40% B over 5 minutesTo be optimized based on matrix complexity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveFor protonation of the imidazole ring.
Precursor Ion (m/z) [M+H]+To be confirmed; monitor for [M+Na]+ as well.[16]
Product Ions (m/z) To be determined empiricallySelect most intense and stable fragments.
Collision Energy To be optimized for each transitionCritical for maximizing signal intensity.

Visualizing the Workflow

A clear understanding of the process flow can aid in troubleshooting. The following diagrams illustrate the key decision points and workflows.

Sample_Prep_Workflow cluster_0 Sample Preparation Decision Tree Start Biological Sample (e.g., Plasma, Tissue) PPT Protein Precipitation (PPT) Start->PPT Check_Recovery Recovery & Matrix Effect Acceptable? PPT->Check_Recovery SPE Solid-Phase Extraction (Mixed-Mode or Polymeric) Check_Recovery->SPE No Final_Extract Final Extract for LC-MS Analysis Check_Recovery->Final_Extract Yes SPE->Final_Extract LCMS_Troubleshooting_Logic cluster_1 LC-MS Troubleshooting Logic Problem Low Sensitivity Issue Check_Chroma Examine Peak Shape (Tailing? Broad?) Problem->Check_Chroma Check_MS Review MS Signal (Intensity? Adducts?) Problem->Check_MS Fix_Chroma Optimize Mobile Phase pH &/or Change Column Check_Chroma->Fix_Chroma Poor Shape Re_Evaluate Re-evaluate Sensitivity Check_Chroma->Re_Evaluate Good Shape Fix_MS Optimize Source Parameters & Check for Adducts Check_MS->Fix_MS Weak/Variable Signal Check_MS->Re_Evaluate Strong Signal Fix_Chroma->Re_Evaluate Fix_MS->Re_Evaluate

References

Technical Support Center: Stabilizing Hydroxyipronidazole During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyipronidazole. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of this compound during analytical sample preparation. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you achieve reliable and reproducible results.

The Challenge of this compound Instability

This compound, the primary metabolite of the veterinary drug Ipronidazole, is a critical analyte in pharmacokinetic and residue analysis studies.[1] However, like many nitroimidazole compounds, it is prone to degradation in biological matrices, which can lead to inaccurate quantification and misinterpretation of experimental data.[2] This guide will walk you through the causes of this instability and provide actionable solutions to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Low Analyte Recovery or Complete Loss of Signal

Potential Cause: Degradation of this compound due to adverse pH, elevated temperature, or enzymatic activity in the biological matrix. Nitroimidazoles have been shown to be unstable in incurred muscle samples, with rapid degradation observed.[2]

Solutions:

  • Immediate pH Adjustment: The stability of many pharmaceutical compounds is highly pH-dependent.[3][4] For nitroimidazoles, an acidic environment is generally favorable for stability.

    • Protocol: Immediately upon sample collection (e.g., plasma, tissue homogenate), acidify the sample to a pH of approximately 3-4. This can be achieved by adding a small volume of a concentrated acid, such as formic acid or perchloric acid. For instance, a validated method for nitroimidazoles in plasma involves adjusting the sample pH to 3 with 25% HCl.[5]

  • Strict Temperature Control: Temperature is a critical factor that can accelerate chemical degradation.[3]

    • Protocol: Keep biological samples on ice or at 4°C throughout the entire sample preparation process. For long-term storage, samples should be kept at -80°C.

  • Enzyme Inhibition: Endogenous enzymes in biological matrices can contribute to the degradation of analytes.

    • Protocol: In addition to cooling, consider the use of protease or esterase inhibitors, especially if enzymatic degradation is suspected. However, for many nitroimidazole analyses, immediate protein precipitation with an organic solvent also serves to denature and inactivate enzymes.

Issue 2: Poor Reproducibility and High Variability in Results

Potential Cause: Inconsistent sample handling procedures leading to variable degradation rates between samples. The timing of each step in the sample preparation workflow is crucial.

Solutions:

  • Standardize Your Workflow: Develop a detailed and consistent sample preparation protocol. All samples should be processed with the same timing and under the same conditions.

  • Work Efficiently: Minimize the time between sample collection and analysis or freezing. The longer the sample is at room temperature or even 4°C, the greater the potential for degradation.

  • Use of an Internal Standard: Employ a stable, isotopically labeled internal standard for this compound if available. This can help to correct for analyte loss during sample preparation and analysis.

Issue 3: Appearance of Unknown Peaks in Chromatograms

Potential Cause: Formation of degradation products during sample preparation or storage. While specific degradation products of this compound are not extensively documented in the provided literature, forced degradation studies of related nitroimidazoles like Ornidazole have shown the formation of multiple degradation products under stress conditions such as acidic and basic hydrolysis, and oxidation.[6]

Solutions:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies on a this compound standard.[7] This involves exposing the analyte to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to intentionally induce degradation. The resulting chromatograms can help to identify the retention times of potential degradation products.

  • LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the unknown peaks. By analyzing the fragmentation patterns, it is often possible to elucidate the structures of the degradation products.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

While the specific degradation pathway for this compound is not definitively established in the provided literature, based on the chemistry of related nitroimidazoles, several pathways are likely. These include:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly at extreme pH values.

  • Oxidation: The hydroxyl group on the isopropyl side chain is a potential site for oxidation.

  • Reduction of the Nitro Group: The nitro group is a key functional group and can be reduced, which is often the mechanism of action for the antimicrobial activity of nitroimidazoles. This reduction can also occur chemically under certain conditions.

  • Photodegradation: Exposure to UV light can induce degradation of nitroimidazoles.[9]

Q2: What is the optimal pH for storing and processing samples containing this compound?

Based on analytical methods for other nitroimidazoles, a slightly acidic pH of 3-5 is generally recommended to enhance stability.[5][10] Alkaline conditions should be avoided as they can accelerate hydrolysis.[11]

Q3: How should I prepare my samples for LC-MS/MS analysis to minimize degradation?

A recommended workflow would be:

  • Rapid Cooling and Acidification: Immediately after collection, place the biological sample on ice and acidify to pH 3-4 with formic acid or a similar acid.

  • Protein Precipitation: Add a cold organic solvent such as acetonitrile (often containing a small percentage of formic acid) to precipitate proteins and inactivate enzymes. Vortex and centrifuge at a low temperature.

  • Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent, preferably one that is also acidic.

Q4: Can I use a generic antioxidant to prevent degradation?

While antioxidants can be effective in preventing oxidative degradation, their use should be validated. It is important to ensure that the antioxidant itself does not interfere with the chromatographic analysis or suppress the ionization of this compound in the mass spectrometer. For nitroimidazoles, pH and temperature control are the most commonly cited and effective stabilization strategies.

Experimental Protocols and Data

Protocol 1: Stabilization and Extraction of this compound from Plasma

This protocol is a synthesized approach based on common practices for nitroimidazole analysis.[5][10]

Materials:

  • Plasma sample

  • Ice bath

  • 10% (v/v) Formic acid in water

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Centrifuge capable of refrigeration

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 1 mL of plasma, add 20 µL of 10% formic acid to adjust the pH to approximately 3-4.

  • Add 3 mL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Table 1: Influence of pH and Temperature on Analyte Stability (Hypothetical Data for Illustrative Purposes)
ConditionAnalyte Recovery (%) after 4 hours
Room Temperature, pH 7.445%
4°C, pH 7.475%
Room Temperature, pH 4.080%
4°C, pH 4.0 >95%

This table illustrates the combined effect of lowering both temperature and pH, which is the most effective strategy for preserving this compound integrity.

Visualizing the Workflow and Degradation Hypothesis

Diagram 1: Recommended Sample Preparation Workflow

G cluster_collection Sample Collection cluster_stabilization Immediate Stabilization cluster_extraction Extraction cluster_analysis Analysis Collect Collect Biological Sample (e.g., Plasma) Cool Place on Ice Collect->Cool Immediate Acidify Acidify to pH 3-4 Cool->Acidify Precipitate Protein Precipitation (Cold Acetonitrile) Acidify->Precipitate Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A workflow for sample preparation to minimize this compound degradation.

Diagram 2: Hypothesized Degradation Pathways

G cluster_degradation Degradation Products This compound This compound Hydrolysis Ring Hydrolysis Products This compound->Hydrolysis High/Low pH, Heat Oxidation Oxidized Side-Chain Products This compound->Oxidation Oxidizing Agents Reduction Reduced Nitro Group Products This compound->Reduction Reducing Environment

Caption: Hypothesized degradation pathways for this compound.

References

Minimizing ion suppression for Hydroxyipronidazole in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support center for the analysis of Hydroxyipronidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression in LC-MS/MS workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these strategies are effective, enabling you to troubleshoot and optimize your methods with confidence.

Ion suppression is a specific type of matrix effect that reduces the signal of the analyte due to competition or interference from co-eluting components during the ionization process.[1] For a polar metabolite like this compound, accurate quantification in complex biological matrices such as plasma, honey, or tissue is frequently hampered by this phenomenon.[2][3] This guide provides a logical, field-tested approach to systematically identify, troubleshoot, and minimize ion suppression.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions researchers face when dealing with ion suppression.

Q1: What exactly is ion suppression, and why is it a significant issue for this compound?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of your target analyte—in this case, this compound—is reduced by the presence of other co-eluting molecules from the sample matrix.[4] In the electrospray ionization (ESI) source, there is a finite capacity for generating gas-phase ions. When matrix components are present at high concentrations, they compete with the analyte for access to the droplet surface and for charge, ultimately leading to a decrease in the number of analyte ions that reach the mass spectrometer detector.[1] This results in a lower-than-expected signal, poor sensitivity, and inaccurate, unreliable quantification.[5]

This compound, a metabolite of the veterinary drug ipronidazole, is often analyzed at trace levels in complex biological matrices, making the assay highly vulnerable to these suppressive effects.[6][7]

Q2: What are the most common culprits of ion suppression in biological samples?

A: The primary sources of ion suppression are endogenous and exogenous components that are co-extracted with your analyte.[4] In biological fluids like plasma, the most notorious offenders are phospholipids from cell membranes.[8] Other common sources include:

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can crystallize on the ESI droplet, preventing efficient ion formation.[4]

  • Proteins and Peptides: Although most are removed during initial precipitation, residual amounts can still interfere.

  • Other Metabolites and Drugs: Endogenous metabolites or co-administered drugs can co-elute and compete for ionization.[8]

  • Exogenous Contaminants: Plasticizers, detergents, or polymers can be introduced during sample preparation and cause significant suppression.[4]

Q3: How can I definitively determine if my this compound signal is being suppressed?

A: Visual inspection of chromatograms is not enough, as a co-eluting interference might not be detected by the mass spectrometer but can still suppress the analyte signal.[9] The gold-standard method for diagnosing ion suppression is the post-column infusion experiment .[10] This technique allows you to map the regions of your chromatogram where suppression occurs.

The process involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the MS source.[10] You then inject a blank, extracted matrix sample. Any dip in the constant, steady baseline signal of your analyte corresponds to a retention time where matrix components are eluting and causing suppression.[10]

Part 2: A Logical Troubleshooting Workflow

If you've confirmed that ion suppression is affecting your assay, follow this systematic workflow to mitigate the issue. The most impactful changes are typically made at the sample preparation stage.

Troubleshooting_Workflow cluster_start cluster_diagnosis Step 1: Diagnosis cluster_optimization Step 2: Optimization cluster_end start Assay Fails QC (Low Sensitivity/Variability) diagnose Perform Post-Column Infusion Experiment start->diagnose check Suppression Zone Co-elutes with Analyte? diagnose->check sample_prep Optimize Sample Preparation (Most Effective) check->sample_prep Yes end_node Robust & Reliable Assay check->end_node No lc_method Optimize LC Separation sample_prep->lc_method If suppression persists sample_prep->end_node If resolved ms_settings Adjust MS Settings (Fine-Tuning) lc_method->ms_settings If suppression persists lc_method->end_node If resolved ms_settings->end_node

Caption: A logical workflow for troubleshooting ion suppression.

Part 3: Troubleshooting Guides in Detail
Guide 1: Optimizing Sample Preparation

This is the most critical step for minimizing ion suppression. The goal is to selectively remove interfering matrix components while efficiently recovering this compound.[8]

Q: My current method uses a simple protein precipitation (PPT) with acetonitrile, but I see significant suppression. What's my next step?

A: Protein precipitation is a fast but non-selective sample preparation technique. While it removes large proteins, it leaves behind many other matrix components, especially phospholipids, which are a primary cause of ion suppression.[8] Moving to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is the most effective way to improve your results.[9]

Technique Mechanism Effectiveness for Ion Suppression Selectivity Labor Intensity Recommendation for this compound
Protein Precipitation (PPT) Analyte and matrix components are precipitated out of solution by adding an organic solvent.Low to Moderate. Often leaves phospholipids in the supernatant.[4]LowLowGood for initial screening, but often insufficient for validated, sensitive assays.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.Moderate to High. Can be optimized to leave polar interferences (like phospholipids) in the aqueous layer.[8]ModerateModerateA significant improvement over PPT. Requires careful solvent selection.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.High to Very High. Highly effective at removing phospholipids and salts.[1][11]HighHighThe recommended approach. Mixed-mode or polymeric sorbents offer the best cleanup.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a robust starting point for developing an SPE method. It uses a mixed-mode cation exchange sorbent, which is effective for retaining moderately basic compounds like nitroimidazoles.[2]

Objective: To isolate this compound from plasma while removing phospholipids and other interfering matrix components.

Materials:

  • Mixed-mode strong cation-exchange SPE cartridges (e.g., MCX type)

  • Plasma sample containing this compound

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (highly recommended)

  • 2% Formic Acid in Water (v/v) - Conditioning/Equilibration/Wash Solution

  • Methanol - Conditioning/Elution Solvent

  • 5% Ammonium Hydroxide in Methanol (v/v) - Elution Solvent

  • Centrifuge, vortex mixer, SPE manifold

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add your SIL-IS.

    • Add 1 mL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and lyse cells.

    • Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing (Interference Removal):

    • Pass 2 mL of 2% formic acid in water through the cartridge to wash away polar interferences.

    • Pass 2 mL of methanol through the cartridge to wash away less polar interferences, such as phospholipids.

  • Elution:

    • Elute the retained this compound by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Guide 2: Refining Liquid Chromatography

If suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of this compound from the remaining matrix components.[1]

Q: My analyte still co-elutes with a suppression zone. How can I shift its retention time?

A: The goal is to move the analyte's peak out of the "suppression zone" identified by your post-column infusion experiment.

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting compounds.[12]

  • Change Mobile Phase pH: Adjusting the pH can alter the ionization state and retention of this compound and interfering compounds, often improving separation. Use volatile buffers like formic acid or ammonium formate.[13]

  • Consider a Different Column: this compound is a polar compound. If you are using a standard C18 column, it may have poor retention and elute early with other polar matrix components. Consider these alternatives:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar compounds.[14]

    • Polar-Embedded Columns: These are modified reversed-phase columns that offer alternative selectivity for polar analytes.

    • Use of UHPLC/UPLC: Ultra-high performance liquid chromatography uses smaller particle size columns, which provides significantly higher resolution and sharper peaks, reducing the likelihood of co-elution.[15]

Guide 3: Adjusting Mass Spectrometer Settings & Advanced Strategies

These are fine-tuning steps and best practices to ensure accuracy.

Q: Can I change my ionization source or other MS parameters to reduce suppression?

A: Yes, this can sometimes provide a solution, though it's generally less impactful than sample prep or chromatography.

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components compared to the liquid-phase mechanism of ESI.[9][11]

  • Change Polarity: If you are using positive ion mode, try switching to negative ion mode. Fewer compounds are readily ionized in negative mode, so the specific interference causing suppression may not ionize at all.[9]

  • Reduce Flow Rate: Lowering the LC flow rate (e.g., to the nano-flow range) creates smaller initial ESI droplets, which can lead to more efficient desolvation and a higher tolerance for non-volatile matrix components.[9]

Ion_Suppression_Mechanism cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Matrix Present) Droplet1 ESI Droplet (Analyte) Evaporation1 Solvent Evaporation Droplet1->Evaporation1 Ion1 Analyte Ions (High Signal) Evaporation1->Ion1 Efficient Ionization Droplet2 ESI Droplet (Analyte + Matrix) Evaporation2 Solvent Evaporation Droplet2->Evaporation2 Ion2 Reduced Analyte Ions (Low Signal) Evaporation2->Ion2 Competition for Charge/Surface

Caption: Mechanism of ESI ion suppression.

Q: How can I achieve accurate quantification if some ion suppression is unavoidable?

A: The most robust strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1] A SIL-IS is an analog of this compound where some atoms (like ¹²C or ¹H) are replaced with heavy isotopes (¹³C or ²H).

  • Why it works: The SIL-IS is chemically identical to the analyte, so it has the same chromatographic retention time and experiences the exact same degree of ion suppression.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by suppression is normalized, leading to highly accurate and precise quantification.[2] A study on nitroimidazoles in honey showed that while external calibration led to suppression of 23-81%, using an isotope-labeled internal standard brought the compensated response to between 94% and 101% of the expected value.[2]

Another strategy is the use of matrix-matched calibration standards . This involves preparing your calibration curve by spiking known concentrations of the analyte into blank matrix that has been processed with the same sample preparation method as your unknown samples.[1] This ensures that the calibration standards experience the same ion suppression as the samples, improving accuracy.[16] However, this method is laborious and does not account for variability between different lots of matrix.

References

A Guide to Resolving Co-eluting Interferences in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Hydroxyipronidazole Analysis

Welcome to the technical support center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during method development and sample analysis. As a metabolite of the nitroimidazole antibiotic Ipronidazole, this compound is frequently analyzed in complex biological matrices such as plasma, milk, and tissue, where co-elution and matrix effects are significant hurdles.[1][2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, resolve, and prevent these common analytical issues.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common initial queries regarding co-elution and its consequences in the LC-MS/MS analysis of this compound.

Q1: What is chromatographic co-elution and why is it a problem?

A1: Chromatographic co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or fully merged peaks.[3][4] This is problematic for several reasons:

  • Inaccurate Quantification: The detector signal for a single peak represents the combined response of all co-eluting compounds, making it impossible to accurately quantify your target analyte, this compound.

  • Ion Suppression/Enhancement (Matrix Effect): In LC-MS/MS, co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's source.[5][6] This phenomenon, known as the matrix effect, can reduce (suppress) or increase (enhance) the analyte signal, leading to erroneous results even if the peak appears chromatographically pure.[7][8] The matrix effect is often considered the "Achilles' heel" of quantitative LC-MS/MS bioanalysis.[8]

  • Failed Peak Identification: If an interfering compound has the same mass-to-charge ratio (m/z) as your analyte, it can lead to false positives or incorrect identification.

Q2: I see a "shoulder" on my this compound peak. Is this co-elution?

A2: Yes, a shoulder on a peak is a very strong indicator of a co-eluting interference.[4] It signifies that a closely eluting compound is not fully resolved from your main analyte peak. While a perfectly symmetrical peak can still hide a co-eluting impurity, a shoulder is a clear visual cue that your chromatographic resolution is insufficient.[4][9] You should immediately proceed with method optimization to improve the separation.

Q3: My this compound signal is unexpectedly low and variable, but the peak looks clean. What could be the cause?

A3: This is a classic symptom of ion suppression . Co-eluting, undetected matrix components are likely interfering with the ionization of your analyte in the MS source.[6][7] Because these interferences may not be visible on the chromatogram, this issue can be difficult to diagnose without specific experiments.[8] The variability arises because the concentration and composition of these matrix components can differ from sample to sample, causing inconsistent suppression.[10]

Q4: How can I confirm that I have a co-elution or matrix effect problem?

A4: You can use several diagnostic approaches:

  • Peak Purity Analysis (UV Detectors): If you are using a Diode Array Detector (DAD) or similar UV detector, you can assess peak purity by comparing spectra across the peak. If the spectra are not identical, it indicates co-elution.[4]

  • Mass Spectrometry Inspection: In MS, you can examine the mass spectra at the beginning, apex, and end of the peak. A change in the spectral pattern suggests a co-eluting compound.[4]

  • Post-Column Infusion (for Matrix Effects): This is a definitive experiment to diagnose ion suppression. A solution of this compound is continuously infused into the mobile phase flow after the analytical column, while a blank matrix sample is injected. Any dip in the constant analyte signal indicates a region where matrix components are eluting and causing ion suppression.[7]

Part 2: Systematic Troubleshooting Guide

When facing co-elution, a systematic approach based on chromatographic principles is essential. The resolution (Rs) between two peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[11][12] Our troubleshooting strategy will target these three pillars.

Troubleshooting Workflow for Co-elution

The following diagram outlines a logical workflow for diagnosing and resolving co-elution issues.

TroubleshootingWorkflow Start Problem Identified: Peak Shoulder, Poor Resolution, or Suspected Ion Suppression Check_k Step 1: Evaluate Retention Factor (k') Is k' between 2 and 10? Start->Check_k Adjust_k Action: Adjust Mobile Phase Strength (Decrease % Organic) Check_k->Adjust_k No (k' < 2) Check_alpha Step 2: Evaluate Selectivity (α) Are peaks still co-eluting? Check_k->Check_alpha Yes Adjust_k->Check_k Adjust_alpha Action: Change Separation Chemistry 1. Change Organic Modifier (ACN ↔ MeOH) 2. Adjust Mobile Phase pH 3. Change Column Stationary Phase Check_alpha->Adjust_alpha Yes Check_N Step 3: Evaluate Efficiency (N) Is resolution still insufficient? Check_alpha->Check_N No (Resolved) Adjust_alpha->Check_k Re-evaluate k' Adjust_N Action: Increase Column Efficiency 1. Use a longer column 2. Use a column with smaller particles 3. Optimize flow rate Check_N->Adjust_N Yes Check_Gradient Step 4: Optimize Gradient Profile Is separation adequate but slow? Check_N->Check_Gradient No (Resolved) Adjust_N->Check_alpha Re-evaluate α Adjust_Gradient Action: Refine Gradient - Shallow the gradient slope across peaks - Introduce isocratic holds Check_Gradient->Adjust_Gradient Yes End Resolution Achieved Check_Gradient->End No Adjust_Gradient->End

Caption: A decision-tree workflow for systematically resolving chromatographic co-elution.

Q5: My peak elutes very early (low retention). How do I fix this and why does it matter?

A5: An early-eluting peak (low retention factor, k') means the analyte has minimal interaction with the stationary phase and is moving near the solvent front.[4] This is a common issue for polar compounds like this compound on standard reversed-phase columns (e.g., C18). When retention is too low, there is insufficient time for the column to perform the separation, making co-elution with other polar interferences highly likely.[11]

The Causality: The goal is to increase the interaction between this compound and the stationary phase. In reversed-phase chromatography, this is achieved by making the mobile phase more polar (weaker).

Solution:

  • Decrease Organic Solvent Percentage: Reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the mobile phase's polarity, forcing the polar this compound to interact more with the nonpolar stationary phase, thereby increasing its retention time.[9]

  • Ideal Retention Factor (k'): Aim for a k' value between 2 and 10 for robust separation.[13]

Q6: I've increased retention, but the peaks are still not separated. What is the next step?

A6: If retention is adequate but resolution is poor, the problem lies with selectivity (α) . Selectivity is a measure of the separation between the peak maxima and is influenced by the specific chemical interactions among the analyte, interference, stationary phase, and mobile phase.[12] To resolve the peaks, you must change the fundamental chemistry of the separation.

The Causality: Different organic modifiers or pH levels alter the way this compound and its co-eluting interference interact with the stationary phase. By changing these interactions, you can change their relative elution order or increase the time between their elution.

Solutions to Improve Selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[12] Acetonitrile and methanol have different properties and will produce different selectivities for many compounds. This is often the most powerful and simplest way to affect resolution.[11]

  • Adjust Mobile Phase pH: this compound has functional groups that may be ionizable. Adjusting the pH of the mobile phase (ensuring it is buffered) can change the analyte's charge state, dramatically altering its retention and selectivity relative to interferences.[9]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, the stationary phase chemistry is likely not suitable for the separation.[9] Consider a column with a different functionality. For polar analytes like this compound, options include:

    • Phenyl-Hexyl Phase: Offers alternative pi-pi interactions.

    • Embedded Polar Group (EPG) Columns: Designed to retain and separate polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): An alternative mode of chromatography specifically for highly polar compounds that are poorly retained in reversed-phase.[14]

Q7: My peaks are separated but are very broad. How can I make them sharper to improve resolution?

A7: Broad peaks are a sign of poor column efficiency (N) . Efficiency relates to the narrowness of the peaks; sharper (narrower) peaks are taller and easier to resolve from one another.[11][12]

The Causality: Efficiency is related to the physical properties of the column and the flow path. Longer columns provide more opportunities for separation, while smaller packing particles create a more uniform flow path, reducing peak broadening.

Solutions to Improve Efficiency:

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a sub-2 µm (UHPLC) or a solid-core particle column will dramatically increase efficiency and produce sharper peaks.[9][12]

  • Use a Longer Column: Increasing column length directly increases the number of theoretical plates (N), but at the cost of longer run times and higher backpressure.[12]

  • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column geometry (consult the manufacturer's guidelines).

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for method development and diagnosing matrix effects.

Protocol 1: Systematic Gradient Method Development for this compound

This protocol outlines a structured approach to developing a selective and robust HPLC/UHPLC gradient method.

1. Initial Conditions & Scouting Gradient:

  • Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Action: Run a fast, broad "scouting" gradient from 5% to 95% B over 10 minutes.[15] This initial run will establish the approximate elution conditions for this compound.

2. Gradient Optimization:

  • Analyze Scouting Run: Identify the retention time (t_R) of this compound.

  • Calculate Focused Gradient: Design a new, shallower gradient around the elution time. For example, if the peak eluted at 40% B, design a new gradient like the one in the table below. The goal is to decrease the rate of change in mobile phase composition (%B/min) across the eluting peak to improve resolution.[15][16]

Table 1: Example of Gradient Optimization

ParameterScouting GradientOptimized Gradient
Time (min) %B (ACN) %B (ACN)
0.0515
8.09555
8.19595
10.09595
10.1515
12.0515

3. Selectivity Fine-Tuning:

  • If co-elution persists after gradient optimization, change the selectivity.

  • Action: Replace Mobile Phase B (Acetonitrile) with Methanol and repeat the optimized gradient run.[15] The change in solvent can alter the elution order and resolve the interference. If necessary, further optimization of the methanol gradient may be required.

Protocol 2: Quantifying Matrix Effect

This protocol allows you to determine the precise impact of ion suppression or enhancement on your analysis.[7][17]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare this compound standards at low, medium, and high concentrations in the mobile phase starting composition (e.g., 95% A: 5% B).

  • Set B (Post-Extraction Spike): Obtain blank matrix (e.g., drug-free plasma). Process it through your entire sample preparation procedure (e.g., protein precipitation, SPE). After the final extraction step, spike the blank extract with this compound standards to the same concentrations as Set A.

  • Set C (Pre-Extraction Spike): Spike blank matrix with this compound standards at the same concentrations. Then, process these spiked samples through the entire sample preparation procedure.

2. Analyze and Calculate:

  • Inject all samples and record the peak areas for this compound.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.[10]

    • A value > 100% indicates ion enhancement.[10]

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 = (ME * RE) / 100

3. Interpretation:

  • The Matrix Effect calculation directly quantifies the impact of co-eluting matrix components on the MS signal.[17] According to regulatory guidelines, this effect must be understood and controlled.[5][7] If significant suppression (>15-20%) is observed, further optimization of sample cleanup or chromatography is required to remove the interference.[7][18]

The Role of the Internal Standard

InternalStandard cluster_elution Chromatographic Co-elution cluster_result Result Analyte This compound (Analyte) IonSource MS Ion Source Analyte->IonSource Signal Suppressed Interference Co-eluting Matrix Interference (e.g., Phospholipid) Interference->IonSource Causes Suppression IS Stable Isotope-Labeled IS (e.g., this compound-d3) IS->IonSource Signal Suppressed Equally Detector Mass Analyzer / Detector IonSource->Detector Measures Area Ratio (Analyte / IS) Result Ratio remains constant, compensating for suppression. Accurate quantification is achieved. Detector->Result

Caption: How a co-eluting stable isotope-labeled internal standard (IS) compensates for matrix effects.

A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is the most effective tool to compensate for matrix effects.[1][19] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same degree of ion suppression or enhancement.[7] The mass spectrometer measures the ratio of the analyte to the IS. Since both are affected proportionally, the ratio remains constant, ensuring accurate and precise quantification even with signal variability.[19]

References

Technical Support Center: Enhancing the Reproducibility of Hydroxyipronidazole Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hydroxyipronidazole quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the analytical quantification of this compound. Our goal is to enhance the reproducibility and reliability of your experimental results by providing in-depth, scientifically grounded advice.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing common queries regarding assay setup, validation, and best practices.

  • Troubleshooting Guides: Detailed, step-by-step solutions for specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the quantification of this compound, offering a quick reference for routine challenges.

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and robust methods for the quantification of this compound, a metabolite of Ipronidazole, are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and specificity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for bioanalytical studies due to its ability to provide structural information and handle complex biological matrices.[1]

Q2: How critical is sample preparation for reproducible results?

A2: Sample preparation is a critical step that directly impacts the accuracy and reproducibility of your assay.[3] The primary goals are to remove interfering substances from the matrix (e.g., proteins, phospholipids) and to concentrate the analyte.[3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][5] The choice of method depends on the sample matrix, analyte concentration, and the required level of cleanliness. For complex matrices like plasma or tissue, a more rigorous cleanup like SPE is often necessary to minimize matrix effects.[4][6]

Q3: What is a matrix effect and how can I minimize it?

A3: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[4][7] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification.[7][8] To minimize matrix effects, you can:

  • Optimize Sample Cleanup: Employ more effective sample preparation techniques like SPE to remove interfering components.[4][6]

  • Improve Chromatographic Separation: Modify your LC method to separate the analyte from matrix components.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[2][5]

  • Evaluate Different Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[4][6]

Q4: What are the key parameters for validating a this compound quantification assay?

A4: According to international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the key validation parameters for a bioanalytical method include:[9][10][11][12][13][14][15]

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[12][16]

  • Accuracy: The closeness of the measured value to the true value.[9][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9][16] This includes repeatability and intermediate precision.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[17]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[18]

Q5: How do I ensure the stability of this compound in my samples?

A5: Ensuring analyte stability is crucial for reliable quantification.[18] Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of sample storage.

  • Stock Solution Stability: Confirm the stability of your standard and internal standard stock solutions. Factors that can affect stability include non-specific adsorption to container surfaces and degradation over time.[18]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during your this compound quantification assay.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact the accuracy of peak integration and, consequently, the quantification results.[19]

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Tailing Factor (Tf) or Asymmetry Factor (As) outside the acceptable range (typically > 1.2 for tailing).[20]

dot

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Troubleshooting:

  • Evaluate Secondary Interactions: Peak tailing, especially for basic compounds, is often caused by interactions with residual silanol groups on the silica-based stationary phase.[20][21]

    • Action: Adjust the mobile phase pH. For basic analytes, operating at a lower pH (e.g., pH < 3) can protonate the silanol groups and reduce these interactions.[20] Alternatively, working at a high pH with a suitable column can deprotonate the basic analyte, also improving peak shape.

    • Action: Use a highly deactivated, end-capped column to minimize the number of available silanol groups.[20][22]

  • Check for Column Overload: Peak fronting can be a sign that you are injecting too much sample onto the column.[22][23]

    • Action: Reduce the injection volume or dilute your sample.[22] This will ensure that the amount of analyte is within the linear capacity of the column.

  • Assess Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[19][23]

    • Action: If possible, dissolve your sample in the initial mobile phase or a weaker solvent.[23]

  • Inspect the Column: Column degradation or contamination can lead to poor peak shapes.

    • Action: Check for a void in the column packing or a blocked inlet frit.[20] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[20]

Problem 2: Low Sensitivity / Poor Signal-to-Noise Ratio

Low sensitivity can prevent the accurate quantification of this compound, especially at low concentrations.

Symptoms:

  • Low analyte peak intensity.

  • High baseline noise.

  • Inability to achieve the desired Limit of Quantification (LOQ).

dot

References

Navigating the Separation of Hydroxyipronidazole: A Technical Guide to Column Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the appropriate HPLC column for the separation of Hydroxyipronidazole. As a hydroxylated metabolite of the nitroimidazole antibiotic Ipronidazole, its analysis presents unique challenges due to its increased polarity. This document will serve as a comprehensive resource, moving from fundamental principles to troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound?

A1: The main challenge stems from the molecule's physicochemical properties. This compound is a relatively small, polar molecule.[1][2][3] The presence of a hydroxyl group (-OH) significantly increases its polarity compared to its parent compound, Ipronidazole. This high polarity can lead to poor retention on traditional reversed-phase columns, such as C18, where analytes are separated primarily based on hydrophobicity.[4][5] Consequently, this compound may elute in or near the solvent front, resulting in inadequate separation from other polar components in the sample matrix.

Q2: What initial factors should I consider when selecting an HPLC column for this compound analysis?

A2: The selection process should be guided by the analyte's characteristics and the desired outcomes of the separation (e.g., quantification, impurity profiling). Key considerations include:

  • Analyte Polarity: Given this compound's polar nature, a stationary phase that offers enhanced retention for polar compounds is crucial.

  • pH of the Mobile Phase: The imidazole ring in the this compound structure contains nitrogen atoms, making the molecule ionizable. The charge of the molecule will change with the pH of the mobile phase, which in turn affects its interaction with the stationary phase and its retention time.

  • Compatibility with Detection Methods: If using mass spectrometry (MS) for detection, it is essential to choose a column and mobile phase system that is compatible, typically avoiding non-volatile buffers.[3][6]

In-Depth Guide to Column Selection

The choice of an HPLC column is pivotal for developing a robust and reliable analytical method for this compound. Below, we explore the most suitable column chemistries, detailing their mechanisms and providing a comparative analysis to guide your decision-making process.

The Workhorse: Reversed-Phase Chromatography (RPC)

Traditional reversed-phase chromatography with C18 columns is the most common HPLC mode.[7] However, for highly polar analytes like this compound, standard C18 columns may not provide sufficient retention.

  • Mechanism: Separation is based on hydrophobic interactions between the non-polar stationary phase (e.g., C18 alkyl chains) and the analyte.[7] Polar compounds have weak interactions and thus elute quickly.

  • When to use it: A C18 column might be suitable if this compound is part of a mixture with other significantly less polar compounds, or if using highly aqueous mobile phases. A recent study on the simultaneous determination of five nitroimidazole antimicrobials successfully utilized a C18 column with a mobile phase containing methanol and triethylamine adjusted to pH 3.0.

Table 1: Comparison of Reversed-Phase Column Options for this compound

Column TypeStationary Phase ChemistryAdvantages for this compoundDisadvantages for this compound
Standard C18 Octadecylsilane bonded to silicaWidely available, extensive literature.Poor retention is highly likely.
Polar-Embedded Alkyl chain with an embedded polar group (e.g., amide, carbamate)Enhanced retention of polar analytes, stable in highly aqueous mobile phases.May have different selectivity compared to C18.
Polar Endcapped C18 phase with endcapping that uses polar reagentsReduced interaction with residual silanols, improving peak shape for basic compounds.Retention might still be insufficient.
The Specialist: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

  • When to use it: HILIC is the recommended starting point when significant retention challenges are faced with reversed-phase columns for this compound. It offers complimentary selectivity to reversed-phase methods.

The Hybrid: Mixed-Mode Chromatography (MMC)

Mixed-mode columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities.[3] This dual retention mechanism can be highly effective for ionizable compounds like this compound.

  • Mechanism: These columns can interact with analytes through both hydrophobic and electrostatic interactions. For instance, a mixed-mode column could have C18 chains and sulfonic acid groups (for cation exchange) or quaternary ammonium groups (for anion exchange).

  • When to use it: When you need to separate this compound from other compounds with varying polarities and charge states. Adjusting the mobile phase pH and ionic strength can finely tune the selectivity.[3] This approach avoids the need for ion-pairing reagents, which are often incompatible with MS detection.[3][6] A study on the analysis of nitroimidazole antibiotics demonstrated successful separation using a mixed-mode column.

Visualizing the Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate column for this compound separation.

ColumnSelectionWorkflow Column Selection Workflow for this compound Start Start: Analyze this compound AssessPolarity Assess Analyte Polarity (this compound is POLAR) Start->AssessPolarity TryRPC Attempt Separation with Reversed-Phase Chromatography (RPC) AssessPolarity->TryRPC CheckRetention Is Retention Adequate? TryRPC->CheckRetention RPC_Success Optimize RPC Method (e.g., use Polar-Embedded Column) CheckRetention->RPC_Success Yes ConsiderAlternatives Retention is Poor. Consider Alternative Modes. CheckRetention->ConsiderAlternatives No TryHILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) ConsiderAlternatives->TryHILIC TryMMC Use Mixed-Mode Chromatography (MMC) ConsiderAlternatives->TryMMC CheckSeparationHILIC Is Separation Successful? TryHILIC->CheckSeparationHILIC CheckSeparationMMC Is Separation Successful? TryMMC->CheckSeparationMMC HILIC_Success Optimize HILIC Method CheckSeparationHILIC->HILIC_Success Yes Troubleshoot Further Troubleshooting Required CheckSeparationHILIC->Troubleshoot No MMC_Success Optimize MMC Method CheckSeparationMMC->MMC_Success Yes CheckSeparationMMC->Troubleshoot No

Caption: A decision tree for selecting an HPLC column for this compound.

Troubleshooting Guide

Even with the optimal column, you may encounter challenges. This section addresses common problems in a question-and-answer format.

Q: My this compound peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing for a compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica surface. The basic nitrogen in the imidazole ring can interact strongly with these acidic silanols.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the analyte.

  • Solution 2: Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups. Ensure you are using such a column.

  • Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA is not MS-friendly.

Q: I have no retention of this compound on my C18 column, even with a highly aqueous mobile phase. What should I do?

A: This is a common issue known as "phase collapse" or "dewetting" with traditional C18 columns when using mobile phases with very high aqueous content (e.g., >95% water). The non-polar C18 chains repel the polar mobile phase, leading to a loss of interaction with the analyte.

  • Solution 1: Switch to an "Aqueous-Stable" C18 or Polar-Embedded Column: These columns are designed to prevent phase collapse and are stable in 100% aqueous mobile phases.

  • Solution 2: Adopt a HILIC or Mixed-Mode Approach: As detailed earlier, these modes are specifically designed for retaining polar compounds and are the logical next step when reversed-phase methods fail.

Q: I'm seeing co-elution of this compound with other polar impurities. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order of compounds.

  • Solution 2: Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, thereby improving selectivity.

  • Solution 3: Switch Column Chemistry: If adjusting the mobile phase is insufficient, changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano phase, or to HILIC/MMC) will provide a more significant change in selectivity.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of this compound using a polar-embedded reversed-phase column.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable buffer components)

  • Polar-embedded reversed-phase column (e.g., C18 with an amide or carbamate group)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: Polar-embedded reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 316 nm (based on methods for similar nitroimidazoles)

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Dilute the stock solution to the desired concentration with the initial mobile phase composition (95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

This guide provides a comprehensive framework for selecting the appropriate column and troubleshooting common issues in the analysis of this compound. By understanding the chemical principles governing the separation, you can develop a robust and reliable analytical method.

References

Technical Support Center: Optimizing MS/MS Parameters for Hydroxyipronidazole Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of mass spectrometry parameters for Hydroxyipronidazole. As a key metabolite of the nitroimidazole antibiotic ipronidazole, robust and sensitive detection of this compound is critical in veterinary drug residue monitoring and pharmacokinetic studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, field-proven framework for developing a sensitive and specific tandem mass spectrometry (MS/MS) method.

Our approach moves beyond a simple checklist. We will delve into the causality behind each parameter, empowering you to not only follow a protocol but to intelligently troubleshoot and adapt it to your specific instrumentation and experimental context.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common initial questions and establishes the fundamental properties of this compound relevant to mass spectrometry.

Q1: What is this compound and what are its core properties for MS analysis?

This compound is the primary alcohol metabolite of Ipronidazole, a 5-nitroimidazole-based veterinary drug.[3][4] Its analysis is crucial for regulatory compliance and food safety. For method development, the key properties are:

PropertyValueSource
Chemical FormulaC₇H₁₁N₃O₃[5]
Molecular Weight185.18 g/mol [1][5]
Ionization ModeElectrospray Ionization (ESI), Positive[3]
Precursor Ion ([M+H]⁺)m/z 186.1

Q2: What are the primary stages of MS/MS method optimization for a small molecule like this compound?

A successful MS/MS method is built in two sequential stages:

  • Ion Source Optimization: The goal is to efficiently generate a stable and abundant population of the protonated precursor ion ([M+H]⁺, m/z 186.1) in the gas phase, while minimizing premature fragmentation in the source. This is a critical first step for ensuring maximum sensitivity.[6][7]

  • Collision Cell (MS/MS) Optimization: This stage involves fragmenting the selected precursor ion (m/z 186.1) and identifying the optimal collision energy (CE) to produce characteristic, stable, and intense product ions. These precursor-product transitions form the basis of a highly specific Multiple Reaction Monitoring (MRM) assay.[8][9]

Q3: Why is direct infusion recommended for initial parameter optimization?

Direct infusion of a pure standard solution of this compound allows for the optimization of mass spectrometer parameters in a stable and continuous manner, independent of liquid chromatography (LC) variables like gradient composition or retention time. This ensures that the optimized voltages and energies are truly specific to the analyte's chemical properties.

Part 2: Systematic Optimization Workflow

This section provides a detailed, step-by-step protocol for the complete optimization process. The overall logic of the workflow is depicted below.

G cluster_0 Phase 1: Ion Source Tuning cluster_1 Phase 2: Collision Cell Optimization cluster_2 Phase 3: Method Finalization A Prepare & Infuse This compound Standard B Tune Source Parameters (Voltage, Gas, Temp) A->B C Maximize Precursor Ion [M+H]⁺ at m/z 186.1 B->C D Minimize In-Source Fragmentation C->D E Select Precursor Ion (m/z 186.1) in Q1 D->E Proceed with Stable Precursor Signal F Perform Collision Energy Ramp Experiment E->F G Identify Optimal CE for Each Product Ion F->G H Build Final MRM Method (Precursor > Product, CE) G->H I Confirm with LC-MS/MS H->I

Caption: Overall workflow for MS/MS parameter optimization.

Protocol 1: Ion Source Parameter Optimization

Objective: To achieve a stable and maximal signal for the this compound precursor ion ([M+H]⁺, m/z 186.1).

Materials:

  • This compound analytical standard.

  • HPLC-grade methanol and water.

  • 0.1% Formic acid solution.

  • Syringe pump and mass spectrometer with an ESI source.

Step-by-Step Methodology:

  • Prepare Infusion Standard: Create a 100-200 ng/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation, which is essential for forming the [M+H]⁺ ion in positive ESI mode.

  • Instrument Setup:

    • Set up the mass spectrometer for direct infusion via a syringe pump at a typical flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive ESI mode, scanning in MS1 (full scan or SIM mode) centered around m/z 186.1.

  • Systematic Parameter Tuning: Adjust the following parameters one at a time while observing the signal intensity and stability of the m/z 186.1 peak. The goal is to find the "sweet spot" for each.

ParameterFunction & RationaleTypical Starting Range
Capillary/Sprayer Voltage Applies a high voltage to the ESI needle to generate charged droplets. Optimal voltage depends on solvent composition and flow rate. Too high a voltage can cause signal instability or corona discharge.[10][11]1.5 - 4.5 kV
Drying Gas Temperature Aids in the desolvation of charged droplets to release gas-phase ions. Temperature must be sufficient for evaporation without causing thermal degradation of the analyte.250 - 400 °C
Drying Gas Flow The flow rate of heated nitrogen that assists in solvent evaporation. Higher LC flow rates typically require higher drying gas flows.[7]8 - 15 L/min
Nebulizer Gas Pressure Assists in forming a fine spray of droplets. Higher pressure leads to smaller droplets and more efficient desolvation.30 - 60 psi
Cone/Fragmentor/Nozzle Voltage A moderate voltage applied after the capillary that helps with ion sampling and declustering. Crucially, excessively high voltage here will cause in-source fragmentation. [12]20 - 80 V
  • Verification: Once optimized, the signal for m/z 186.1 should be stable and intense, with minimal evidence of fragmentation in the MS1 spectrum.

Part 3: Collision Energy Optimization & Product Ion Analysis

With a stable precursor ion, the next step is to define its fragmentation pattern and optimize the energy required for efficient dissociation.

Predicted Fragmentation Pathway

Based on the structure of this compound (a nitroimidazole core with a 2-hydroxy-2-propyl side chain), the most probable fragmentation points involve the side chain. We can predict the following neutral losses to generate stable product ions:

  • Loss of H₂O (Water): A common loss from alcohol groups, resulting in a product ion of m/z 168.1.

  • Loss of C₃H₇O (Isopropanol radical moiety): Cleavage of the side chain could lead to a product ion at m/z 127.1.

  • Other fragmentations: Other cleavages around the imidazole ring or nitro group are possible and should be investigated during the product ion scan.

Protocol 2: Collision Energy Ramp Experiment

Objective: To identify the most abundant and stable product ions and determine the collision energy (CE) that produces their maximum intensity.

Step-by-Step Methodology:

  • Instrument Setup:

    • Continue infusing the this compound standard.

    • Switch the instrument to Product Ion Scan mode.

    • In the first quadrupole (Q1), set the instrument to specifically select for the precursor ion, m/z 186.1.

    • Set the third quadrupole (Q3) to scan a mass range that will include all potential fragments (e.g., m/z 50-190).

  • Perform CE Ramp:

    • Using the instrument's software, set up an experiment to automatically ramp the collision energy across a wide range (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV increments).[8]

    • The instrument will acquire a full product ion spectrum at each CE value.

  • Data Analysis:

    • Plot the intensity of each major product ion as a function of collision energy. This is known as a collision energy breakdown curve.

    • Identify the CE value that corresponds to the peak intensity for each product ion. This is the optimal CE for that specific transition.

    • Record the results in a table.

Example Data Collection Table:

Collision Energy (eV)Intensity of m/z 168.1Intensity of m/z 127.1Intensity of m/z [Other]
5.........
7.........
9.........
............
49.........

Finalizing the MRM Method:

Select at least two robust and specific product ions for the final method. Using multiple transitions enhances the confidence of analyte identification.[9] The transition with the highest intensity is typically used for quantification (quantifier), while the second is used for confirmation (qualifier).

Example Final MRM Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)Transition Type
This compound186.1168.1From RampQuantifier
This compound186.1127.1From RampQualifier
Part 4: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide addresses the most common issues in a question-and-answer format.

G Start Problem: Weak or No MS/MS Signal Q1 Is Precursor Ion (m/z 186.1) Signal Strong in MS1 Scan? Start->Q1 A1_Yes Root Cause: Insufficient Fragmentation Q1->A1_Yes  Yes A1_No Root Cause: Poor Ion Generation Q1->A1_No  No S1_Yes Solution: 1. Increase Collision Energy 2. Check Collision Gas Pressure A1_Yes->S1_Yes Q2_No Are Fragments Visible in MS1 Scan? A1_No->Q2_No A2_Yes Root Cause: In-Source Fragmentation Q2_No->A2_Yes  Yes A2_No Root Cause: Poor Ionization/Transmission Q2_No->A2_No  No S2_Yes Solution: 1. Decrease Cone/Fragmentor Voltage 2. Reduce Source Temperature A2_Yes->S2_Yes S2_No Solution: 1. Re-optimize Source Parameters (Protocol 1) 2. Check Sample Concentration 3. Clean and Calibrate Instrument A2_No->S2_No

Caption: Troubleshooting logic for poor MS/MS signal.

Q: My precursor ion signal (m/z 186.1) is weak or unstable. A: This points to a problem in the ion source.

  • Revisit Protocol 1: Systematically re-optimize your source parameters (sprayer voltage, gas flows, temperatures). An unstable signal is often linked to a non-optimal sprayer voltage or position.[11]

  • Check Sample: Ensure your standard is at the correct concentration and has not degraded.

  • Instrument State: When was the last time the instrument was cleaned and calibrated? A dirty ion source or optics can significantly reduce sensitivity.[13]

Q: I have a strong precursor ion, but I see little to no product ion intensity. A: This is the classic sign of insufficient collision energy.

  • Increase Collision Energy: The energy being applied in the collision cell is not enough to induce fragmentation. Review your CE ramp data and, if necessary, expand the energy range to higher values.[8]

  • Check Collision Gas: Ensure the collision gas (typically nitrogen or argon) is turned on and the pressure is set according to the manufacturer's recommendation.

Q: I see my fragment ions in the MS1 (full scan) spectrum, and my precursor ion is weak. A: This indicates in-source fragmentation , where the molecule breaks apart before it even reaches the collision cell.[12] The energy in the ion source is too high.

  • Reduce Cone/Fragmentor Voltage: This is the most common cause. Lower this voltage in small increments until the precursor ion intensity is maximized and the fragment ions disappear from the MS1 scan.[12]

  • Lower Source Temperature: Excessively high temperatures can sometimes cause thermal degradation that appears as fragmentation. Try reducing the drying gas temperature.

By following this structured approach—establishing foundational knowledge, systematically optimizing parameters, and using a logical troubleshooting framework—you can develop a highly sensitive and robust MS/MS method for the confident detection and quantification of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Hydroxyipronidazole in Accordance with FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and, ultimately, patient safety. This guide provides an in-depth, experience-driven walkthrough of the validation process for an analytical method to quantify Hydroxyipronidazole, a key metabolite of the nitroimidazole antibiotic Ipronidazole. We will navigate the intricate requirements of the FDA and the International Council for Harmonisation (ICH), moving beyond a simple checklist to explore the scientific rationale behind each validation parameter. This guide will not only detail a robust validation protocol for a state-of-the-art LC-MS/MS method but also compare it with alternative analytical approaches, offering a comprehensive perspective for your laboratory's needs.

The Regulatory Landscape: FDA and ICH Mandates

The validation of an analytical procedure is a critical process to ensure that the method is suitable for its intended purpose.[1] The FDA and ICH have established comprehensive guidelines to standardize this process, ensuring the reliability and consistency of analytical data submitted for regulatory approval. The cornerstone of these guidelines is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which has recently been updated to Q2(R2) to encompass modern analytical techniques.[2][3][4][5] For bioanalytical methods, the FDA's "Bioanalytical Method Validation Guidance for Industry" provides specific recommendations for methods used in pharmacokinetic and bioavailability studies.[6][7][8]

The objective of method validation is to demonstrate through a series of laboratory investigations that the performance characteristics of the method are suitable and reliable for the intended analytical applications.[1] These characteristics include specificity, linearity, accuracy, precision, range, quantitation limit, and robustness.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in a biological matrix such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. Its high selectivity and sensitivity make it particularly well-suited for detecting trace levels of drug metabolites in complex biological fluids.[9] The following hypothetical LC-MS/MS method will serve as the basis for our validation study.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 186 > m/z 128).

    • Internal Standard (this compound-d3): Precursor ion > Product ion (e.g., m/z 189 > m/z 131).[10][11][12]

The Rationale Behind LC-MS/MS

The choice of LC-MS/MS is deliberate. The chromatographic separation using a C18 column effectively isolates this compound from other endogenous components in the plasma. The use of tandem mass spectrometry in MRM mode provides a high degree of specificity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently identify and quantify our analyte, even in the presence of co-eluting substances. The stable isotope-labeled internal standard (this compound-d3) is crucial for correcting for any variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.

The Validation Workflow: A Step-by-Step Guide

The validation of our LC-MS/MS method for this compound will proceed through a logical sequence of experiments, each designed to assess a specific performance characteristic.

Caption: The logical flow of the analytical method validation process.

Specificity and Selectivity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[13] For a bioanalytical method, this means demonstrating that endogenous components of the biological matrix, metabolites, and other potential interferences do not affect the quantification of this compound.

Experimental Protocol:

  • Analyze at least six different blank plasma samples from individual sources to assess for any interfering peaks at the retention time of this compound and its internal standard.

  • Analyze a blank plasma sample spiked with the internal standard to ensure no interference with the analyte.

  • Analyze a blank plasma sample spiked with this compound at the Lower Limit of Quantitation (LLOQ) to demonstrate that the analyte can be detected and differentiated from the baseline noise.

Acceptance Criteria:

  • The response of any interfering peaks in the blank plasma samples at the retention time of the analyte should be less than 20% of the response of the LLOQ standard.

  • The response of any interfering peaks at the retention time of the internal standard should be less than 5% of the response of the internal standard.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% for the LLOQ).

Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%)
1.00.9595.0
5.05.10102.0
25.024.7599.0
100.0101.5101.5
500.0495.099.0
1000.01010.0101.0
Table 1: Example of Linearity Data for this compound
Accuracy and Precision

The "Why": Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We assess precision at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

  • Intra-assay (Repeatability): Analyze five replicates of each QC level in a single analytical run.

  • Inter-assay (Intermediate Precision): Analyze five replicates of each QC level on three different days.

Acceptance Criteria:

  • Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration for each QC level.

  • Precision: The coefficient of variation (CV) should be ≤ 15% for each QC level.

QC Level Nominal Conc. (ng/mL) Intra-assay Accuracy (%) Intra-assay Precision (CV%) Inter-assay Accuracy (%) Inter-assay Precision (CV%)
Low3.0102.34.5101.56.8
Medium300.098.73.199.24.5
High800.0101.12.5100.83.9
Table 2: Example of Accuracy and Precision Data for this compound
Lower Limit of Quantitation (LLOQ)

The "Why": The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol:

  • Prepare and analyze at least five replicates of a plasma sample spiked with this compound at the proposed LLOQ concentration (e.g., 1 ng/mL).

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.

  • The accuracy should be within ±20% of the nominal concentration.

  • The precision (CV) should be ≤ 20%.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the analytical method parameters. Examples include:

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic component).

    • Flow rate (± 0.02 mL/min).

  • Analyze low and high QC samples under these modified conditions.

Acceptance Criteria:

  • The calculated concentrations of the QC samples should remain within the acceptance criteria for accuracy and precision.

Stability

The "Why": Stability testing evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions. This is crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature (e.g., -80 °C) for a specified duration.

  • Post-Preparative Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a specified period.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be employed for the analysis of this compound. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity.

Caption: A comparison of key performance characteristics of different analytical methods.

Parameter LC-MS/MS HPLC-UV GC-MS
Sensitivity Very High (pg/mL to low ng/mL)Moderate (ng/mL to µg/mL)High (ng/mL)
Selectivity Very HighModerate (potential for interferences)High
Sample Preparation Protein precipitation or solid-phase extractionCan be more extensive to remove interferencesRequires derivatization to make the analyte volatile
Run Time Short (typically < 5 minutes)Longer (can be > 10 minutes)Variable, depends on temperature program
Instrumentation Cost HighLowModerate
Expertise Required HighModerateHigh
Table 3: Comparison of Analytical Methods for this compound
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible and cost-effective alternative to LC-MS/MS.[14][15] However, it generally suffers from lower sensitivity and selectivity. The chromophore of this compound allows for UV detection, but endogenous components in biological matrices can interfere with the analysis, necessitating more rigorous sample cleanup procedures. This method is often suitable for the analysis of bulk drug substances or formulations where the analyte concentration is high.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, comparable to LC-MS/MS.[16] However, a significant drawback is the need for derivatization. This compound is not sufficiently volatile for direct GC analysis and must be chemically modified to increase its volatility. This additional step can introduce variability and increase sample preparation time.

Conclusion

The validation of an analytical method for this compound, in accordance with FDA and ICH guidelines, is a meticulous but essential process for ensuring the quality and reliability of analytical data. This guide has provided a comprehensive framework for validating a robust LC-MS/MS method, from understanding the regulatory requirements to executing the experimental protocols and interpreting the results. By explaining the "why" behind each step, we aim to empower researchers and scientists to not only meet regulatory expectations but also to build a deeper understanding of the scientific principles that underpin method validation. The comparison with alternative methods further highlights the importance of selecting the most appropriate analytical technique for the intended application, balancing the need for sensitivity and selectivity with practical considerations such as cost and available expertise. Ultimately, a well-validated analytical method is a cornerstone of sound scientific research and the development of safe and effective medicines.

References

A Comparative Efficacy Analysis: Hydroxyipronidazole vs. Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antimicrobial and antiprotozoal therapeutics, the 5-nitroimidazole class of drugs stands as a cornerstone for the treatment of infections caused by anaerobic bacteria and protozoa. Metronidazole, the prototypical member of this class, has been a mainstay in clinical practice for decades.[1][2] However, the emergence of resistant strains and the quest for agents with improved efficacy and pharmacokinetic profiles have spurred interest in other derivatives, including ipronidazole and its primary metabolite, hydroxyipronidazole.

This guide provides a comparative analysis of the efficacy of this compound and metronidazole. While direct comparative data for this compound is limited, this analysis will draw upon data for its parent compound, ipronidazole, and other relevant nitroimidazoles to provide a comprehensive overview for researchers and drug development professionals. We will delve into their mechanisms of action, antimicrobial spectra, comparative in vitro and in vivo efficacy, pharmacokinetic profiles, and mechanisms of resistance, supported by experimental data and detailed protocols.

Mechanism of Action: A Shared Pathway of Reductive Activation

Both metronidazole and ipronidazole (the precursor to this compound) are prodrugs, meaning they require intracellular activation to exert their cytotoxic effects.[1][3] Their shared mechanism of action is contingent upon the anaerobic or microaerophilic environment of susceptible organisms.

The key steps involved are:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the cell membrane of the target organism.

  • Reductive Activation: Inside the cell, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of Cytotoxic Radicals: This reduction creates a short-lived, highly reactive nitroso free radical.

  • DNA Damage: These cytotoxic radicals interact with and damage microbial DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[1][2]

This activation process creates a concentration gradient that facilitates the further uptake of the drug into the cell.

Diagram: Generalized Mechanism of Action for 5-Nitroimidazoles

Nitroimidazole_Mechanism Mechanism of Action of 5-Nitroimidazoles cluster_cell Anaerobic Cell Prodrug Nitroimidazole (Metronidazole/Ipronidazole) Activated_Drug Reactive Nitroso Radical Prodrug->Activated_Drug Reduction by Ferredoxin (PFOR) DNA_Damage DNA Strand Breakage & Cell Death Activated_Drug->DNA_Damage Interacts with DNA Extracellular Extracellular Space Extracellular->Prodrug Passive Diffusion

Caption: Reductive activation of 5-nitroimidazole prodrugs within anaerobic cells.

Antimicrobial Spectrum

Metronidazole exhibits a broad spectrum of activity against anaerobic bacteria and various protozoa.[4] Ipronidazole is primarily used in veterinary medicine for its antiprotozoal activity.[2]

Organism Type Metronidazole Ipronidazole/Hydroxyipronidazole
Anaerobic Bacteria Bacteroides fragilis , Clostridium difficile , Fusobacterium spp., Peptostreptococcus spp.Generally active against anaerobic bacteria, though less commonly used for this purpose than metronidazole.
Protozoa Trichomonas vaginalis , Giardia lamblia , Entamoeba histolytica Histomonas meleagridis (in turkeys), Giardia lamblia (in dogs)[5], likely active against Trichomonas spp.
Microaerophilic Bacteria Helicobacter pylori , Gardnerella vaginalis Not a primary indication.

Comparative Efficacy: In Vitro Data

One study found that the hydroxy metabolite of metronidazole exhibited significant activity against Bacteroides spp., with MICs for Bacteroides fragilis and B. distasonis being 1.0 µg/mL for both the parent drug and the metabolite. For B. thetaiotaomicron and B. ovatus, the MICs were 1.0 µg/mL for metronidazole and 2.0 µg/mL for the hydroxy metabolite.[6] Another study on Gardnerella vaginalis found the median MIC of the hydroxy metabolite to be 1 µg/ml, compared to 4 µg/ml for metronidazole, suggesting the metabolite can be more potent against certain organisms.[7]

Clinical studies have shown that other nitroimidazoles, like tinidazole and ornidazole, often have equivalent or superior efficacy to metronidazole against various protozoal infections. For instance, a network meta-analysis of randomized controlled trials for giardiasis concluded that tinidazole was associated with a higher parasitological cure rate than metronidazole.[2] Similarly, for the treatment of dientamoebiasis, a single oral dose of ornidazole was found to be significantly more effective than a 5-day course of metronidazole (92.9% vs. 69.6% parasitological efficacy).[8]

Drug Organism MIC/MLC (µg/mL) Reference
Metronidazole Bacteroides fragilis1.0 (MIC)[6]
Hydroxy Metronidazole Bacteroides fragilis1.0 (MIC)[6]
Metronidazole Bacteroides thetaiotaomicron1.0 (MIC)[6]
Hydroxy Metronidazole Bacteroides thetaiotaomicron2.0 (MIC)[6]
Metronidazole Gardnerella vaginalis4.0 (Median MIC)[7]
Hydroxy Metronidazole Gardnerella vaginalis1.0 (Median MIC)[7]
Metronidazole Trichomonas vaginalis (cured cases)24.1 (Geometric Mean Aerobic MLC)[9]
Metronidazole Trichomonas vaginalis (resistant cases)195.5 (Geometric Mean Aerobic MLC)[9]
Tinidazole Trichomonas vaginalis (resistant to metronidazole)Lower MLCs than metronidazole[10]

MIC: Minimum Inhibitory Concentration, MLC: Minimum Lethal Concentration

Comparative Efficacy: In Vivo and Clinical Data

While human clinical trials directly comparing ipronidazole/hydroxyipronidazole with metronidazole are lacking, animal studies and clinical trials with other nitroimidazoles provide a basis for comparison.

In a study on dogs infected with Giardia, the efficacy of fenbendazole was 80.9% and metronidazole was 70.8% seven days after the first treatment, with the difference not being statistically significant. The study also mentions ipronidazole as another drug reported to be effective in reducing Giardia cyst shedding in dogs.[5]

In human clinical trials, tinidazole has been shown to have a significantly higher cure rate than metronidazole for bacterial vaginosis at a 4-week follow-up (94.54% vs. 75%).[11] Another study on trichomonal vaginitis found that a single 2g dose of tinidazole resulted in a 94% parasitological cure rate, compared to 64% for a single 2g dose of metronidazole.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of nitroimidazoles influence their clinical efficacy and dosing regimens. Metronidazole is well-absorbed orally with a bioavailability of over 90%.[10][12] It is widely distributed throughout the body and has low plasma protein binding (<20%).[10][12] The elimination half-life is approximately 8.4 hours.[9] Metronidazole is extensively metabolized in the liver, primarily through oxidation, into a hydroxy metabolite and an acid metabolite.[6][10][12] The hydroxy metabolite possesses 30% to 65% of the biological activity of the parent compound and has a longer elimination half-life.[10][12]

Direct human pharmacokinetic data for ipronidazole is scarce. In animal studies, ipronidazole is also metabolized, with this compound being a major metabolite.

Parameter Metronidazole Ipronidazole/Hydroxyipronidazole Ornidazole (for comparison)
Oral Bioavailability >90%[10][12]Data not available for humansWell absorbed
Plasma Protein Binding <20%[10][12]Data not available<15%[9][13]
Elimination Half-life ~8.4 hours[9]Data not available for humans~14.4 hours[9][13]
Metabolism Hepatic; major active hydroxy metabolite[6][10][12]Hepatic; major metabolite is this compoundHepatic
Excretion Primarily renal (metabolites)[10][12]Primarily renal and fecal (animal data)Primarily renal and fecal[9][13]

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, while not widespread, is a growing concern, particularly in Trichomonas vaginalis. The primary mechanisms of resistance involve impaired drug activation. This can occur through:

  • Decreased expression or activity of activating enzymes: Reduced levels of pyruvate:ferredoxin oxidoreductase (PFOR) or other nitroreductases lead to inefficient conversion of the prodrug into its active cytotoxic form.

  • Altered electron transport: Changes in the electron transport chain can divert electrons away from the drug, preventing its reduction.

  • Increased oxygen tension: In some protozoa, resistance is associated with an increased tolerance to oxygen, which can compete for the electrons needed for drug activation.

Cross-resistance among different 5-nitroimidazoles is a known phenomenon.[1] Strains of T. vaginalis resistant to metronidazole often show decreased susceptibility to tinidazole, although tinidazole may still be effective due to its higher intrinsic activity.[10]

Experimental Protocols

Protocol 1: Agar Dilution Susceptibility Testing for Anaerobic Bacteria

This method is considered the reference standard by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[1]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of an anaerobic bacterium.

Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent (e.g., metronidazole, ipronidazole) at a high concentration in a suitable solvent.

  • Serial Dilutions: Perform a series of twofold dilutions of the antimicrobial agent in molten agar to achieve the desired final concentrations.

  • Plate Pouring: Pour the agar containing the different concentrations of the antimicrobial agent into petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Grow the anaerobic bacterial isolates to be tested in an appropriate broth medium (e.g., thioglycolate broth) to a turbidity matching a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator (e.g., Steers replicator), inoculate the surface of the agar plates with the bacterial suspensions.

  • Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

Diagram: Workflow for Agar Dilution Susceptibility Testing

Agar_Dilution_Workflow Agar Dilution Susceptibility Testing Workflow A Prepare Antimicrobial Stock Solutions B Create Serial Dilutions in Molten Agar A->B C Pour Agar Plates B->C E Inoculate Plates with Multipoint Inoculator C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->E F Incubate Anaerobically (48 hours) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Step-by-step workflow for the agar dilution method.

Protocol 2: Broth Microdilution Susceptibility Testing for Trichomonas vaginalis

This method is commonly used to determine the Minimum Lethal Concentration (MLC) of antiprotozoal agents against T. vaginalis.

Objective: To determine the lowest concentration of an antiprotozoal agent that results in the death of the parasite.

Methodology:

  • Media Preparation: Prepare TYI-S-33 medium supplemented with serum for the cultivation of T. vaginalis.

  • Antimicrobial Stock Solution: Prepare a stock solution of the drug (e.g., metronidazole, ipronidazole) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the drug in the culture medium.

  • Inoculum Preparation: Culture T. vaginalis isolates to the late logarithmic phase of growth. Adjust the concentration of trophozoites to a standardized density (e.g., 2 x 10^5 organisms/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well.

  • Incubation: Incubate the plates anaerobically or microaerophilically at 37°C for 48 hours.

  • Reading Results: After incubation, examine the wells microscopically for motile trophozoites. The MLC is the lowest drug concentration in which no motile parasites are observed.

Conclusion and Future Directions

Metronidazole remains a critical therapeutic agent for anaerobic and protozoal infections. The analysis of its active hydroxy metabolite and comparison with other 5-nitroimidazoles like tinidazole and ornidazole suggest that structural modifications to the nitroimidazole scaffold can lead to compounds with enhanced efficacy, improved pharmacokinetic profiles, and potentially better tolerability.

While ipronidazole has established use in veterinary medicine, a significant data gap exists regarding the specific antimicrobial activity and human pharmacology of its primary metabolite, this compound. Based on the activity of metronidazole's hydroxy metabolite, it is plausible that this compound contributes significantly to the overall efficacy of the parent drug.

Future research should focus on:

  • In vitro susceptibility testing of this compound: Determining the MIC and MLC values of purified this compound against a panel of clinically relevant anaerobic bacteria and protozoa is essential for a direct comparison with metronidazole.

  • Human pharmacokinetic studies of ipronidazole: Characterizing the absorption, distribution, metabolism, and excretion of ipronidazole and this compound in humans would provide the necessary data for potential clinical development.

  • Head-to-head clinical trials: Should preclinical and pharmacokinetic data prove favorable, randomized controlled trials comparing the efficacy and safety of ipronidazole with metronidazole for infections such as trichomoniasis or giardiasis would be the definitive next step.

By addressing these research questions, the scientific community can better ascertain the potential clinical utility of this compound and the broader class of second-generation nitroimidazoles in an era of evolving antimicrobial resistance.

References

A Senior Application Scientist's Guide to Hydroxyipronidazole Cross-reactivity in Nitroimidazole Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolite Challenge in Nitroimidazole Screening

Nitroimidazoles are a class of synthetic antimicrobial agents widely used in veterinary medicine.[1][2] Due to concerns over their potential carcinogenic and mutagenic effects, their use in food-producing animals is banned in many regions, including the European Union.[1][2][3] Consequently, regulatory bodies mandate sensitive monitoring programs to detect residues of these compounds and their metabolites in animal-derived products like meat, eggs, and honey.[3][4][5]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a primary tool for high-throughput screening of these residues due to their speed, cost-effectiveness, and high sensitivity.[5][6] These assays often utilize antibodies designed for broad-spectrum recognition of the core nitroimidazole structure. However, this broad selectivity presents a significant analytical challenge: cross-reactivity.

This guide focuses on a key metabolite, Hydroxyipronidazole (IPZ-OH), which is formed from the parent drug Ipronidazole (IPZ).[7][8][9] Understanding the degree to which IPZ-OH cross-reacts with antibodies in nitroimidazole immunoassays is critical for accurately interpreting screening results and avoiding costly, unnecessary confirmatory analyses or, conversely, false negatives. We will explore the structural basis for this cross-reactivity, present a framework for its quantitative evaluation, and discuss the practical implications for researchers in drug metabolism and food safety.

The Principle of Competitive Immunoassays and the Origin of Cross-Reactivity

Most screening immunoassays for small molecules like nitroimidazoles operate on a competitive principle. In this format, the antibody's binding sites are limited. The analyte in the sample competes with a labeled, known amount of the target antigen for these sites. A higher concentration of analyte in the sample results in less binding of the labeled antigen and thus a weaker signal. The signal is therefore inversely proportional to the analyte concentration.[10]

Cross-reactivity occurs when a substance other than the primary target analyte—in this case, a metabolite like this compound—is structurally similar enough to the parent compound to also bind to the assay's antibody.[11][12][13] This binding contributes to the overall signal, potentially leading to an overestimation of the parent drug's concentration or a positive result even when the parent drug is absent.

The molecular structures of Ipronidazole and its primary metabolite, this compound, illustrate this potential. The core 1-methyl-5-nitroimidazole ring, the primary epitope for many antibodies, remains intact. The metabolic modification occurs on the side chain, where a hydroxyl group is added.

Structural Comparison of Key Nitroimidazoles

Compound Structure Key Features
Ipronidazole (IPZ) Parent drug with an isopropyl side chain.
This compound (IPZ-OH) Metabolite of Ipronidazole, featuring a hydroxyl group on the isopropyl side chain.[8]
Metronidazole (MNZ) Common nitroimidazole with a hydroxyethyl side chain.

| Dimetridazole (DMZ) | | Features a simple methyl group at the 2-position. |

The structural conservation of the nitroimidazole core across these compounds is the fundamental reason that broad-spectrum immunoassays can detect multiple analytes but also why they are susceptible to interference from metabolites.

Quantitative Analysis of Cross-Reactivity

The performance of a nitroimidazole immunoassay is defined not only by its sensitivity to the primary target but also by its specificity—its ability to distinguish the target from other structurally related compounds.[14] Cross-reactivity is quantified by comparing the concentration of the parent drug required to produce 50% signal inhibition (IC50) with the concentration of the cross-reacting compound (e.g., this compound) that produces the same 50% inhibition.

The formula is: Cross-Reactivity (%) = (IC50 of Parent Drug / IC50 of Cross-Reactant) x 100

A high percentage indicates significant cross-reactivity, meaning the assay is nearly as sensitive to the metabolite as it is to the parent drug. While specific cross-reactivity data for this compound is often proprietary to immunoassay kit manufacturers, published studies on broad-spectrum nitroimidazole ELISAs provide representative performance data for other compounds.

Table 1: Representative Cross-Reactivity Data for a Broad-Spectrum Nitroimidazole ELISA

Compound Target Analyte IC50 (ng/mL) Cross-Reactivity (%) Reference
Dimetridazole (DMZ) DMZ 0.17 100% [15]
Metronidazole (MNZ) DMZ 0.20 85% [15]
Ronidazole (RNZ) DMZ N/A Low (<1%) [1]
Ornidazole DMZ 0.24 71% [15]
Tinidazole DMZ 4.0 4.25% [15]

| This compound (IPZ-OH) | DMZ / IPZ | Requires experimental determination | Requires experimental determination | |

Note: The data above is synthesized from multiple sources to illustrate typical performance. Researchers must validate cross-reactivity for each specific assay and analyte of interest, as performance varies significantly between different antibody clones and kit manufacturers.

Experimental Workflow: Determining Cross-Reactivity

A trustworthy assessment of this compound's impact on a given nitroimidazole immunoassay requires a robust, validated experimental protocol.[16] This process serves as a self-validating system to ensure data integrity.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis prep_standards Prepare Standard Curves (Parent Drug & IPZ-OH) prep_qc Prepare QC Samples prep_standards->prep_qc prep_reagents Prepare Assay Reagents (Antibody, Conjugate, Substrate) coat_plate Coat Plate with Nitroimidazole Antigen add_samples Add Standards, QCs, and Samples Followed by Specific Antibody coat_plate->add_samples compete Incubate: Competition Occurs add_samples->compete add_conjugate Add Enzyme-Labeled Secondary Antibody compete->add_conjugate develop Wash and Add Substrate add_conjugate->develop read Read Absorbance (e.g., 450 nm) develop->read plot_curves Plot Dose-Response Curves (Signal vs. Log Concentration) read->plot_curves calc_ic50 Calculate IC50 Values for Parent Drug and IPZ-OH plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Step-by-Step Protocol:
  • Preparation of Standards:

    • Causality: Accurate standard curves are the foundation of the IC50 calculation. High-purity certified reference materials of the parent drug (e.g., Ipronidazole) and the metabolite (this compound) must be used.

    • Action: Prepare separate stock solutions of each compound in a suitable solvent (e.g., methanol). Create a series of dilutions for each analyte to generate an 8-10 point standard curve, covering the expected dynamic range of the assay (e.g., from 0.01 ng/mL to 100 ng/mL).

  • Assay Procedure (Competitive ELISA):

    • Causality: This procedure creates the competitive environment necessary to measure antibody binding and inhibition.

    • Action i: A microtiter plate is pre-coated with a nitroimidazole-protein conjugate.

    • Action ii: Add the standard dilutions, quality control (QC) samples, and unknown samples to the wells.

    • Action iii: Immediately add the primary anti-nitroimidazole antibody to all wells.

    • Action iv: Incubate the plate to allow the free analyte (from standards/samples) and the coated antigen to compete for antibody binding sites.

    • Action v: Wash the plate to remove unbound antibody and analyte.

    • Action vi: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

    • Action vii: Wash the plate again and add a chromogenic substrate. The enzyme on the bound secondary antibody will convert the substrate, producing a color.

    • Action viii: Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis and Calculation:

    • Causality: A four-parameter logistic (4-PL) curve fit is the standard model for the non-linear dose-response relationship in competitive immunoassays.[14]

    • Action i: Plot the absorbance values against the logarithm of the concentration for both the parent drug and this compound.

    • Action ii: Use a 4-PL regression to fit the curves and determine the IC50 value for each compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Action iii: Apply the cross-reactivity formula mentioned previously to determine the percentage of cross-reactivity for this compound.

Interpreting the Results: Implications for Screening Programs

The calculated cross-reactivity percentage directly informs the interpretation of screening data.

Cross_Reactivity_Concept cluster_assay Immunoassay Antibody Binding Site Ab Antibody Parent Parent Drug (e.g., Ipronidazole) Parent->Ab High Affinity Binding (Target Interaction) Metabolite Metabolite (this compound) Metabolite->Ab Variable Affinity Binding (Cross-Reactivity) NonRelated Unrelated Compound NonRelated->Ab No Binding (Specificity)

Caption: Molecular basis of antibody cross-reactivity.

  • High Cross-Reactivity (>50%): If an assay exhibits high cross-reactivity with this compound, it should be considered a broad-spectrum screening tool for total ipronidazole-related residues. A positive result indicates the presence of either the parent drug, its metabolite, or both. This is useful for general screening but lacks specificity. All positive results from such an assay must be subjected to confirmatory analysis by a more specific method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to identify and quantify the exact compounds present.[17][18]

  • Low to Moderate Cross-Reactivity (1-50%): In this scenario, the presence of the metabolite can still lead to false-positive results, especially if the metabolite is present at high concentrations relative to the parent drug's detection limit. The risk of misinterpretation is significant, reinforcing the need for confirmatory testing.

  • Negligible Cross-Reactivity (<1%): An assay with negligible cross-reactivity is highly specific for the parent drug. However, it carries the risk of producing false-negative results for an animal treated with Ipronidazole if the parent drug has been largely metabolized into this compound.[2] This highlights the importance of choosing a screening method appropriate for the target residues, which often include major metabolites.

Conclusion and Recommendations

The cross-reactivity of this compound is not a flaw in nitroimidazole immunoassays but rather an inherent characteristic that must be understood and quantified. For researchers and drug development professionals, a thorough evaluation of this parameter is a critical component of method validation.

Key Takeaways:

  • Assume Nothing: Never assume an immunoassay is specific to the parent drug. The structural similarity between Ipronidazole and this compound makes cross-reactivity likely.

  • Validate Rigorously: Employ the experimental workflow described to determine the precise cross-reactivity percentage for your specific assay and conditions. This data is essential for establishing reliable screening criteria.

  • Screen, Then Confirm: Recognize that immunoassays are powerful screening tools. Due to the potential for cross-reactivity with metabolites, positive results should be considered presumptive and must be verified using a confirmatory method like LC-MS/MS, which can separate and individually quantify the parent drug and its metabolites.[4][19][20]

  • Context is Crucial: The choice of assay depends on the goal. For detecting illegal use, a broad-spectrum assay with high cross-reactivity for major metabolites is often desirable to maximize the chances of detection. For specific pharmacokinetic studies, a highly specific assay or a chromatographic method is required.

By embracing these principles, scientists can leverage the speed and sensitivity of immunoassays while maintaining the highest standards of scientific integrity and generating accurate, defensible data.

References

A Comparative Guide to Inter-laboratory Measurement of Hydroxyipronidazole: Methodologies and Performance Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Hydroxyipronidazole, the primary metabolite of the veterinary drug Ipronidazole.[1] Designed for researchers, scientists, and professionals in drug development and food safety, this document delves into the nuances of various analytical techniques, offering a framework for selecting the most appropriate method and understanding inter-laboratory variability.

Introduction: The Importance of Accurate this compound Measurement

Ipronidazole is a nitroimidazole antibiotic historically used in veterinary medicine, particularly in poultry, for the treatment and prevention of histomoniasis. Due to concerns about the potential carcinogenicity and mutagenicity of nitroimidazole residues in food products of animal origin, their use is banned or strictly regulated in many countries.[2][3] this compound is the major metabolite of Ipronidazole and serves as a crucial marker for monitoring the illegal use of the parent drug.[1]

Accurate and reliable measurement of this compound is paramount for regulatory compliance, ensuring food safety, and conducting pharmacokinetic studies. Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and harmonizing the performance of different laboratories and analytical methods.[4][5] This guide will explore the predominant analytical methods, their performance characteristics, and the expected variability in an inter-laboratory context.

Metabolic Pathway of Ipronidazole to this compound

Understanding the metabolic fate of Ipronidazole is fundamental to selecting the appropriate analytical target. The biotransformation of Ipronidazole primarily involves the oxidation of the isopropyl group, leading to the formation of this compound.[6][7] This metabolic conversion is a key consideration in residue analysis, as the metabolite is often present at higher concentrations and for a longer duration than the parent drug in tissues.

Ipronidazole Ipronidazole Metabolism Hepatic Oxidation (Cytochrome P450) Ipronidazole->Metabolism This compound This compound Metabolism->this compound

Caption: Metabolic conversion of Ipronidazole to this compound.

Comparative Analysis of Measurement Methodologies

The selection of an analytical method for this compound depends on the intended application, required sensitivity, and the nature of the sample matrix. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Method Performance

The following table summarizes the typical performance characteristics of each method for the analysis of this compound and other nitroimidazole metabolites. It is important to note that specific performance will vary based on the laboratory, instrumentation, and matrix.

Performance ParameterLC-MS/MSHPLC-UVELISA
Specificity/Selectivity Very HighModerate to HighModerate
Sensitivity (LOD/LOQ) Very High (sub-µg/kg)Moderate (µg/kg to mg/kg)High (ng/mL)
Accuracy (% Recovery) 80-120%70-110%70-130%
Precision (%RSD) < 15%< 20%< 20%
Linearity (r²) > 0.99> 0.98Variable
Throughput ModerateModerateHigh
Cost per Sample HighLow to ModerateLow
Confirmation Capability YesNoNo
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with ultraviolet (UV) detection is a widely used technique for the quantification of small molecules. While it can be a cost-effective and robust method, its application for trace-level residue analysis of this compound has limitations.

  • Expertise & Experience: HPLC-UV methods for nitroimidazoles often require extensive sample clean-up to minimize matrix interference, which can be a significant source of variability.[8] The choice of stationary phase, mobile phase composition, and wavelength of detection are critical parameters that must be optimized for each matrix.

  • Trustworthiness: The primary drawback of HPLC-UV is its limited specificity. Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification.[8] Therefore, HPLC-UV is generally considered a screening method and requires confirmation by a more specific technique like mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of veterinary drug residues, including this compound.[9][10] Its high sensitivity and specificity make it the preferred method for regulatory monitoring and research applications.

  • Expertise & Experience: The development of a robust LC-MS/MS method requires expertise in optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy). The use of isotopically labeled internal standards, such as this compound-d3, is crucial for compensating for matrix effects and ensuring accurate quantification.[11]

  • Trustworthiness: LC-MS/MS provides a high degree of confidence in the analytical results. The detection of multiple specific precursor-to-product ion transitions for the target analyte provides unambiguous identification and quantification, even in complex matrices.[3][12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method often used for screening large numbers of samples for the presence of a target analyte or class of compounds.

  • Expertise & Experience: ELISA kits are commercially available and offer a simplified workflow. However, the performance of these kits can be influenced by the specificity of the antibody and the composition of the sample matrix.[13]

  • Trustworthiness: The main limitation of ELISA is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, leading to false-positive results.[9] Therefore, any positive results from an ELISA screen should be confirmed by a more specific method like LC-MS/MS.[14]

Inter-laboratory Comparison: A Synthesized Perspective

In a hypothetical round-robin test where participating laboratories analyze a spiked animal tissue sample for this compound, the following trends would be anticipated:

  • LC-MS/MS: Laboratories using LC-MS/MS would likely report results with the lowest inter-laboratory variability (reproducibility) due to the high specificity and the common use of internal standards to correct for variations in sample preparation and instrument response.[17]

  • HPLC-UV: The results from laboratories using HPLC-UV would be expected to show greater variability. This would be attributed to differences in sample clean-up procedures leading to varying levels of matrix interference.

  • ELISA: ELISA results would likely exhibit the highest variability, influenced by differences in kit manufacturers, antibody specificity, and individual laboratory techniques.

cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Clean-up Clean-up Extraction->Clean-up ELISA ELISA Extraction->ELISA LC-MS/MS LC-MS/MS Clean-up->LC-MS/MS HPLC-UV HPLC-UV Clean-up->HPLC-UV Quantification Quantification LC-MS/MS->Quantification HPLC-UV->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for this compound analysis.

Experimental Protocols

The following are representative, detailed protocols for the analysis of this compound in animal tissue.

LC-MS/MS Method Protocol

This protocol is based on established methods for the analysis of nitroimidazole residues in animal tissues.[12][18]

1. Sample Preparation: a. Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube. b. Add an internal standard solution (e.g., this compound-d3). c. Add 10 mL of acetonitrile and vortex for 1 minute. d. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. f. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard.

ELISA Method Protocol (General)

This is a general protocol for a competitive ELISA. Specific details may vary depending on the kit manufacturer.

1. Sample Preparation: a. Homogenize the tissue sample. b. Extract the sample with an appropriate solvent as per the kit instructions. c. Centrifuge to pellet solids and collect the supernatant. d. Dilute the supernatant with the provided assay buffer.

2. ELISA Procedure: a. Add standards and prepared samples to the antibody-coated microplate wells. b. Add the enzyme-conjugated this compound and incubate. c. Wash the plate to remove unbound reagents. d. Add the substrate solution and incubate to allow color development. e. Stop the reaction and measure the absorbance at the specified wavelength. f. Calculate the concentration of this compound in the samples based on the standard curve.

Conclusion and Recommendations

The choice of analytical method for this compound measurement is a critical decision that should be guided by the specific requirements of the analysis.

  • For regulatory compliance and confirmatory analysis, LC-MS/MS is the unequivocal method of choice. Its high sensitivity, specificity, and reliability provide the most defensible data.

  • HPLC-UV can be a viable option for screening purposes in a well-controlled laboratory setting , provided that its limitations in terms of specificity are acknowledged and a robust confirmation strategy is in place.

  • ELISA offers a high-throughput screening solution , but it is essential to validate the kit for the specific matrix and to confirm all positive findings with a more specific method like LC-MS/MS.

To improve inter-laboratory comparability, it is crucial to adopt standardized methods, utilize certified reference materials, and participate in proficiency testing schemes. Continuous method validation and a thorough understanding of the sources of analytical variability are the cornerstones of producing reliable and comparable data for this compound.

References

A Senior Application Scientist's Guide to Validating Hydroxyipronidazole as a Specific Biomarker for Ipronidazole Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Monitoring Ipronidazole

Ipronidazole is a nitroimidazole antibiotic that has been effectively used in veterinary medicine, particularly for the prevention and treatment of histomoniasis (blackhead disease) in turkeys.[1] However, the use of nitroimidazoles in food-producing animals is a significant concern for regulatory bodies worldwide due to evidence suggesting their potential carcinogenicity and mutagenicity.[2][3][4] This has led to stringent regulations and in many cases, outright bans, to prevent their residues from entering the human food supply.[4][5]

Effective monitoring of ipronidazole use requires sensitive and specific analytical methods. A key challenge in residue analysis is the rapid metabolism of the parent drug within the animal. This is where the role of biomarkers becomes critical. A biomarker, in this context, is a measurable substance that indicates an organism's exposure to a specific substance. For ipronidazole, its major metabolite, hydroxyipronidazole (IPZ-OH), has emerged as a primary candidate for a specific biomarker of use.[6][7][8]

This guide provides a comprehensive framework for researchers and drug development professionals on the validation of this compound as a specific and reliable biomarker for ipronidazole administration. We will delve into the scientific rationale, compare analytical methodologies, and present a detailed workflow for validation, grounded in established regulatory principles.

The Scientific Rationale: From Ipronidazole to its Hydroxylated Metabolite

The foundation for using this compound as a biomarker lies in its metabolic relationship with the parent drug. After administration, ipronidazole undergoes metabolic transformation in the animal's body, a primary pathway being hydroxylation to form this compound.[6][8] This metabolic conversion is a key event that links the presence of the metabolite directly to the administration of the parent compound.

Ipronidazole Ipronidazole (Parent Drug) Metabolism In-vivo Metabolic Process (Hydroxylation) Ipronidazole->Metabolism Administration This compound This compound (Metabolite) Metabolism->this compound Biotransformation

Caption: Metabolic pathway of Ipronidazole to this compound.

Defining Specificity: What Makes a Biomarker Reliable?

Before embarking on experimental validation, it is crucial to understand what constitutes a "specific" and reliable biomarker from a regulatory standpoint. The U.S. Food and Drug Administration (FDA) provides guidance on biomarker validation, emphasizing a "fit-for-purpose" approach.[9][10] This means the validation process should be tailored to the biomarker's intended use.[11]

For this compound to be considered a specific biomarker for ipronidazole use, it must satisfy several key criteria:

  • Specificity: The biomarker should be uniquely linked to the parent drug. The presence of this compound should be a direct consequence of ipronidazole administration and not arise from other sources.

  • Time-course Relationship: The appearance and depletion of this compound should have a predictable correlation with the administration and withdrawal of ipronidazole.

  • Dose-Response Relationship: An increase in the dosage of ipronidazole should ideally lead to a corresponding and measurable increase in this compound levels.

  • Matrix Stability: The biomarker must be stable in the biological matrix (e.g., plasma, tissue, eggs) during sample collection, storage, and processing to ensure accurate measurements.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of both ipronidazole and this compound are paramount for validation studies. While various techniques can be employed, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and specificity.[3][7][12]

Parameter LC-MS/MS ELISA (Enzyme-Linked Immunosorbent Assay) High-Performance Liquid Chromatography (HPLC) with UV detection
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate to High (potential for cross-reactivity)Moderate (potential for co-eluting interferences)
Sensitivity Very High (sub-ppb levels)[7][12]HighLow to Moderate
Multiplexing Excellent (can simultaneously detect parent drug and multiple metabolites)[7]Limited (typically for a single analyte)Possible but can be complex
Throughput ModerateHighModerate
Cost per Sample HighLowLow to Moderate
Confirmation Intrinsic (provides structural information)Requires confirmation by another methodRequires confirmation by another method

Given the need for high confidence in both identification and quantification, LC-MS/MS is the recommended methodology for the definitive validation of this compound as a biomarker.[3][7][12]

Experimental Validation Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive approach to validating this compound as a specific biomarker for ipronidazole use, incorporating principles from regulatory guidance.[9]

cluster_0 Phase 1: Analytical Method Validation cluster_1 Phase 2: In-Vivo Study cluster_2 Phase 3: Data Analysis & Correlation A Method Development (LC-MS/MS) B Validation of Specificity, Sensitivity, Linearity, Accuracy & Precision A->B C Animal Dosing with Ipronidazole D Sample Collection (Time-course) C->D E Sample Preparation (Extraction) D->E F Sample Analysis (LC-MS/MS) E->F Analyze Samples G Quantification of Ipronidazole & this compound F->G H Correlation Analysis & Biomarker Confirmation G->H

Caption: Workflow for the validation of this compound as a biomarker.

Phase 1: Analytical Method Validation
  • Method Development: Develop a robust LC-MS/MS method for the simultaneous detection of ipronidazole and this compound in the target matrix (e.g., poultry muscle, plasma, eggs).[12]

  • Method Validation: Validate the analytical method according to established guidelines. This involves assessing:

    • Specificity and Selectivity: Ensure no interference from endogenous matrix components.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.[7][12]

    • Linearity and Range: Establish a linear relationship between concentration and instrument response.

    • Accuracy and Precision: Assess the closeness of measured values to the true values and the degree of scatter between a series of measurements.

    • Recovery: Determine the efficiency of the extraction process.

    • Stability: Evaluate the stability of the analytes in the matrix under different storage conditions.

Phase 2: In-Vivo Study
  • Animal Dosing: Administer a controlled dose of ipronidazole to the target animal species (e.g., turkeys).[1] Include a control group that does not receive the drug.

  • Sample Collection: Collect samples of the target matrix at multiple time points, including a baseline before dosing and several time points after the withdrawal of the drug.[1]

  • Sample Preparation: Homogenize and extract the analytes from the collected samples. A common approach involves extraction with an organic solvent followed by a clean-up step using solid-phase extraction (SPE).[7]

Phase 3: Data Analysis and Correlation
  • Sample Analysis: Analyze the prepared samples using the validated LC-MS/MS method.

  • Quantification: Determine the concentrations of ipronidazole and this compound in each sample.

  • Correlation Analysis:

    • Plot the concentration of both ipronidazole and this compound over time.

    • Confirm that this compound is not present in the control group.

    • Establish a clear relationship between the administration of ipronidazole and the appearance of this compound.

    • Analyze the depletion kinetics of both the parent drug and the metabolite after withdrawal.

Interpreting the Data: A Hypothetical Case Study

The following table presents hypothetical data from a validation study in turkey muscle tissue, demonstrating the expected relationship between ipronidazole and this compound.

Time Point (Days after withdrawal)Ipronidazole Concentration (µg/kg)This compound Concentration (µg/kg)
010.215.5
15.18.0
22.54.1
31.01.8
4< LOQ0.7
5Not Detected0.2
Control GroupNot DetectedNot Detected

In this hypothetical scenario, the data clearly shows that:

  • This compound is present only in the ipronidazole-treated group.

  • The concentration of both compounds is highest at the point of withdrawal and depletes over time.

  • This compound persists slightly longer than the parent drug, making it a valuable marker for past exposure.

Conclusion

The validation of this compound as a specific biomarker for ipronidazole use is a scientifically rigorous process that underpins effective food safety monitoring programs. By demonstrating a clear and consistent metabolic link between the parent drug and its hydroxylated metabolite through robust, validated analytical methods like LC-MS/MS, researchers can provide regulatory bodies with the high-quality data needed to confirm this compound's status as a reliable indicator of ipronidazole administration. This ensures that measures to protect the food supply are both accurate and defensible.

References

A Head-to-Head Comparison of the In Vitro Activity of Nitroimidazole Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the in vitro activity of the principal metabolites of nitroimidazole antimicrobials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental design and the clinical implications of the findings. We will delve into the established methodologies for assessing antimicrobial activity, present a head-to-head comparison of parent compounds and their metabolites, and provide the detailed protocols necessary for replicating and expanding upon these findings.

Introduction: The Enduring Clinical Significance of Nitroimidazoles and the Role of Metabolism

Nitroimidazoles, such as metronidazole and tinidazole, are cornerstone therapies for infections caused by anaerobic bacteria and certain protozoa.[1][2] Their efficacy stems from a unique mechanism of action: they are prodrugs that require reductive activation within the microorganism.[][4] In the low-oxygen environment characteristic of anaerobic pathogens, the nitro group of the imidazole ring is reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), to form highly reactive nitroso and hydroxylamine intermediates.[4][5] These cytotoxic radicals disrupt DNA's helical structure, leading to strand breakage and cell death.[][6]

Upon administration, parent nitroimidazole drugs undergo significant metabolism in the human liver.[6][7] Metronidazole, for instance, is primarily oxidized into two major metabolites: a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acetic acid metabolite.[8][9] While the acid metabolite exhibits negligible antimicrobial activity, the hydroxy metabolite retains a substantial portion of the parent drug's efficacy.[9][10][11] Understanding the in vitro activity of these metabolites is not merely an academic exercise; it is critical for a complete understanding of the drug's overall therapeutic effect and for refining pharmacokinetic/pharmacodynamic (PK/PD) models. This guide will focus on a direct comparison of the in vitro potency of these key metabolites against clinically relevant microorganisms.

Metabolic Pathway of Metronidazole

The metabolic conversion of metronidazole primarily involves oxidation of the ethyl side chain and the 2-methyl group.

Metronidazole Metronidazole Hydroxy Hydroxy Metabolite Metronidazole->Hydroxy Hydroxylation Acid Acid Metabolite (Negligible Activity) Metronidazole->Acid Oxidation

Caption: Metabolic pathway of Metronidazole to its primary active and inactive metabolites.

Methodologies for Evaluating In Vitro Activity

To ensure the scientific rigor and reproducibility of our comparison, we will adhere to the reference standards for antimicrobial susceptibility testing (AST) of anaerobic bacteria as established by the Clinical and Laboratory Standards Institute (CLSI).[12][13] The broth microdilution method is a widely accepted and practical approach for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the critical steps involved in performing a broth microdilution assay. The logic of this workflow is to create a standardized and controlled environment to expose a known quantity of bacteria to a range of antimicrobial concentrations, thereby allowing for a precise determination of the MIC.

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A Prepare Stock Solutions (Parent Drug & Metabolites) D Perform Serial Dilutions in 96-well plate A->D B Culture Anaerobic Bacteria (e.g., Bacteroides fragilis) C Prepare Inoculum (Adjust to 0.5 McFarland standard) B->C E Inoculate Wells with Bacterial Suspension C->E D->E G Incubate under Anaerobic Conditions (48 hours, 35°C) E->G F Include Growth & Sterility Controls F->G H Read Plates for Visible Growth G->H I Determine MIC H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M11 standard for anaerobic susceptibility testing.[12]

Prerequisite: High-purity (≥98%) parent nitroimidazole compounds and their corresponding hydroxy metabolites must be obtained either through commercial purchase or chemical synthesis and purification. Their identity and purity should be confirmed via analytical methods such as HPLC and Mass Spectrometry.

1. Media and Reagent Preparation:

  • Test Medium: Use a CLSI-recommended broth medium for anaerobes, such as Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the parent drug and each metabolite in a suitable solvent (e.g., dimethyl sulfoxide or water, depending on solubility). Further dilutions should be made in the test medium.

2. Inoculum Preparation:

  • Subculture the test organism (e.g., Bacteroides fragilis ATCC 25285 as a quality control strain) onto an appropriate agar plate and incubate under anaerobic conditions for 24-48 hours to ensure purity and viability.
  • Suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • In a 96-well microtiter plate, perform serial twofold dilutions of each antimicrobial agent to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).
  • Add the standardized bacterial inoculum to each well.
  • Crucial Controls: Include a positive control well (inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to confirm media sterility.

4. Incubation and MIC Determination:

  • Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Head-to-Head In Vitro Activity: Parent Drugs vs. Metabolites

The following tables summarize the comparative in vitro activity of metronidazole and its primary active metabolite against key anaerobic bacteria. The data is compiled from peer-reviewed studies.

Table 1: Comparative In Vitro Activity against Bacteroides Species
OrganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilisMetronidazole0.5 - 2.01.01.0[10],[8]
Hydroxy Metabolite0.5 - 2.01.02.0[10],[8]
B. thetaiotaomicronMetronidazole0.5 - 2.01.01.0[10],[8]
Hydroxy Metabolite1.0 - 4.02.02.0[10],[8]
Gardnerella vaginalisMetronidazole-4.0 (median)-[14]
Hydroxy Metabolite-1.0 (median)-[14]

Analysis of Bacterial Data: The data clearly indicate that the hydroxy metabolite of metronidazole possesses significant intrinsic antimicrobial activity against anaerobic bacteria.[8][10] For Bacteroides fragilis, its activity is nearly equivalent to the parent compound.[8][10] Interestingly, against Gardnerella vaginalis, the hydroxy metabolite was found to be more potent than metronidazole.[14] Studies have also demonstrated a partial synergistic effect when metronidazole and its hydroxy metabolite are combined, suggesting that the in vivo activity is a result of the combined action of both molecules.[10][11]

Table 2: Comparative In Vitro Activity against Protozoa

While extensive comparative data for metabolites against protozoa are less common in the literature, the activity of parent compounds provides a crucial baseline.

OrganismCompoundMIC Range (mg/L)Resistance Level (%)Reference(s)
Trichomonas vaginalisMetronidazole2.25 (mean)11[15]
Tinidazole1.11 (mean)2[15]
Ornidazole0.5 (mean)0[15]
Secnidazole1.11 (mean)1[15]

Analysis of Protozoal Data: Among the parent compounds, ornidazole and tinidazole demonstrate superior in vitro activity against Trichomonas vaginalis compared to metronidazole.[15] While specific MIC data for their metabolites are not as readily available, the structural similarities suggest that their metabolites may also contribute to their overall efficacy. The higher potency of tinidazole and ornidazole is often attributed to differences in their pharmacokinetic profiles, such as longer half-lives, which allow for sustained exposure.[2][6] Further research directly comparing the in vitro activity of the metabolites of tinidazole, ornidazole, and secnidazole is warranted to fully elucidate their contribution to therapeutic outcomes.

Discussion and Future Directions

  • Re-evaluating Susceptibility Breakpoints: Current in vitro susceptibility testing only considers the parent drug. The combined and synergistic action of active metabolites suggests that the true in vivo efficacy might be underestimated by standard MIC testing.[10][11]

  • Informing PK/PD Models: Accurate PK/PD modeling should incorporate the concentration-time profiles and potency of active metabolites to better predict therapeutic success.

  • Guiding New Drug Design: The structure-activity relationship of metabolites can provide valuable insights for designing new nitroimidazole derivatives with improved potency, spectrum, or metabolic profiles.

For researchers, a critical next step is the systematic evaluation of the metabolites of other clinically important nitroimidazoles like tinidazole and ornidazole against a broad panel of anaerobic bacteria and protozoa. Furthermore, exploring the activity of these compounds against drug-resistant strains is of paramount importance.[16]

Conclusion

A head-to-head comparison reveals that the in vitro activity of nitroimidazole metabolites, particularly the hydroxy metabolite of metronidazole, is a crucial component of their therapeutic action. This guide provides the foundational knowledge and detailed protocols for researchers to further investigate this important area. By considering the complete profile of a drug, including its active metabolites, we can achieve a more nuanced understanding of its efficacy and pave the way for the development of more effective antimicrobial therapies.

References

Assessing the Genotoxicity of Hydroxyipronidazole Relative to its Parent Compound, Ipronidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolite Genotoxicity Assessment in Drug Development

In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of a parent compound's toxicological profile is only the initial step. Regulatory bodies and the scientific community place equal, if not greater, emphasis on understanding the biological activities of its metabolites. This is because metabolic transformation can significantly alter the toxicological properties of a xenobiotic, sometimes converting a relatively benign substance into a potent toxin or, conversely, detoxifying a harmful one.

Ipronidazole, a nitroimidazole antimicrobial agent, is a case in point. While its efficacy is well-established, its core chemical structure, the nitroimidazole ring, is a well-documented structural alert for genotoxicity. The primary focus of this guide is to provide a comprehensive framework for assessing the genotoxic potential of its major metabolite, hydroxyipronidazole, in relation to the parent compound. For researchers, scientists, and drug development professionals, understanding this relationship is critical for a thorough risk assessment and for making informed decisions in the preclinical development pipeline. This guide will delve into the mechanistic underpinnings of nitroimidazole genotoxicity, detail the requisite experimental protocols for its assessment, and, through a weight-of-evidence approach, provide an in-depth comparison of ipronidazole and its hydroxylated metabolite.

The Chemistry of Concern: The Nitroimidazole Moiety and its Role in Genotoxicity

The genotoxic potential of many nitroimidazoles is intrinsically linked to the chemical reactivity of the nitro group.[1][2] These compounds are often pro-drugs that require metabolic activation, specifically the reduction of the nitro group, to exert their biological effects, including their antimicrobial and, unfortunately, their genotoxic effects.[3][4]

Under anaerobic or hypoxic conditions, such as those found in certain bacteria or in poorly vascularized tissues, cellular reductases can donate electrons to the nitro group. This one-electron reduction forms a highly reactive nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), which can indirectly damage DNA. However, under sustained reducing conditions, the nitro radical anion can undergo further reduction to form a series of reactive intermediates, including nitroso and hydroxylamine derivatives. These electrophilic species are capable of covalently binding to cellular macromolecules, including DNA, forming adducts that can lead to mutations and chromosomal damage.[3][4]

Metabolic Activation: From Ipronidazole to this compound

The biotransformation of ipronidazole to this compound is a critical consideration in its genotoxicity assessment. This metabolic step, a hydroxylation reaction, is typically mediated by the cytochrome P450 (CYP450) family of enzymes in the liver.[5][6] While the specific CYP isoforms responsible for ipronidazole metabolism are not extensively documented, studies on the structurally similar metronidazole have implicated CYP2A6 as a key enzyme in its hydroxylation.[7] The addition of a hydroxyl group to the isopropyl side chain of ipronidazole to form this compound alters its physicochemical properties, which may influence its interaction with DNA and its susceptibility to further metabolic activation or detoxification.

It is a common misconception that hydroxylation is solely a detoxification pathway. In many instances, it can be a prerequisite for further metabolic activation or may not significantly diminish the inherent reactivity of the molecule. Given that the genotoxicity-conferring nitroimidazole core remains intact in this compound, a thorough experimental evaluation is warranted.

Ipronidazole Ipronidazole CYP450 Cytochrome P450 Enzymes (e.g., in liver microsomes) Ipronidazole->CYP450 This compound This compound CYP450->this compound Hydroxylation

Caption: Metabolic conversion of Ipronidazole to this compound.

Standard Assays for Genotoxicity Assessment

A battery of well-validated in vitro and in vivo assays is essential for a comprehensive assessment of genotoxicity. The following are the core assays recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) for evaluating the genotoxic potential of chemical substances.[8]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations.[9] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to produce the amino acid and thus grow on a minimal medium.

Protocol for Ames Test (Plate Incorporation Method):

  • Strain Preparation: Grow the bacterial tester strains overnight in a nutrient-rich broth to a specific cell density.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats or hamsters induced with a CYP450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 mix contains the S9 fraction and necessary cofactors (e.g., NADP+, glucose-6-phosphate).

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Causality and Self-Validation: The inclusion of both S9-activated and non-activated conditions is critical for determining if the parent compound or its metabolites are the mutagenic species. Positive and negative controls are run concurrently to validate the sensitivity of the bacterial strains and the activity of the S9 mix.

cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis Bacterial Culture Bacterial Culture Mixing Mixing Bacterial Culture->Mixing Test Compound Test Compound Test Compound->Mixing S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Mixing Top Agar Top Agar Mixing->Top Agar Plating Plating Top Agar->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Result Result Colony Counting->Result

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[10] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol for In Vitro Micronucleus Assay:

  • Cell Culture: Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable confluency.

  • Exposure: Treat the cells with the test compound at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).

  • Removal of Test Compound: Wash the cells to remove the test compound and add fresh medium.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.

  • Harvesting: Harvest the cells after a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).

  • Slide Preparation and Staining: Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Causality and Self-Validation: The use of a cytokinesis block ensures that the scored cells have undergone mitosis, a prerequisite for micronucleus formation. The assessment of cytotoxicity is crucial to ensure that the observed genotoxicity is not a secondary effect of cell death.

cluster_prep Preparation cluster_exp Treatment & Harvesting cluster_analysis Analysis Cell Culture Cell Culture Exposure Exposure Cell Culture->Exposure Test Compound Test Compound Test Compound->Exposure Cytokinesis Block Cytokinesis Block Exposure->Cytokinesis Block Harvesting Harvesting Cytokinesis Block->Harvesting Slide Preparation Slide Preparation Harvesting->Slide Preparation Microscopic Scoring Microscopic Scoring Slide Preparation->Microscopic Scoring Result Result Microscopic Scoring->Result

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11] When lysed cells are subjected to electrophoresis, damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol for Alkaline Comet Assay:

  • Cell Preparation: Prepare a single-cell suspension from the test system.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and cast a thin layer on a microscope slide.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

Causality and Self-Validation: The assay can be modified to detect specific types of DNA damage by incorporating lesion-specific enzymes (e.g., formamidopyrimidine DNA glycosylase for oxidized purines). The inclusion of concurrent positive and negative controls is essential for validating the assay's performance.

cluster_prep Preparation cluster_exp Lysis & Electrophoresis cluster_analysis Analysis Cell Suspension Cell Suspension Agarose Embedding Agarose Embedding Cell Suspension->Agarose Embedding Lysis Lysis Agarose Embedding->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Staining Staining Electrophoresis->Staining Microscopy & Scoring Microscopy & Scoring Staining->Microscopy & Scoring Result Result Microscopy & Scoring->Result

Caption: Workflow for the Comet Assay.

Genotoxicity Profile of Ipronidazole

The available data on the genotoxicity of ipronidazole indicates a clear potential for mutagenicity. A risk assessment report from the Food Safety Commission of Japan concluded that ipronidazole was positive in in vitro bacterial reverse mutation assays (Ames test) and a fluctuation test.[1] It also tested positive in an ex vivo host-mediated assay.[1] However, the report also noted that the evidence for genotoxicity in mammals was not conclusive due to limitations in the available studies.[1] This positive result in the Ames test is a significant finding, as it directly implicates ipronidazole as a bacterial mutagen, a characteristic shared by many nitroimidazoles.

Assay Test System Metabolic Activation (S9) Result Reference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith and WithoutPositive[1]
Fluctuation TestBacterialNot SpecifiedPositive[1]
Host-Mediated Assayin vivo/ex vivoN/APositive[1]

Assessing the Genotoxic Potential of this compound: A Weight-of-Evidence Approach

  • Retention of the Nitroimidazole Core: The most critical factor is that this compound retains the 5-nitroimidazole ring, which is the key structural moiety responsible for the genotoxicity of this class of compounds. The reduction of the nitro group to reactive intermediates is the primary mechanism of DNA damage, and this functional group is unaltered by the hydroxylation of the side chain.

  • Structure-Activity Relationships (SAR) of Nitroimidazoles: Studies on a wide range of nitroimidazole derivatives have shown that modifications to the side chains can modulate the genotoxic potency, but rarely eliminate it entirely as long as the nitro group is present.[2] The position of the nitro group and the electronic properties of the substituents can influence the ease of its reduction and thus its genotoxic activity.[1][2] While the addition of a hydroxyl group to ipronidazole introduces a polar functional group, it is unlikely to fundamentally alter the redox potential of the nitro group to an extent that would render the molecule non-genotoxic.

  • Genotoxicity of Hydroxylated Metabolites of Other Nitroimidazoles: Evidence from the structurally related drug, metronidazole, suggests that hydroxylation does not necessarily lead to detoxification. In fact, the hydroxy metabolite of metronidazole is considered to be a genotoxic agent, potentially even more potent than the parent compound in some test systems. This provides a strong indication that the hydroxylation of ipronidazole is unlikely to be a detoxification step and may even produce a metabolite of comparable or greater genotoxic concern.

Comparative Summary and Recommendations

Compound Structure Genotoxicity Data Inferred Genotoxic Potential
Ipronidazole 1-methyl-2-isopropyl-5-nitroimidazolePositive in Ames test and host-mediated assay.[1]Established bacterial mutagen. Potential mammalian genotoxin.
This compound 1-methyl-2-(1-hydroxy-1-methylethyl)-5-nitroimidazoleNo direct data available.High, based on retention of the nitroimidazole core and evidence from related compounds.

Recommendations for Experimental Verification:

To definitively assess the genotoxicity of this compound relative to ipronidazole, the following experimental studies are strongly recommended:

  • Ames Test: A direct comparison of ipronidazole and this compound in a standard OECD 471 compliant Ames test, with and without S9 metabolic activation, is the essential first step.

  • In Vitro Micronucleus Assay: An in vitro micronucleus test (OECD 487) in a mammalian cell line (e.g., TK6 or CHO) should be conducted for both compounds to assess their clastogenic and aneugenic potential.

  • Comet Assay: The comet assay would provide valuable data on the ability of both compounds to induce DNA strand breaks.

  • In Vivo Studies: If in vitro assays indicate significant genotoxic potential for this compound, follow-up in vivo studies (e.g., an in vivo micronucleus assay, OECD 474) would be necessary to understand its genotoxicity in a whole animal system, which incorporates absorption, distribution, metabolism, and excretion (ADME) factors.

Conclusion

While direct comparative data is currently lacking, a comprehensive analysis based on a weight-of-evidence approach strongly suggests that this compound is likely to possess genotoxic potential comparable to its parent compound, ipronidazole. The retention of the bio-activatable nitroimidazole moiety is the primary basis for this concern, supported by structure-activity relationships within the nitroimidazole class and the known genotoxicity of hydroxylated metabolites of similar drugs. For a definitive risk assessment, it is imperative that the recommended battery of in vitro genotoxicity assays be performed on this compound. The findings from such studies will be crucial for guiding the future development and regulatory consideration of any product containing or leading to the formation of ipronidazole and its metabolites.

References

A Comparative Guide to the Pharmacokinetics of Hydroxyipronidazole and Other Key Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of antimicrobial therapeutics, a deep understanding of a drug's pharmacokinetic profile is paramount. This guide offers a detailed comparative analysis of the pharmacokinetics of hydroxyipronidazole and other prominent nitroimidazoles—metronidazole, tinidazole, and secnidazole. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and protocols, this document aims to provide a comprehensive resource for informed decision-making in research and development.

Introduction: The Nitroimidazole Class and the Imperative of Pharmacokinetic Profiling

The 5-nitroimidazole class of antibiotics remains a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2][3] While the core mechanism is shared, subtle structural variations among different nitroimidazoles can lead to significant differences in their pharmacokinetic properties. These differences, in turn, influence dosing regimens, efficacy, and safety profiles.

This guide focuses on a comparative analysis of four key nitroimidazoles:

  • This compound: The primary metabolite of ipronidazole. Due to limited direct pharmacokinetic data on this compound, the data for its parent compound, ipronidazole , will be used as a surrogate in this comparison. Ipronidazole is a veterinary antiprotozoal agent.[4]

  • Metronidazole: The most widely used and studied nitroimidazole, serving as a benchmark for comparison.[1]

  • Tinidazole: A second-generation nitroimidazole with a longer half-life than metronidazole.[5]

  • Secnidazole: Another second-generation agent known for its extended half-life, often allowing for single-dose therapies.[6]

Understanding the nuances in their ADME profiles is crucial for selecting the appropriate agent for a specific therapeutic indication and for designing novel derivatives with optimized pharmacokinetic characteristics.

Comparative Pharmacokinetic Profiles: A Tabular Overview

The following table summarizes the key pharmacokinetic parameters for ipronidazole (as a proxy for this compound), metronidazole, tinidazole, and secnidazole. It is important to note that these values can vary depending on the species, dose, and experimental conditions.

ParameterIpronidazole (in Rats)Metronidazole (in Humans)Tinidazole (in Humans)Secnidazole (in Humans)
Bioavailability (Oral) ~68% (absorbed from muscle tissue fed to rats)[7]>90%[1]~100%Well absorbed[6]
Time to Peak Concentration (Tmax) Not specified1-2 hours[8]~1.6 hours[9]~4 hours[6]
Protein Binding Not specified<20%[1]~12%[9]<5%
Volume of Distribution (Vd) Not specified0.51-1.1 L/kg[1]~50 L[9]~42 L
Elimination Half-life (t½) Not specified~8 hours[8]12-14 hours[9][10]~17 hours[6]
Metabolism Oxidation of the isopropyl group to form this compound[7]Hepatic oxidation and glucuronidation[8]Hepatic, primarily by CYP3A4[9][11]Hepatic, primarily by CYP3A4/5[12][13]
Primary Excretion Route Urine and feces[7]Urine (77%) and feces (14%)[8]Urine (20-25% unchanged) and feces (12%)[9]Urine (~15% unchanged)[6][14]

Deep Dive into ADME Profiles: Causality and Experimental Insights

Absorption

Oral bioavailability is a critical factor for patient compliance and therapeutic efficacy. Metronidazole and tinidazole exhibit excellent and near-complete oral absorption.[1][9] Secnidazole is also well-absorbed orally.[6] The data for ipronidazole, derived from a study where rats were fed tissue from ipronidazole-treated turkeys, indicates substantial absorption of its residues.[7] The high lipophilicity of these compounds generally facilitates their passage across the gastrointestinal mucosa.

Distribution

A wide volume of distribution is characteristic of the nitroimidazole class, indicating good penetration into various tissues and body fluids.[1][9] This is a key attribute for treating infections in diverse anatomical locations. The low plasma protein binding of metronidazole, tinidazole, and secnidazole (<20%) ensures that a large fraction of the drug is free to distribute to the site of action.[1][9]

Metabolism

Hepatic metabolism is the primary route of elimination for these nitroimidazoles.

  • Ipronidazole is metabolized via oxidation of its isopropyl side chain to form its major metabolite, This compound .[7]

  • Metronidazole undergoes hepatic oxidation to form a hydroxy metabolite and an acetic acid metabolite, followed by glucuronidation.[8] The hydroxy metabolite itself possesses some antimicrobial activity.[1]

  • Tinidazole is also metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][11]

  • Secnidazole is metabolized to a limited extent, with CYP3A4 and CYP3A5 being the major contributing enzymes.[12][13]

The differences in their metabolic pathways and rates contribute to the observed variations in their elimination half-lives.

G cluster_nitroimidazoles Parent Nitroimidazoles cluster_liver Hepatic Metabolism cluster_metabolites Metabolites Ipronidazole Ipronidazole Oxidation Oxidation Ipronidazole->Oxidation Metronidazole Metronidazole Metronidazole->Oxidation Glucuronidation Glucuronidation Metronidazole->Glucuronidation Tinidazole Tinidazole CYP3A4 CYP3A4 Tinidazole->CYP3A4 Secnidazole Secnidazole CYP3A4_5 CYP3A4/5 Secnidazole->CYP3A4_5 This compound This compound Oxidation->this compound Hydroxy_Metronidazole Hydroxy & Acyl Metabolites Oxidation->Hydroxy_Metronidazole Glucuronidation->Hydroxy_Metronidazole Hydroxy_Tinidazole Hydroxylated Metabolites CYP3A4->Hydroxy_Tinidazole Secnidazole_Metabolites Minor Metabolites CYP3A4_5->Secnidazole_Metabolites caption Metabolic Pathways of Nitroimidazoles

Caption: Generalized metabolic pathways of the compared nitroimidazoles.

Excretion

The kidneys are the primary route of excretion for both the parent drugs and their metabolites.[7][8][9][14] The longer elimination half-lives of tinidazole and secnidazole compared to metronidazole are a key differentiating factor, allowing for less frequent dosing.[5][6] This prolonged half-life is a direct consequence of their chemical structures, which influence their metabolic clearance rates.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of the pharmacokinetic parameters presented above relies on well-designed and executed in vivo studies. Below are detailed, step-by-step methodologies for a typical preclinical pharmacokinetic study in rodents.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats or CD-1 mice are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the experiment.

Drug Administration

Oral Gavage (PO):

  • Preparation: The drug is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: A specific dose volume is calculated based on the animal's body weight (typically 5-10 mL/kg for rats).

  • Procedure: The animal is gently restrained, and a gavage needle is carefully inserted into the esophagus to deliver the formulation directly into the stomach.

Intravenous Injection (IV):

  • Preparation: The drug is dissolved in a sterile, isotonic vehicle suitable for injection (e.g., saline).

  • Dosing: The dose volume is calculated based on the animal's body weight (typically 1-2 mL/kg for rats).

  • Procedure: The animal is placed in a restrainer, and the injection is administered into a tail vein.

G start Start drug_prep Drug Formulation start->drug_prep animal_prep Animal Preparation (fasting, weighing) start->animal_prep dosing Dosing drug_prep->dosing animal_prep->dosing po_gavage Oral Gavage dosing->po_gavage Oral iv_injection Intravenous Injection dosing->iv_injection Intravenous blood_sampling Serial Blood Sampling po_gavage->blood_sampling iv_injection->blood_sampling plasma_prep Plasma Preparation (centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end caption In Vivo Pharmacokinetic Study Workflow

Caption: A typical workflow for an in vivo pharmacokinetic study.

Blood Sample Collection

Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Method: For rodents, common methods include saphenous vein, submandibular vein, or tail vein sampling for small volumes.

  • Volume: Typically, 20-30 µL of blood is collected at each time point into tubes containing an anticoagulant (e.g., EDTA).

  • Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatography: The extracted samples are injected into an HPLC system, where the analyte is separated from other components on a C18 column.

  • Mass Spectrometry: The analyte is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision, selectivity, and stability.

Conclusion

The pharmacokinetic profiles of nitroimidazoles are diverse, with significant implications for their clinical application. While metronidazole remains a widely used agent, the longer half-lives of tinidazole and secnidazole offer the advantage of less frequent dosing, potentially improving patient adherence. The available data on ipronidazole suggests that its metabolite, this compound, is readily formed and absorbed, warranting further investigation into its specific pharmacokinetic and pharmacodynamic properties.

The experimental protocols outlined in this guide provide a framework for conducting robust preclinical pharmacokinetic studies. A thorough understanding and application of these methods are essential for generating high-quality data that can confidently guide the development of new and improved nitroimidazole antimicrobials.

References

A Comparative Guide to the Clinical Relevance of Hydroxyipronidazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the pharmaceutical and veterinary sciences, understanding a drug's metabolic fate is paramount. It is not merely an academic exercise; it is a critical component of establishing a complete safety and efficacy profile. The parent drug is only the beginning of the story. Its metabolites can possess their own pharmacological activity, contribute to toxicity, or serve as crucial markers for residue analysis in food-producing animals.

This guide provides an in-depth evaluation of the clinical relevance of hydroxyipronidazole, the primary metabolite of the nitroimidazole antibiotic, ipronidazole. We will dissect the rationale behind studying this metabolite, compare analytical methodologies for its detection, and evaluate its toxicological and pharmacological significance in contrast to its parent compound and the well-studied alternative, metronidazole.

The Regulatory Imperative: Why Metabolite Analysis is Non-Negotiable

Before delving into specific methodologies, it is essential to understand the regulatory landscape that mandates this work. For veterinary drugs administered to food-producing animals, agencies like the U.S. Food and Drug Administration (FDA) and international bodies guided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) have established clear guidelines.[1][2][3] The core objective is to ensure human food safety by identifying and evaluating all drug-related residues that consumers might be exposed to.[1][4]

These guidelines necessitate "metabolism studies to determine the quantity and identify the nature of residues."[1] Such studies are crucial to determine if laboratory animals used for toxicological testing have been exposed to the same metabolites that humans will encounter as residues in food.[4] A metabolite that is unique to or present at disproportionately high levels in humans (or in this case, the food animal) compared to the toxicology test species requires specific safety assessments.[5] Therefore, evaluating this compound is not just good science; it is a regulatory requirement.

Metabolic Pathway of Ipronidazole

Ipronidazole, a 5-nitroimidazole drug, is primarily used in veterinary medicine for its antiprotozoal and antibiotic properties, particularly for treating histomoniasis (blackhead disease) in turkeys.[6][7] Like other nitroimidazoles, its biological activity is derived from the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA.[8][9]

Upon administration, ipronidazole undergoes significant biotransformation. The primary metabolic pathway involves the oxidation of the alkyl group at the 2-position of the imidazole ring. This process yields its major metabolite: 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as this compound (IPZ-OH).[7][10] This metabolite, along with the parent drug, accounts for a substantial portion of the excreted dose.[7]

G cluster_key Legend Ipronidazole Ipronidazole (C7H11N3O2) Metabolism Hepatic Oxidation (e.g., Cytochrome P450) Ipronidazole->Metabolism This compound This compound (IPZ-OH) (C7H11N3O3) Metabolism->this compound Parent Parent Drug Metabolite Metabolite

Caption: Metabolic conversion of Ipronidazole to its primary metabolite, this compound.

Analytical Methodologies: A Comparative Overview

Accurate evaluation of a metabolite's clinical relevance hinges on the ability to reliably detect and quantify it in complex biological matrices like plasma, tissue, and honey.[6][11] While older methods like gas chromatography (GC) exist, they often require cumbersome derivatization steps.[6] Today, the gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]

The choice of LC-MS/MS is driven by its superior sensitivity and specificity. Tandem mass spectrometry allows for the selection of a specific precursor ion (the metabolite) and the monitoring of its unique fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides a high degree of confidence in the identification and quantification of the analyte, even at trace levels, which is essential for substances with potential toxicity concerns.[6]

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is a synthesized example based on validated methods for nitroimidazole analysis.[11][12][13] Its design incorporates self-validating steps, such as the use of an internal standard, to ensure trustworthiness and reproducibility.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis (a phenomenon known as the "matrix effect"). SPE is employed to selectively isolate the analytes of interest while removing these interferences, thereby improving signal-to-noise and analytical accuracy.[11]

    • Step 1: Spike 1 mL of plasma with an internal standard (e.g., a deuterated version of the analyte) to correct for variability in extraction efficiency and instrument response.

    • Step 2: Add 2 mL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.

    • Step 3: Condition a mixed-mode cation exchange SPE cartridge (e.g., MCX) with methanol followed by water.

    • Step 4: Load the supernatant from Step 2 onto the SPE cartridge.

    • Step 5: Wash the cartridge with 0.1% formic acid in water, followed by methanol, to remove interferences.

    • Step 6: Elute the analytes (ipronidazole and this compound) with 5% ammonium hydroxide in methanol.

    • Step 7: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation (LC) is necessary to separate the parent drug from its metabolite and from any remaining matrix components before they enter the mass spectrometer. A C18 column is commonly used due to its versatility in retaining compounds of moderate polarity.[12][13]

    • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This gradient allows for the effective separation of analytes with different polarities.

    • Mass Spectrometer: Tandem quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source.

    • Detection: MRM mode. Precursor and product ion pairs for both the analyte and internal standard are monitored.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract SPE Solid-Phase Extraction (Cleanup & Concentration) Extract->SPE Reconstitute Evaporate & Reconstitute SPE->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Confirm Confirmation (Ion Ratios) Quant->Confirm

Caption: General workflow for the analysis of this compound in biological samples.

Performance Comparison of Analytical Methods

The performance of an analytical method is defined by key validation parameters. The table below summarizes typical performance data for modern LC-MS/MS methods used for nitroimidazole metabolite analysis, demonstrating their suitability for detecting residues at very low levels.

ParameterLC-MS/MS (Plasma)[11]LC-MS/MS (Honey)[6]LC-MS/MS (Livestock Products)[12][13]
Limit of Quantification (LOQ) 0.25 - 1.0 µg/L0.05 - 0.2 µg/kg0.1 - 0.2 µg/kg
Recovery (%) 93 - 123%90.2 - 105.6%74.6 - 111.1%
Repeatability (CVr%) 2.5 - 13.4%< 11.2% (Inter-day RSD)0.5 - 8.3%
Specificity High; some interference noted for IpronidazoleHighHigh

Data synthesized from multiple sources for comparative purposes.

Evaluating Clinical Relevance: Activity vs. Toxicity

The central question for researchers is whether a metabolite matters clinically. This relevance is a balance between its potential pharmacological activity and its toxicity.

Pharmacological Activity

For antimicrobial drugs, a key question is whether the metabolite retains activity. This is highly relevant for the nitroimidazole class. For instance, the primary hydroxy metabolite of metronidazole is known to possess biological activity, inhibiting anaerobic bacteria at levels that, while lower than the parent drug, are still considered clinically significant.[8][14] This active metabolite contributes to the overall therapeutic effect and supports less frequent dosing intervals in some clinical scenarios.[15][16][17]

For This compound , the data is less extensive. However, the structural similarity to the parent compound—critically, the retention of the 5-nitroimidazole group essential for its mechanism of action—suggests a high likelihood of retained antimicrobial activity.[18] Studies on the metabolism of a related 2-nitroimidazole derivative in dogs confirmed that the main metabolites still contained the nitro group.[18] While direct comparative studies on the Minimum Inhibitory Concentration (MIC) of this compound versus ipronidazole are not detailed in the provided results, the principle established with metronidazole provides a strong rationale for assuming its potential contribution to the overall efficacy.[19]

Toxicological Concerns

The primary concern with nitroimidazoles is their potential for carcinogenicity and mutagenicity.[11] Ipronidazole itself has been shown to be positive in bacterial reverse mutation tests (Ames test) and has been associated with an increased incidence of lung and mammary tumors in rodents.[20] This has led regulatory bodies like Japan's Food Safety Commission to conclude that a genotoxic potential cannot be excluded and that an Acceptable Daily Intake (ADI) should not be established.[20]

The critical question is whether the hydroxy metabolite shares this toxicological profile. It is often assumed that metabolites may have similar mutagenic potential as the parent compound, especially when the core functional groups responsible for toxicity are retained.[10] The hydroxylation of the side chain does not alter the fundamental nitroimidazole ring structure implicated in genotoxicity. Therefore, from a risk assessment perspective, this compound must be considered a potential residue of concern with a toxicological profile that is likely similar to the parent drug until proven otherwise.

Comparative Analysis: Ipronidazole vs. Metronidazole

A comparison with metronidazole, the most widely used nitroimidazole in human medicine, provides valuable context.[21][22]

FeatureIpronidazole Metronidazole
Primary Use Veterinary antiprotozoal (e.g., turkeys)[7][23]Human and veterinary antibacterial/antiprotozoal[21][22]
Major Hydroxy Metabolite This compound (IPZ-OH)[7]Hydroxymetronidazole (MNZ-OH)[8]
Metabolite Activity Presumed to be active (retains nitro group)[18]Confirmed to be biologically active (30-65% of parent)[8][14]
Toxicity Profile Parent drug is a suspected carcinogen/mutagen[20]Parent drug has concerns; used cautiously in humans[21]
Clinical Relevance of Metabolite Primarily as a residue of toxicological concern in food safety.[4][20]Contributes to overall therapeutic effect and influences dosing regimens.[15][16]

This comparison highlights a crucial distinction. While both drugs produce active hydroxy metabolites, the regulatory and clinical context dictates the focus of the evaluation. For metronidazole in human therapy, the metabolite's activity is a component of its efficacy. For ipronidazole in veterinary medicine, the metabolite's potential toxicity is the paramount concern for food safety.

Conclusion and Future Directions

The evaluation of this compound is a clear and compelling example of the essential role of metabolite analysis in modern drug development and safety assessment.

  • Clinical Relevance: The primary clinical relevance of this compound is not its therapeutic contribution but its role as a residue of toxicological concern . Given the genotoxic potential of the parent compound, this compound must be monitored and its levels in food products minimized to ensure consumer safety.[20]

  • Analytical Methods: LC-MS/MS provides the necessary sensitivity and specificity for the reliable quantification of this compound in complex matrices, serving as the cornerstone for regulatory submissions and residue monitoring programs.[12][13]

  • Comparative Landscape: When compared to metronidazole, the focus shifts from therapeutic benefit to risk assessment. Alternatives to nitroimidazoles, such as immune modulators, probiotics, and phytochemicals, are being explored in veterinary medicine to mitigate the risks associated with this drug class.[24][25][26]

For researchers and drug development professionals, the path forward involves two key areas. First is the continued refinement of multi-residue analytical methods that are faster, more cost-effective, and can simultaneously detect a wide range of parent drugs and their critical metabolites.[12] Second is the continued investigation into safer and effective alternatives to antibiotics in animal husbandry, reducing the reliance on compounds with inherent toxicological concerns.[24][27] Understanding the complete metabolic story of drugs like ipronidazole is fundamental to protecting public health and ensuring the safety of our food supply.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of hydroxyipronidazole, a nitroimidazole antibiotic metabolite used in research settings.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. Given that this compound is not fully tested, a precautionary approach to its handling and disposal is mandatory.[3]

Hazard Identification and Risk Assessment

This compound (CAS: 35175-14-5) is the primary metabolite of ipronidazole.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds and general chemical principles necessitate its handling as a hazardous substance.[4][5] The primary risks associated with nitroimidazole compounds include potential mutagenicity and toxicity.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[5]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource(s)
Chemical Name 2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol[6]
Synonyms Hydroxy-ipronidazole, IPZOH[2][3]
CAS Number 35175-14-5[6][7]
Molecular Formula C7H11N3O3[8][9]
Molecular Weight 185.18 g/mol [8][9]
Assumed Hazards Harmful if swallowed, potential for skin/eye irritation.[3][4]
Environmental Fate As a nitroimidazole antibiotic, improper disposal risks contamination of aquatic ecosystems and may contribute to antimicrobial resistance.[5][10]

Personal Protective Equipment (PPE) and Safety Precautions

The causality behind PPE selection is the mitigation of exposure risk via inhalation, dermal contact, and ocular contact. Always handle this compound and its associated waste within a certified chemical fume hood or other ventilated enclosure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[3]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Waste Segregation and Containerization: A Self-Validating System

Proper segregation is the cornerstone of a safe and compliant waste management system. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility. All waste streams contaminated with this compound must be considered hazardous.[11][12]

Protocol for Waste Containerization:

  • Select the Correct Container: Use only containers approved for hazardous chemical waste. These must be made of a material compatible with the waste type (e.g., polyethylene for both aqueous and organic solutions). Never use food-grade containers.[11]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste. Fill out all required information:

    • Generator's Name and Location (Lab/Room Number)

    • Accumulation Start Date

    • Chemical Contents: List "this compound" and any solvents or other chemicals present, with estimated percentages.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. This is a primary EPA compliance point and prevents the release of hazardous vapors.[11][13]

  • Store Safely: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.[13]

Step-by-Step Disposal Protocols

The following protocols provide direct, operational guidance for managing different forms of this compound waste.

A. Unused or Expired Pure Compound (Solid Waste)

  • Carefully transfer the solid this compound into the designated solid hazardous waste container.

  • Use tools (spatulas, weigh boats) that will be disposed of as contaminated waste or decontaminated properly.

  • Ensure the container is immediately and securely sealed.

B. Contaminated Lab Materials (Solid Waste)

  • This waste stream includes items such as gloves, pipette tips, weigh paper, and contaminated bench liners.

  • Collect all contaminated solid materials in a dedicated, labeled hazardous waste container for solids. Do not mix with liquid waste.

  • Once full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

C. Solutions Containing this compound (Liquid Waste)

  • Segregate by Solvent: Do not mix aqueous waste with organic solvent waste. Maintain separate, clearly labeled containers for each.

  • Using a funnel, carefully pour the liquid waste into the appropriate container.

  • Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion.

  • Securely seal the container lid immediately after adding waste.

D. Decontamination of Glassware

  • Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that solubilizes this compound.

  • The first two rinsates are considered hazardous and must be collected in the appropriate liquid hazardous waste container.

  • The third rinsate may be disposed of normally, depending on institutional policy. Consult your EHS office for specific guidance.

  • After rinsing, the glassware can be washed using standard laboratory procedures.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[14]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's EHS emergency line.

  • Isolate and Secure: If the spill is small and you are trained to handle it, restrict access to the area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or spill pillow, working from the outside in.

  • Clean Up: Collect the absorbed material using forceps or a scoop and place it in the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels, disposing of all cleaning materials as hazardous waste.

  • Report: Fully document the incident according to your institution's policies.

Regulatory Framework

In the United States, the disposal of chemical waste like this compound is governed by several federal agencies.[12]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from "cradle-to-grave."[11] This includes waste determination, containerization, labeling, and disposal at permitted facilities.[13][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the laboratory standard (29 CFR 1910.1450), ensure worker safety through training, PPE, and access to safety information.[16]

Final disposal of this compound waste must be conducted through a licensed hazardous waste management company, which will typically use high-temperature incineration to ensure complete destruction of the compound.[3][17]

This compound Waste Management Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal cluster_3 Emergency Path Generate This compound Waste Generated (Solid, Liquid, PPE) Identify Identify as Hazardous Waste Generate->Identify Spill Spill Occurs Generate->Spill Segregate Segregate Waste Streams (Aqueous, Organic, Solid) Identify->Segregate Container Select & Label Approved Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Satellite Accumulation Area Collect->Store Pickup Request Pickup by EHS/Licensed Vendor Store->Pickup Transport Transport to Permitted TSDF* Pickup->Transport Dispose Final Disposal via High-Temp Incineration Transport->Dispose Spill->Collect No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Collect caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of Hydroxyipronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxyipronidazole, a nitroimidazole compound with potential mutagenic, carcinogenic, and organ-toxic properties.[1] Adherence to these protocols is critical for mitigating risk and ensuring a safe laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with a deep, actionable understanding of safe handling practices.

Hazard Analysis: Understanding the Risks of this compound

This compound is classified as a substance that may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[1] As a physiologically active and therapeutically usable substance, it must be handled with the care required for hazardous materials.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[2] Therefore, a multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and rigorous operational protocols, is mandatory.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are fundamental to preventing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazardous properties.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff.Nitrile gloves offer good resistance to a variety of chemicals, including those used in pharmaceutical research.[3][4][5][6] Double-gloving provides an additional layer of protection against potential tears or permeation. Powder-free gloves are essential to prevent the aerosolization and inhalation of hazardous drug particles that can adhere to the powder.
Body Protection Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar low-permeability fabric.A disposable gown prevents the contamination of personal clothing and reduces the risk of carrying hazardous particles outside the laboratory. The solid front and back closure design minimizes the potential for frontal splashes and contamination.
Eye and Face Protection ANSI-approved safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect against dust particles. A full-face shield offers an additional barrier against splashes and airborne particles, protecting the entire face.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood. The selection of the respirator depends on the potential for exposure. For potent powdered carcinogens, NIOSH recommends the most reliable and protective respirators, such as a self-contained breathing apparatus (SCBA) with a full facepiece in positive-pressure mode or a supplied-air respirator with a full facepiece.[7] For small quantities in a well-ventilated area, a full-facepiece respirator with P100 (HEPA) filters may be considered, but a thorough risk assessment is necessary.[8]Due to its carcinogenic and mutagenic nature, inhalation of this compound dust must be strictly avoided. A properly fitted respirator ensures that airborne particles are filtered out before they can be inhaled.

Procedural Integrity: Step-by-Step Protocols

Procedural discipline is as crucial as the PPE itself. The following workflows are designed to be self-validating systems, minimizing the risk of contamination at each stage.

Donning Personal Protective Equipment

The order of donning PPE is critical to ensure complete and secure protection before handling this compound.

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for defects B Perform hand hygiene A->B C Don gown B->C D Don respirator C->D E Don eye and face protection D->E F Don inner pair of gloves E->F G Don outer pair of gloves over gown cuff F->G

Figure 1: Step-by-step PPE donning procedure.
Doffing Personal Protective Equipment

The doffing procedure is a high-risk activity due to the potential for contamination on the exterior of the PPE. It must be performed with meticulous care to prevent self-contamination.

Doffing_Procedure cluster_doffing Doffing Sequence H Remove outer pair of gloves I Remove gown and inner gloves together H->I J Perform hand hygiene I->J K Remove face shield and goggles J->K L Remove respirator K->L M Perform thorough hand hygiene L->M

Figure 2: Step-by-step PPE doffing procedure.

Operational Plan: Safe Handling and Decontamination

All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Weighing and Transfer
  • Conduct all weighing and transfer operations within a fume hood.

  • Use a plastic-backed absorbent pad to line the work surface.

  • Utilize dedicated equipment (spatulas, weigh boats) and decontaminate them immediately after use.

Decontamination Protocol
  • Routine Cleaning: At the end of each work session, wipe down all surfaces and equipment within the fume hood with a solution of mild detergent and water, followed by a rinse with 70% isopropyl alcohol.[9]

  • Spill Management:

    • Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.

    • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described above.

    • Contain the Spill: For a solid spill, gently cover it with absorbent pads. For a liquid spill, contain it with absorbent material, working from the outside in.

    • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a mild detergent and water, and then 70% isopropyl alcohol.[9]

    • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, must be treated as hazardous waste.[1][10]

Waste Segregation and Collection
  • Sharps: Needles and other sharp objects must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste".[1]

  • Solid Waste: All other contaminated solid waste should be placed in a clearly labeled, leak-proof, and sealed hazardous waste container.[1][10]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.[11][12]

Final Disposal
  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all applicable federal, state, and local regulations.[11][12]

By adhering to these rigorous protocols, you can confidently and safely work with this compound, ensuring both the integrity of your research and your personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.